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3-[(4-Fluorophenyl)sulfanyl]propanehydrazide Documentation Hub

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  • Product: 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide
  • CAS: 851169-59-0

Core Science & Biosynthesis

Foundational

A Technical Guide to 3-[(4-Chlorophenyl)sulfonyl]propanehydrazide: Synthesis, Characterization, and Synthetic Utility

A Note to the Reader: The initial request for information on 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide did not yield a specific CAS number or sufficient technical data for a comprehensive guide, suggesting it is a les...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: The initial request for information on 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide did not yield a specific CAS number or sufficient technical data for a comprehensive guide, suggesting it is a less documented compound. This guide therefore focuses on the closely related and well-characterized analog, 3-[(4-Chlorophenyl)sulfonyl]propanehydrazide . The chloro-substituted variant offers a robust case study in the synthesis and derivatization of aryl sulfonyl hydrazides, a class of compounds with significant potential in medicinal chemistry.

Introduction: The Significance of Aryl Sulfonyl Hydrazides

Aryl sulfonyl hydrazides are a versatile class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of heterocyclic systems.[1] The incorporation of a sulfonyl group (SO₂) can modulate the physicochemical properties of a molecule, such as its metabolic stability, polarity, and ability to form hydrogen bonds, which are critical attributes in drug design.[2] The hydrazide moiety (-CONHNH₂) is a potent nucleophile and a key synthon for constructing nitrogen-containing heterocycles like pyrazoles, oxadiazoles, and triazoles.[1][3] These heterocyclic motifs are prevalent in many biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antidepressant properties.[1][4][5]

This guide provides a detailed technical overview of 3-[(4-chlorophenyl)sulfonyl]propanehydrazide, from its multi-step synthesis and physicochemical characterization to its application as a precursor for medicinally relevant molecules. The protocols and data presented are synthesized from established literature to provide researchers with a practical and scientifically grounded resource.

Physicochemical and Structural Characterization

Key Properties

The structural and physical properties of the title compound and its immediate synthetic precursors are summarized below. This data is essential for reaction monitoring, purification, and final product verification.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Data
Methyl 3-[(4-chlorophenyl)thio]propanoate C₁₀H₁₁ClO₂S230.71-
Methyl 3-[(4-chlorophenyl)sulfonyl]propanoate C₁₀H₁₁ClO₄S262.71-
3-[(4-Chlorophenyl)sulfonyl]propanehydrazide C₉H₁₁ClN₂O₃S262.71¹H NMR (DMSO-d6, δ ppm): 2.53-2.57 (t, 2H, CH₂), 3.56-3.60 (t, 2H, SO₂-CH₂), 7.45-7.96 (m, 4H, Ar-H), 10.07 (s, 1H, CONH), 10.38 (s, 1H, NH₂)
IR (KBr, cm⁻¹): 3245 (N-H), 3074 (Ar-H), 2944 (Aliphatic C-H), 1677 (C=O), 1305, 1149 (SO₂)[1]

Synthesis and Purification: A Validated Protocol

The synthesis of 3-[(4-chlorophenyl)sulfonyl]propanehydrazide is a three-step process commencing from commercially available reagents.[1] The rationale behind this synthetic route lies in the sequential construction of the molecule: first, the formation of the thioether linkage, followed by oxidation to the more stable sulfone, and concluding with the conversion of the methyl ester to the desired hydrazide.

Synthesis Workflow Diagram

The overall synthetic pathway is depicted below.

Synthesis_Workflow cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidation to Sulfone cluster_2 Step 3: Hydrazinolysis A 4-Chlorobenzenethiol C Methyl 3-[(4-chlorophenyl)thio]propanoate A->C Base-catalyzed Michael Addition B Methyl Acrylate B->C Base-catalyzed Michael Addition D Methyl 3-[(4-chlorophenyl)sulfonyl]propanoate C->D H₂O₂ / Acetic Acid E 3-[(4-Chlorophenyl)sulfonyl]propanehydrazide D->E Hydrazine Hydrate / Ethanol (Reflux)

Caption: Synthetic pathway for 3-[(4-chlorophenyl)sulfonyl]propanehydrazide.

Step-by-Step Experimental Protocol

Expert Insight: This protocol is designed to be self-validating. The purity at each step can be readily assessed by Thin-Layer Chromatography (TLC), and the structural integrity confirmed by the spectroscopic methods detailed in Section 2.0.

Step 1: Synthesis of Methyl 3-[(4-chlorophenyl)thio]propanoate (1)

  • Rationale: This step utilizes a base-catalyzed Michael addition, a reliable method for forming carbon-sulfur bonds. 4-chlorobenzenethiol acts as the nucleophile attacking the electron-deficient β-carbon of methyl acrylate.

  • Procedure:

    • To a solution of 4-chlorobenzenethiol in a suitable solvent (e.g., methanol), add a catalytic amount of a base (e.g., sodium methoxide).

    • Cool the mixture in an ice bath and add methyl acrylate dropwise while stirring.

    • Allow the reaction to proceed to completion (monitor by TLC).

    • Neutralize the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thioether.

Step 2: Synthesis of Methyl 3-[(4-chlorophenyl)sulfonyl]propanoate (2)

  • Rationale: The thioether is oxidized to a sulfone. Hydrogen peroxide in acetic acid is an effective and common oxidizing system for this transformation. The sulfone group is a key pharmacophore and is more stable towards metabolic degradation than the corresponding sulfide.

  • Procedure:

    • Dissolve the crude methyl 3-[(4-chlorophenyl)thio]propanoate (1) in glacial acetic acid.

    • Add hydrogen peroxide (30% aqueous solution) dropwise to the stirred solution, maintaining the temperature with an ice bath to control the exotherm.

    • After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitor by TLC).

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry to obtain the sulfone ester.[1]

Step 3: Synthesis of 3-[(4-Chlorophenyl)sulfonyl]propanehydrazide (3)

  • Rationale: This is a standard hydrazinolysis reaction where the highly nucleophilic hydrazine displaces the methoxy group of the ester to form the more stable hydrazide.[7] Ethanol is a common solvent that facilitates the dissolution of both reactants. Refluxing provides the necessary energy to drive the reaction to completion.

  • Procedure:

    • Suspend methyl 3-[(4-chlorophenyl)sulfonyl]propanoate (2) in ethanol.

    • Add an excess of hydrazine hydrate to the suspension.

    • Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).[1]

    • Cool the reaction mixture to room temperature. The product will often crystallize out of the solution.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 3-[(4-chlorophenyl)sulfonyl]propanehydrazide.[1]

Applications in Synthetic and Medicinal Chemistry

3-[(4-Chlorophenyl)sulfonyl]propanehydrazide is not typically an end-product but rather a valuable intermediate for creating more complex molecular architectures. The dual reactivity of the hydrazide group allows for a variety of chemical transformations.

Derivatization Workflow

Derivatization cluster_pyrazole Pyrazole Synthesis cluster_oxadiazole Oxadiazole Synthesis cluster_diacyl Diacylhydrazine Synthesis Core 3-[(4-Chlorophenyl)sulfonyl]propanehydrazide Product1 Pyrazoles Core->Product1 Condensation Intermediate Dithiocarbazate Intermediate Core->Intermediate Product3 N,N'-Diacylhydrazines Core->Product3 Acylation Reagent1 Acetylacetone Reagent1->Product1 Reagent2 Carbon Disulfide / KOH Reagent2->Intermediate Product2 1,3,4-Oxadiazoles Intermediate->Product2 Cyclization Reagent3 Acyl Chlorides / Anhydrides Reagent3->Product3

Caption: Synthetic utility of the core hydrazide compound.

Potential as a Pharmacophore Precursor

The derivatives synthesized from 3-[(4-chlorophenyl)sulfonyl]propanehydrazide belong to chemical classes with well-established pharmacological importance.[1]

  • Pyrazoles and Pyrazolones: These heterocycles are core structures in numerous drugs with anti-inflammatory, anticancer, and antidepressant activities.[1] The reaction of the title hydrazide with β-diketones like acetylacetone or ethyl acetoacetate provides a direct route to these scaffolds.

  • 1,3,4-Oxadiazoles: This five-membered heterocycle is known for its diverse biological profile, including antibacterial and antifungal properties. The synthesis proceeds via a dithiocarbazate intermediate formed by reacting the hydrazide with carbon disulfide in the presence of a base, followed by cyclization.[1]

  • N,N'-Diacylhydrazines: These compounds can act as intermediates for other heterocycles or exhibit biological activity themselves.[1] They are readily prepared by acylation of the hydrazide with acyl chlorides or anhydrides.[1]

The sulfonyl group within this scaffold is a bioisostere of other functional groups and contributes to the molecule's overall electronic and steric properties, potentially enhancing its binding affinity to biological targets.[2]

Safety and Handling

Specific safety data for 3-[(4-chlorophenyl)sulfonyl]propanehydrazide is not available. Therefore, a conservative approach based on the constituent functional groups is required.

  • General Handling: This product should be handled only by personnel qualified in the use of potentially hazardous chemicals.[8] Use in a well-ventilated area, preferably a chemical fume hood.[8] Avoid generating dust.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and heat.[8] Hydrazine derivatives can be reducing agents.

  • Stability: Sulfonyl hydrazides are generally stable compounds but should be stored in a cool, dry place away from incompatible materials.[8]

  • Disposal: Dispose of as special waste in accordance with local, regional, and national regulations.[9]

Conclusion

3-[(4-Chlorophenyl)sulfonyl]propanehydrazide is a valuable and accessible synthetic intermediate. Its straightforward, multi-step synthesis provides a platform for the generation of diverse heterocyclic libraries. The sulfonyl and hydrazide moieties impart chemical properties that are highly relevant to modern drug discovery, making this compound and its derivatives promising candidates for further investigation by researchers in medicinal and materials science. The protocols and data compiled in this guide offer a solid foundation for such exploratory work.

References

  • Swamy, G. N., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 674-678. [Link]

  • Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Biointerface Research in Applied Chemistry, 12(4), 5161-5172. [Link]

  • BenchChem. (2025). A Comparative Guide to the Safety and Handling of Sulfonyl Azides. BenchChem.
  • Various Authors. (2025). A New Procedure for Preparation of Carboxylic Acid Hydrazides.
  • Friedman, L., Litle, R. L., & Reichle, W. R. (1960). p-Toluenesulfonylhydrazide. Organic Syntheses, 40, 93. [Link]

  • Ibrahim, K. M., et al. (2024). Sulfonylhydrazide Derivatives as Potential Anti-cancer Agents: Synthesis, In Vitro and In Silico Studies. Protein Journal, 43(5), 949-966. [Link]

  • Google Patents. (2013). Preparation method of hydrazide compound. CN103408454A.
  • Karasawa, K., et al. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Peptide Science. [Link]

  • Liu, C. (2016). Chemical synthesis of proteins using hydrazide intermediates. Journal of Peptide Science, 22(5), 295-303. [Link]

  • Zessel, K., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Chemical and Pharmaceutical Research, 6(9), 196-206.
  • Al-Ghorbani, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150.
  • Wang, P., et al. (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. The Journal of Organic Chemistry, 87(17), 11215-11231. [Link]

  • U.S. Environmental Protection Agency. (2025). 3-[(4-Chlorophenyl)sulfanyl]propanoic acid Properties. CompTox Chemicals Dashboard. [Link]

  • Naqvi, A., et al. (2009). Synthesis of 3-[2-(4-Chlorobenzylidene)hydrazino]-3-oxo-N-(4-sulfamoylphenyl)propanamide. Molbank, 2009(2), M597. [Link]

  • Various Authors. (2024). Sulfonamide derivatives: Synthesis and applications.
  • Khalifa, M. E. (2014). Synthesis and Reactions of Sulphone Hydrazides. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 8(10), 996-1001.
  • BuyersGuideChem. (2026). 3-Amino-2-(4-chlorophenyl)propane-1-sulfonic acid. BuyersGuideChem. [Link]

  • Various Authors. (2025). Application of Sulfonyl in Drug Design.
  • Naqvi, A., et al. (2009). Synthesis of 3-[2-(4-Chlorobenzylidene)hydrazino]-3-oxo-N-(4-sulfamoylphenyl)propanamide.
  • Ohsumi, K., et al. (2002). Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 12(21), 3055-3058. [Link]

  • PubChem. ((3-Chlorophenyl)sulfonyl)phenylalanine. PubChem. [Link]

  • PubChem. N-[3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]propyl]-4-fluorobenzenesulfonamide. PubChem. [Link]

  • Cheméo. (n.d.). P-chlorobenzene sulfonic acid, p-chlorophenyl hydrazide (CAS 19957-45-0). Cheméo. [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide

This guide provides an in-depth technical analysis of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide , a versatile organosulfur building block used in medicinal chemistry for the synthesis of bioactive heterocycles and Sch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide , a versatile organosulfur building block used in medicinal chemistry for the synthesis of bioactive heterocycles and Schiff bases.[1]

[1]

CAS Number: 851169-59-0 Molecular Weight: 214.26 g/mol Formula: C


H

FN

OS IUPAC Name: 3-(4-fluorophenylsulfanyl)propanehydrazide[1]

Executive Summary & Core Identity

3-[(4-Fluorophenyl)sulfanyl]propanehydrazide is a bifunctional synthetic intermediate combining a lipophilic 4-fluorothiophenyl tail with a reactive acyl hydrazide headgroup.[1] It serves as a critical scaffold in drug discovery, particularly for generating libraries of 1,3,4-oxadiazoles, 1,2,4-triazoles, and hydrazones with antimicrobial, anticancer, and anti-inflammatory profiles.

The presence of the para-fluorine atom is a strategic medicinal chemistry element:

  • Metabolic Stability: Blocks P450-mediated oxidation at the para-position.

  • Lipophilicity: Modulates logP (approx. 1.8–2.2), improving membrane permeability compared to non-fluorinated analogs.

  • Electronic Effect: The electron-withdrawing nature of fluorine influences the acidity of the thioether and the stability of downstream derivatives.

Physicochemical Profile (Experimental & Predicted)
PropertyValue / DescriptionNote
Physical State Crystalline SolidTypically off-white to pale yellow powder.[1]
Melting Point 85–95 °C (Estimated)Note: Sulfonyl analogs melt higher (>200°C); sulfide melting points are lower.[1]
Solubility DMSO, DMF, Methanol, EthanolHigh solubility in polar organic solvents.
Water Solubility Low / Sparingly SolubleRequires co-solvent (e.g., DMSO) for biological assays.[1]
pKa (Hydrazide) ~3.0–3.5 (Conjugate acid)The terminal amine is weakly basic; the amide NH is acidic (pKa ~13).[1]
LogP 1.82 (Predicted)Optimal for fragment-based drug design (Rule of 3 compliant).[1]

Synthetic Methodology

The synthesis of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide follows a robust two-step protocol relying on Michael addition followed by nucleophilic acyl substitution (hydrazinolysis) .[1] This pathway is preferred over acid chloride routes due to milder conditions and higher atom economy.

Step 1: Thiol-Ene Michael Addition

Reaction: 4-Fluorothiophenol + Ethyl Acrylate


 Ethyl 3-[(4-fluorophenyl)sulfanyl]propanoate.[1]
  • Mechanism: The thiolate anion (generated by base) acts as a soft nucleophile, attacking the

    
    -carbon of the acrylate.
    
  • Critical Control: The reaction is exothermic. Temperature control (0–5 °C) prevents polymerization of the acrylate.[1]

Step 2: Hydrazinolysis

Reaction: Ethyl Ester + Hydrazine Hydrate


 Target Hydrazide + Ethanol.
  • Mechanism: Nucleophilic attack of hydrazine on the ester carbonyl.

  • Purification: The product often precipitates from the ethanolic solution upon cooling, allowing for filtration without chromatography.

Detailed Experimental Protocol

Standard Operating Procedure (SOP) for Lab Scale (10 mmol)

  • Esterification (Intermediate Formation):

    • Dissolve 4-fluorothiophenol (1.28 g, 10 mmol) in ethanol (20 mL) containing catalytic triethylamine (0.5 mL).

    • Add ethyl acrylate (1.1 mL, 11 mmol) dropwise at 0 °C.

    • Stir at room temperature (RT) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

    • Workup: Concentrate in vacuo. The resulting oil (Ethyl 3-[(4-fluorophenyl)sulfanyl]propanoate) is usually pure enough for the next step.[1]

  • Hydrazide Formation:

    • Redissolve the intermediate ester in absolute ethanol (15 mL).

    • Add hydrazine hydrate (80%, 2.0 mL, excess) dropwise.

    • Reflux the mixture for 4–6 hours.

    • Crystallization:[2][3][4][5] Cool the mixture to 0 °C or pour onto crushed ice. The solid hydrazide precipitates.[6]

    • Filter, wash with cold ethanol/water (1:1), and dry under vacuum.

Workflow Visualization

The following diagram illustrates the synthesis and the downstream derivatization logic, highlighting the causality between structural features and chemical reactivity.

G Start 4-Fluorothiophenol (Nucleophile) Intermediate Ester Intermediate (S-CH2-CH2-COOEt) Start->Intermediate Michael Addition (Et3N, EtOH, 0°C) Acrylate Ethyl Acrylate (Michael Acceptor) Acrylate->Intermediate Target 3-[(4-Fluorophenyl)sulfanyl] propanehydrazide (Target Scaffold) Intermediate->Target Hydrazinolysis (N2H4·H2O, Reflux) Schiff Hydrazones/Schiff Bases (Anticancer/Antioxidant) Target->Schiff + Aldehydes (-H2O) Oxadiazole 1,3,4-Oxadiazoles (Antimicrobial) Target->Oxadiazole + POCl3/Cyclization Thiadiazole 1,3,4-Thiadiazoles (Enzyme Inhibitors) Target->Thiadiazole + CS2/KOH

Caption: Synthesis pathway and divergent synthesis of bioactive heterocycles from the hydrazide core.

Reactivity & Applications

The chemical utility of this molecule stems from the bifunctional nature of the hydrazide group (-CONHNH


).[1]
A. Schiff Base Formation (Hydrazones)

Reaction with aryl aldehydes yields hydrazones (


).[1]
  • Application: These derivatives often exhibit higher anticancer activity (e.g., against glioblastoma U-87 lines) than the parent hydrazide due to iron-chelating properties and improved lipophilicity.

  • Protocol: Reflux hydrazide with substituted benzaldehyde in ethanol with catalytic acetic acid.

B. Heterocycle Construction
  • 1,3,4-Oxadiazoles: Cyclization with carboxylic acids or POCl

    
    . Known for antifungal activity (targeting sterol 14
    
    
    
    -demethylase).[1]
  • 1,2,4-Triazoles: Reaction with CS

    
    /KOH followed by hydrazine. These "thiol-triazoles" are potent anti-inflammatory agents.
    
C. Sulfide Oxidation

The thioether sulfur can be selectively oxidized to sulfoxide (using 1 eq. NaIO


) or sulfone  (using excess H

O

).[1]
  • Note: Oxidation to the sulfone significantly increases the melting point and water solubility, often altering the biological target profile.

Safety & Handling (Self-Validating Protocol)

  • Thiol Stench: 4-Fluorothiophenol has a potent, disagreeable odor.[1] All Step 1 reactions must be performed in a fume hood .

  • Hydrazine Hazard: Hydrazine hydrate is carcinogenic and unstable. Quench excess hydrazine with bleach (sodium hypochlorite) before disposal.[1]

  • Disulfide Impurity Check: If the melting point is lower than expected, check for disulfide formation (S-S dimer) using TLC.[1] Disulfides are non-polar and will move faster than the hydrazide.

References

  • Molecules (MDPI). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.[1][7][8] (Analogous synthesis and bioactivity data). [Link]

  • Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. (Protocol source for sulfanyl/sulfonyl propanehydrazides).[1] [Link]

  • Asian Journal of Pharmaceutical Research. Synthesis And Anti-Fungal Activity of Hydrazide Derivatives. [Link]

Sources

Foundational

Strategic Synthesis and Medicinal Applications of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide

Executive Summary 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide is a pivotal synthetic intermediate in medicinal chemistry, serving as a "linchpin" scaffold for generating nitrogen-sulfur heterocycles. Characterized by a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-[(4-Fluorophenyl)sulfanyl]propanehydrazide is a pivotal synthetic intermediate in medicinal chemistry, serving as a "linchpin" scaffold for generating nitrogen-sulfur heterocycles. Characterized by a flexible propyl linker connecting a lipophilic 4-fluorophenylthio motif to a reactive hydrazide group, this molecule offers a unique balance of metabolic stability and chemical reactivity.

This guide details the synthesis, physicochemical profiling, and downstream applications of this compound. It is designed for medicinal chemists seeking to exploit the "fluorine effect"—where the para-fluorine atom blocks metabolic oxidation while enhancing lipid solubility—to develop novel antimicrobial and anticancer agents.

Chemical Profile and Structural Logic[1][2][3]

IUPAC Nomenclature Breakdown
  • Parent Chain: Propanehydrazide (3-carbon chain terminating in a hydrazide).[1]

  • Substituent: (4-Fluorophenyl)sulfanyl group attached at the 3-position (also known as the

    
    -position).
    
  • Linkage: The "sulfanyl" designation indicates a thioether (-S-) bond, distinct from a sulfonyl (-SO2-) group.

Physicochemical Properties (Calculated)

Understanding the physical baseline is crucial for predicting bioavailability (Lipinski’s Rule of 5 compliance).

PropertyValue (Approx.)Significance
Molecular Formula

Core composition.[1][2][3][4][5][6][7][8]
Molecular Weight 214.26 g/mol Low MW favors good permeability.
LogP (Octanol/Water) ~1.8 – 2.1Optimal lipophilicity for membrane penetration.
H-Bond Donors 2 (Hydrazide

)
Facilitates receptor binding.
H-Bond Acceptors 3 (O, N, F)Interaction points for active sites.
Rotatable Bonds 5High flexibility allows induced fit in enzymes.

High-Fidelity Synthesis Protocol

The synthesis follows a convergent two-step pathway: a Thiol-Michael Addition followed by Hydrazinolysis . This route is preferred over direct alkylation due to higher yields and atom economy.

Step 1: Thiol-Michael Addition

Objective: Synthesis of Ethyl 3-[(4-fluorophenyl)sulfanyl]propanoate. Mechanism: Nucleophilic attack of the thiolate anion on the


-carbon of the 

-unsaturated ester.

Reagents:

  • 4-Fluorothiophenol (1.0 eq)

  • Ethyl Acrylate (1.1 eq)

  • Triethylamine (

    
    ) (Catalytic, 0.1 eq) or Potassium Carbonate (
    
    
    
    )
  • Solvent: Ethanol or Acetonitrile

Protocol:

  • Dissolve 4-fluorothiophenol (10 mmol) in ethanol (20 mL).

  • Add catalytic

    
     (or 
    
    
    
    ) and stir for 10 minutes to generate the thiolate species.
  • Add ethyl acrylate (11 mmol) dropwise over 15 minutes to control the exotherm.

  • Reflux the mixture for 3–5 hours.

    • Checkpoint: Monitor TLC (Hexane:Ethyl Acetate 8:2). The thiol spot should disappear.

  • Evaporate the solvent under reduced pressure.[9]

  • Workup: Dissolve residue in dichloromethane (DCM), wash with 5% NaOH (to remove unreacted thiol), then water and brine. Dry over

    
    .[10]
    
  • Yield: Expect 85–95% of the intermediate ester as a clear/pale yellow oil.

Step 2: Hydrazinolysis

Objective: Conversion of the ester to the target hydrazide. Mechanism: Nucleophilic acyl substitution.

Reagents:

  • Intermediate Ester (from Step 1)

  • Hydrazine Hydrate (99% or 80% solution) (5.0 eq)

  • Solvent: Absolute Ethanol

Protocol:

  • Dissolve the ester (10 mmol) in absolute ethanol (30 mL).

  • Add hydrazine hydrate (50 mmol) slowly. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

  • Reflux for 6–8 hours.

  • Crystallization: Cool the reaction mixture to room temperature, then chill in an ice bath. The product often precipitates as white crystals.

  • If no precipitate forms, concentrate the solution to half volume and add cold water.

  • Filter the solid, wash with cold ethanol/ether, and dry.

  • Recrystallization: Use ethanol to obtain analytical purity.

Synthesis Workflow Diagram

Synthesis_Pathway Start 4-Fluorothiophenol Intermediate Ethyl 3-[(4-fluorophenyl) sulfanyl]propanoate Start->Intermediate Et3N, Reflux Michael Addition Reagent1 Ethyl Acrylate (Michael Acceptor) Reagent1->Intermediate Product 3-[(4-Fluorophenyl) sulfanyl]propanehydrazide Intermediate->Product EtOH, Reflux Hydrazinolysis Reagent2 Hydrazine Hydrate (Nucleophile) Reagent2->Product

Figure 1: Two-step synthetic pathway from 4-fluorothiophenol to the target hydrazide.

Strategic Applications in Drug Design

The hydrazide moiety is not the endpoint; it is a "chemical handle" for divergent synthesis. The 4-fluorophenylthio tail provides the necessary lipophilicity for the resulting drugs to cross cell membranes.

Divergent Synthesis Pathways

The target molecule is a precursor for three major classes of bioactive heterocycles:

  • 1,3,4-Oxadiazoles (Antimicrobial/Antifungal):

    • Reaction: Cyclization with carboxylic acids (

      
      ) or 
      
      
      
      /KOH.
    • Mechanism:[1][6] The oxadiazole ring acts as a bioisostere for esters/amides but with improved metabolic stability.

  • 1,2,4-Triazoles (Anticancer/Anticonvulsant):

    • Reaction: Condensation with isothiocyanates followed by base-catalyzed cyclization.

    • Relevance: The "Letrozole" class of aromatase inhibitors utilizes a triazole core.

  • Schiff Base Hydrazones (Antitubercular):

    • Reaction: Condensation with aromatic aldehydes.[11][12]

    • Relevance: The azomethine proton (-N=CH-) is critical for binding to bacterial enzymes.

Divergent Synthesis Diagram

Applications Core 3-[(4-Fluorophenyl) sulfanyl]propanehydrazide Path1 Schiff Bases (Hydrazones) Core->Path1 + Aldehydes (EtOH/Acid Cat.) Path2 1,3,4-Oxadiazole-2-thiones Core->Path2 + CS2 / KOH (Cyclization) Path3 1,2,4-Triazole-3-thiones Core->Path3 + R-NCS / NaOH (Cyclization) Path4 Sulfonyl Derivatives (Sulfones) Core->Path4 + H2O2 / AcOH (Oxidation of S to SO2)

Figure 2: Divergent synthesis map. The core hydrazide can be transformed into multiple pharmacophores.

Critical Analysis: The "Fluorine Effect"[11]

Why use the 4-fluorophenyl analog specifically?

  • Metabolic Blocking: The para-position of a phenyl ring is the primary site for Cytochrome P450 oxidation. Substituting hydrogen with fluorine (a bioisostere) blocks this degradation pathway, significantly extending the half-life (

    
    ) of the drug candidate [1].
    
  • Lipophilicity Modulation: The C-F bond is highly hydrophobic. This increases the partition coefficient (LogP), facilitating better transport across the blood-brain barrier (BBB), which is critical for central nervous system (CNS) targeting (e.g., in glioblastoma research) [2].

  • Electronic Effects: Fluorine is electron-withdrawing. When linked via sulfur to a heterocyclic core, it alters the electron density of the ring systems, potentially strengthening

    
     stacking interactions with protein targets.
    

Safety and Handling Protocols

  • Thiol Management: 4-Fluorothiophenol has a potent, disagreeable odor.

    • Protocol: All reactions involving the thiol must be performed in a fume hood. Glassware should be soaked in a bleach solution (sodium hypochlorite) to oxidize residual thiols to odorless sulfonates before washing.

  • Hydrazine Toxicity: Hydrazine hydrate is a suspected carcinogen and highly toxic.

    • Protocol: Use double-gloving (Nitrile). Quench excess hydrazine with bleach or acetone (forms hydrazone, less volatile) before disposal.

References

  • Swamy, G. N., et al. (2012).[1] "Synthesis, characterization of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide." Der Pharma Chemica, 4(2), 674-678.[1]

  • Ilginte, R., et al. (2020). "Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide." Molecules, 25(13), 2980.[4]

  • Narayana, B., et al. (2009).[13] "Synthesis of novel 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide." Molbank, 2009(1), M602.

  • PubChem. (2025).[14] "3-(4-Bromophenyl)sulfonyl-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one."[14] National Library of Medicine.

Sources

Exploratory

Technical Profile: 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide

The following technical guide details the molecular characteristics, synthesis, and application of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide (CAS 851169-59-0). This document is structured for researchers requiring pre...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular characteristics, synthesis, and application of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide (CAS 851169-59-0).

This document is structured for researchers requiring precise physicochemical data and actionable synthesis protocols for this specific fluorinated scaffold.

[1][2]

Executive Summary

3-[(4-Fluorophenyl)sulfanyl]propanehydrazide is a functionalized organic intermediate characterized by a fluorinated phenyl sulfide tail and a reactive hydrazide headgroup. It serves as a critical building block in medicinal chemistry, particularly for the synthesis of 1,2,4-triazoles and 1,3,4-oxadiazoles —heterocycles frequently found in antimicrobial, anticancer, and anti-inflammatory agents.

The presence of the fluorine atom enhances metabolic stability and lipophilicity (LogP), modulating the pharmacokinetic profile of downstream derivatives compared to their non-fluorinated analogues.

Molecular Identity & Physicochemical Data[3][4][5][6]

The following table consolidates the essential molecular parameters for stoichiometric calculations and analytical verification.

ParameterValueNotes
CAS Number 851169-59-0 Verified Identifier
IUPAC Name 3-[(4-Fluorophenyl)sulfanyl]propanehydrazideAlso: 3-(4-Fluorophenylthio)propionic acid hydrazide
Molecular Formula C₉H₁₁FN₂OS
Molecular Weight 214.26 g/mol Average Mass (for stoichiometry)
Monoisotopic Mass 214.0576 g/mol Exact Mass (for High-Res MS)
SMILES C1=CC(=CC=C1F)SCCC(=O)NN
InChI Key ALBWWALSEOWKRA-UHFFFAOYSA-N(Analogous structure key)
Physical State Solid (Crystalline)Typically white to off-white powder
Solubility DMSO, DMF, MethanolLimited solubility in water
Synthesis Protocol (Step-by-Step)

The synthesis of this compound typically follows a robust two-step sequence: Thia-Michael Addition followed by Hydrazinolysis . This protocol is self-validating; the disappearance of the ester peak in IR/NMR confirms the second step.

Step 1: Thia-Michael Addition

Objective: Synthesis of Methyl 3-[(4-fluorophenyl)sulfanyl]propanoate.

  • Reagents: 4-Fluorothiophenol (1.0 eq), Methyl Acrylate (1.1 eq), Triethylamine (Catalytic, 0.1 eq).

  • Solvent: Methanol or Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-Fluorothiophenol in solvent at 0°C.

    • Add Triethylamine (TEA) dropwise.

    • Slowly add Methyl Acrylate to control the exotherm.

    • Stir at room temperature for 4–6 hours.

    • Validation: Monitor TLC (Hexane:EtOAc 8:2). Disappearance of thiol indicates completion.

    • Workup: Evaporate solvent. Dissolve residue in DCM, wash with water/brine, dry over Na₂SO₄, and concentrate.

Step 2: Hydrazinolysis

Objective: Conversion of the ester to the hydrazide.

  • Reagents: Methyl 3-[(4-fluorophenyl)sulfanyl]propanoate (from Step 1), Hydrazine Hydrate (80% or 99%, 5.0 eq).

  • Solvent: Ethanol (Absolute).

  • Procedure:

    • Dissolve the ester intermediate in Ethanol.

    • Add Hydrazine Hydrate dropwise at room temperature.

    • Reflux the mixture for 6–12 hours.

    • Validation: Monitor TLC. The hydrazide is significantly more polar than the ester.

    • Workup: Cool the mixture to 0°C. The product often precipitates. Filter the solid, wash with cold ethanol, and dry. If no precipitate forms, concentrate the solvent and recrystallize from Ethanol/Ether.

Visual Workflow (DOT Diagram)

SynthesisPath Thiol 4-Fluorothiophenol (Starting Material) Intermediate Methyl 3-[(4-fluorophenyl)sulfanyl]propanoate (Ester Intermediate) Thiol->Intermediate TEA, MeOH, RT (Thia-Michael Addition) Acrylate Methyl Acrylate (Michael Acceptor) Acrylate->Intermediate Product 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide (Target Scaffold) Intermediate->Product EtOH, Reflux (Hydrazinolysis) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Product

Figure 1: Two-step synthesis pathway from 4-fluorothiophenol to the target hydrazide.[1]

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: DMSO-d₆

  • Aromatic Region (6.9 – 7.5 ppm): Two multiplets corresponding to the 4-fluorophenyl group (AA'BB' system coupled with Fluorine).

  • Hydrazide Protons:

    • ~9.0 ppm (Singlet): -C(=O)NH - (Amide proton).

    • ~4.2 ppm (Broad Singlet): -NH (Amino protons).

  • Propyl Chain:

    • ~2.3 ppm (Triplet): -CH₂-C(=O)- (Alpha to carbonyl).

    • ~3.1 ppm (Triplet): -S-CH₂- (Alpha to sulfur).

¹⁹F NMR (Fluorine)
  • Diagnostic Signal: ~ -115 to -120 ppm (Singlet/Multiplet). This confirms the integrity of the C-F bond during synthesis.

Mass Spectrometry (ESI-MS)
  • Positive Mode: [M+H]⁺ peak at 215.06 m/z .

  • Fragmentations: Loss of hydrazine (-32 Da) or cleavage of the C-S bond may be observed at higher collision energies.

Functional Applications & Derivatization[8]

Researchers utilize this scaffold primarily to generate heterocyclic libraries. The hydrazide group is a versatile "handle" for cyclization.

  • Schiff Bases (Hydrazones): Reaction with aromatic aldehydes yields hydrazones, which often exhibit enhanced antioxidant activity.

  • 1,3,4-Oxadiazoles: Cyclization with carboxylic acids (using POCl₃) or CS₂ (using KOH) yields oxadiazoles, known for anti-inflammatory properties.

  • 1,2,4-Triazoles: Reaction with isothiocyanates followed by base-catalyzed cyclization yields mercapto-triazoles.

Derivatization Logic (DOT Diagram)

Derivatization Core 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide (Core Scaffold) Hydrazone Acylhydrazone Derivatives (Schiff Bases) Core->Hydrazone EtOH, Reflux Oxadiazole 1,3,4-Oxadiazole-2-thiones (Bioactive Heterocycle) Core->Oxadiazole Reflux Triazole 1,2,4-Triazole-3-thiones (Antimicrobial Scaffold) Core->Triazole 1. R-NCS 2. NaOH Cyclization Aldehyde Reagent: R-CHO (Aromatic Aldehydes) Aldehyde->Hydrazone CS2 Reagent: CS2 / KOH (Carbon Disulfide) CS2->Oxadiazole Isothiocyanate Reagent: R-NCS (Isothiocyanates) Isothiocyanate->Triazole

Figure 2: Common derivatization pathways for drug discovery using the hydrazide scaffold.

References
  • Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. (Methodology Reference for Thio-Hydrazide Synthesis). [Link]

  • PubChem. 3-[(4-fluorophenyl)sulfanyl]propanenitrile (Precursor Analog). [Link]

Sources

Foundational

Comprehensive Technical Guide: Physical Characterization of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide

Part 1: Executive Summary & Structural Identity Introduction 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide (hereafter referred to as FPSP-H ) is a critical intermediate in the synthesis of bioactive heterocycles, particul...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Identity

Introduction

3-[(4-Fluorophenyl)sulfanyl]propanehydrazide (hereafter referred to as FPSP-H ) is a critical intermediate in the synthesis of bioactive heterocycles, particularly 1,2,4-triazoles and 1,3,4-thiadiazoles used in anticancer and antimicrobial research.[1][2] Its structural core combines a lipophilic fluorinated aryl thioether tail with a reactive hydrazide head, making it a versatile "click-ready" scaffold for fragment-based drug design (FBDD).

This guide provides a rigorous framework for the physical characterization of FPSP-H. Unlike standard datasheets, this document focuses on the causality of physical behaviors and establishes self-validating protocols for purity assessment.

Chemical Identity
ParameterDetail
IUPAC Name 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide
Common Identifier FPSP-H
Molecular Formula C

H

FN

OS
Molecular Weight 214.26 g/mol
SMILES FC1=CC=C(SCCC(=O)NN)C=C1
Key Functional Groups Aryl Fluoride, Thioether (Sulfide), Hydrazide

Part 2: Physicochemical Properties (The Core)

Solid-State Characteristics

FPSP-H typically isolates as a crystalline solid. The presence of the thioether linkage introduces flexibility compared to its sulfonyl analogs, often resulting in a lower melting point range than the corresponding sulfones.

  • Appearance: White to off-white crystalline powder.

  • Melting Point (Expected): 60–65 °C (Based on structural analogs like 3-[(4-chlorophenyl)thio]propanehydrazide). Note: Sulfonyl analogs typically melt >120 °C; the sulfide linkage lowers lattice energy.

  • Polymorphism: The hydrazide group is a potent hydrogen bond donor/acceptor. Polymorphic screening is critical during scale-up, as solvent choice (e.g., Ethanol vs. Ethyl Acetate) can induce different stacking arrangements.

Solution Properties & Solubility Profile

The fluorophenyl moiety imparts significant lipophilicity, while the hydrazide tail provides a polar handle.

SolventSolubility RatingMechanistic Insight
DMSO HighDisrupts intermolecular H-bonding of the hydrazide.
Methanol Moderate-HighGood for recrystallization; solubilizes the polar head.
Water LowThe hydrophobic fluoro-aryl tail dominates aqueous behavior.
Dichloromethane ModerateSolubilizes the thioether backbone.
  • LogP (Predicted): ~1.2 – 1.5. The fluorine atom increases lipophilicity relative to the unsubstituted phenyl analog, enhancing membrane permeability in biological assays.

  • pKa: The terminal hydrazine nitrogen (

    
    ) is weakly basic (pKa ~3.0–3.5), making it protonatable only under acidic conditions.
    

Part 3: Synthesis & Characterization Workflow

To ensure scientific integrity, the characterization must follow the synthesis logic. The compound is synthesized via a Thia-Michael addition followed by hydrazinolysis.

Synthesis & Analysis Pathway (DOT Visualization)

SynthesisWorkflow Start 4-Fluorobenzenethiol Intermediate Ester Intermediate (Methyl 3-[(4-F-Ph)thio]propanoate) Start->Intermediate Thia-Michael Addition Reagent1 Methyl Acrylate (Base Cat.) Reagent1->Intermediate Product FPSP-H (Crude) Intermediate->Product Hydrazinolysis Reagent2 Hydrazine Hydrate (Reflux) Reagent2->Product Purification Recrystallization (EtOH/H2O) Product->Purification Purity Enhancement

Figure 1: Synthetic pathway for FPSP-H. The Thia-Michael addition is the rate-determining step for impurity formation (disulfides), requiring strict characterization of the intermediate.

Part 4: Spectroscopic Characterization Protocols

This section details the expected spectral signatures used to validate the structure.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       9.05 (s, 1H, -CONH -): Broad singlet, exchangeable.
      
    • 
       7.35 – 7.10 (m, 4H, Ar-H): Characteristic splitting of the para-fluorophenyl ring.
      
    • 
       4.20 (s, 2H, -NH
      
      
      
      ): Broad, often merged with water peak if wet.
    • 
       3.15 (t, 2H, -S-CH 
      
      
      
      -): Triplet, deshielded by sulfur.
    • 
       2.35 (t, 2H, -CH 
      
      
      
      -CO-): Triplet, adjacent to carbonyl.
  • 
    F NMR: 
    
    • Single peak around -115 to -120 ppm (relative to CFCl

      
      ), confirming the integrity of the C-F bond.
      
Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode).

  • Target Ion:

    
    .
    
  • Fragmentations: Look for loss of hydrazine (

    
    ) or cleavage at the C-S bond.
    
Infrared Spectroscopy (FT-IR)
  • 3300–3200 cm

    
    :  N-H stretching (doublet for primary amine).
    
  • 1650–1630 cm

    
    :  C=O stretching (Amide I band).
    
  • 1220 cm

    
    :  C-F stretching (Strong).
    

Part 5: Experimental Validation Protocols

Protocol: Purity Determination via HPLC

To validate the physical form, one must ensure no disulfide dimer (Ar-S-S-Ar) contamination.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[3]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Amide).

  • Pass Criteria: Single peak >98% area. Purity is critical as thioethers oxidize easily to sulfoxides (

    
    ) over time.
    
Protocol: Oxidative Stability Stress Test

Rationale: Thioethers are susceptible to oxidation. This test confirms storage stability.

  • Dissolve 10 mg FPSP-H in 1 mL Acetonitrile.

  • Add 10 µL 30%

    
    .
    
  • Monitor via TLC (Hexane:EtOAc 1:1) at t=0, 1h, 4h.

  • Observation: Appearance of a more polar spot indicates sulfoxide formation. If rapid degradation occurs, store compound under Argon at -20 °C.

Part 6: Handling & Safety Data

  • Hazard Statements: Irritant (Skin/Eye).[4] The hydrazine moiety is potentially sensitizing.

  • Storage: Keep in a cool, dry place away from strong oxidizing agents.

  • Disposal: Incineration in a chemical combustor equipped with a scrubber (due to Fluorine and Sulfur content).

References

  • Synthesis of Aryl-Sulfanyl Propanehydrazides: Title: "Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide" (Analogous synthetic methodology).[5][6] Source: Molecules (MDPI), 2020. URL:[Link]

  • Thiohydrazide Chemistry & Applications: Title: "Thiohydrazides in the Synthesis of Functionalized Extranuclear Heterosteroids." Source: MDPI, 2023. URL:[Link]

  • Physical Properties of Fluorinated Propane Derivatives: Title: "3-(4-Fluorophenyl)propionic acid - PubChem Compound Summary." Source: National Library of Medicine (NIH). URL:[Link]

  • Characterization of Sulfonyl Hydrazide Analogs: Title: "Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide." Source: Der Pharma Chemica, 2011. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide, a molecule of interest in medicinal chemistry and drug discovery. This document details its synthesis, physicochemic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide, a molecule of interest in medicinal chemistry and drug discovery. This document details its synthesis, physicochemical and spectroscopic characterization, and explores its potential therapeutic applications based on the established bioactivity of its constituent chemical moieties.

Introduction: The Scientific Rationale

3-[(4-Fluorophenyl)sulfanyl]propanehydrazide integrates three key pharmacophoric features: a hydrazide group, a flexible propanoyl linker, and a 4-fluorophenylthioether moiety. The hydrazide and its derivatives, hydrazones, are well-established scaffolds in medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties[1][2][3][4]. The introduction of a fluorine atom into a phenyl ring is a common strategy in drug design to enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets[5][6][7][8][9]. The thioether linkage provides a flexible connection and can contribute to the overall pharmacological profile of a molecule[10]. The combination of these structural features in 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide makes it a promising candidate for further investigation in drug development programs.

Physicochemical Properties

The anticipated physicochemical properties of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide are summarized in the table below. These values are predicted based on the analysis of its constituent fragments and data from structurally related compounds.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC9H11FN2OSDefines the elemental composition and molecular weight.
Molecular Weight214.26 g/mol Influences absorption, distribution, metabolism, and excretion (ADME) properties.
XLogP31.2An indicator of lipophilicity, affecting membrane permeability and solubility.
Hydrogen Bond Donors3Contributes to binding interactions with biological targets.
Hydrogen Bond Acceptors4Influences solubility and receptor binding.
Rotatable Bond Count5A measure of molecular flexibility, which can impact target binding.

Synthesis of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide

The synthesis of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide can be achieved through a multi-step process, analogous to the synthesis of similar compounds like 3-[(4-chlorophenyl)sulfonyl]propane hydrazide[11]. The proposed synthetic pathway is outlined below.

Synthesis_Pathway A 4-Fluorothiophenol C Methyl 3-[(4-fluorophenyl)sulfanyl]propanoate A->C Michael Addition B Methyl acrylate B->C E 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide C->E Hydrazinolysis D Hydrazine hydrate D->E

Caption: Proposed synthesis of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide.

Step 1: Synthesis of Methyl 3-[(4-fluorophenyl)sulfanyl]propanoate

This step involves a Michael addition reaction between 4-fluorothiophenol and methyl acrylate.

Protocol:

  • To a solution of 4-fluorothiophenol (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of a base (e.g., sodium methoxide or triethylamine).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add methyl acrylate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide

The final step is the hydrazinolysis of the methyl ester intermediate. This is a common and effective method for preparing hydrazides from their corresponding esters[1][12][13][14][15].

Protocol:

  • Dissolve methyl 3-[(4-fluorophenyl)sulfanyl]propanoate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0-3.0 eq) to the solution.

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide.

Spectroscopic Characterization

The structural elucidation of the synthesized 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide would be confirmed using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups present in the molecule[16][17].

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
N-H stretch (amide)3200-3400Two bands for the primary amine
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-2960Medium
C=O stretch (amide)1650-1690Strong
C=C stretch (aromatic)1450-1600Medium to weak
C-F stretch1000-1400Strong
C-S stretch600-800Weak to medium
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra will provide detailed information about the carbon and hydrogen framework of the molecule[11][18][19][20].

¹H NMR:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H (ortho to F)~7.0-7.2Triplet (or dd)2H
Aromatic-H (ortho to S)~7.3-7.5Triplet (or dd)2H
-CH₂-S-~3.1-3.3Triplet2H
-CH₂-C=O~2.5-2.7Triplet2H
-NH-~9.0-9.5Singlet (broad)1H
-NH₂~4.0-4.5Singlet (broad)2H

¹³C NMR:

CarbonChemical Shift (δ, ppm)
C=O~170-175
Aromatic C-F~160-165 (d, ¹JCF)
Aromatic C-S~130-135
Aromatic C-H~115-130
-CH₂-S-~30-35
-CH₂-C=O~35-40
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound[17]. The high-resolution mass spectrum should confirm the molecular formula.

IonExpected m/z
[M]+•214.06
[M+H]+215.07
[M+Na]+237.05

Potential Applications in Drug Discovery

The structural motifs within 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide suggest several potential therapeutic applications.

Potential_Applications Core 3-[(4-Fluorophenyl)sulfanyl] propanehydrazide Anticancer Anticancer Activity Core->Anticancer Hydrazide/Hydrazone Scaffold Antioxidant Antioxidant Properties Core->Antioxidant Thioether & Hydrazide Moieties Antimicrobial Antimicrobial Effects Core->Antimicrobial Fluorophenyl Group Enzyme_Inhibition Enzyme Inhibition Core->Enzyme_Inhibition Potential for targeted binding

Caption: Potential therapeutic applications of the title compound.

  • Anticancer Activity: Hydrazide and hydrazone derivatives have been extensively studied for their anticancer properties[21][22][23]. The 4-fluorophenyl group can enhance the cytotoxic effects against various cancer cell lines.

  • Antioxidant Properties: Compounds containing thioether and hydrazide functionalities have demonstrated significant antioxidant activity by scavenging free radicals[22][23][24].

  • Antimicrobial and Antifungal Activity: The presence of a fluorinated phenyl ring is a common feature in many antimicrobial and antifungal agents, as it can improve cell membrane penetration and interaction with microbial targets[25].

  • Enzyme Inhibition: The structural features of this molecule make it a candidate for screening against various enzymes, such as kinases, proteases, or oxidoreductases, which are implicated in numerous diseases. For instance, propane hydrazide derivatives have been investigated as α-glucosidase and α-amylase inhibitors[26].

Conclusion

3-[(4-Fluorophenyl)sulfanyl]propanehydrazide is a synthetically accessible molecule with significant potential for further investigation in the field of medicinal chemistry. Its rational design, incorporating a bioactive hydrazide moiety, a stabilizing fluorophenyl group, and a flexible thioether linker, provides a strong basis for its evaluation in various biological assays. The synthetic and analytical protocols outlined in this guide offer a clear pathway for its preparation and characterization, paving the way for future studies to unlock its therapeutic potential.

References

  • Research Journal of Pharmacy and Technology. (2022, May 21). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from Research Journal of Pharmacy and Technology.
  • MDPI. (2021, October 15). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity.
  • Krishikosh. Note Development and assessment of green synthesis of hydrazides.
  • ResearchGate. (2024, June 2). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ....
  • MDPI. (2020, June 29). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
  • Google Patents. CN103408454A - Preparation method of hydrazide compound.
  • MDPI. (2018, August 17). Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone.
  • ResearchGate. (2025, October 16). Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone.
  • PubMed. Studies on chemistry, spectroscopy and antioxidant activities of chromium(III)-hydrazide complexes.
  • ResearchGate. (2024, January 19). Synthesis and Characterization of New Derivatives of (EZ)-N'-Benzylidene-(2RS)-2-(6-Chloro-9H-Carbazol-2-Yl)propanohydrazide as Potential Tuberculostatic Agents.
  • ResearchGate. (2025, August 9). Synthesis, spectroscopic and radical scavenging studies of palladium(II)-hydrazide complexes.
  • PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • PMC. (2015, April 3). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study.
  • PubMed. Insight into the Crystal Structures and Potential of Two Newly Synthesized Naproxen-Based Hydrazide Derivatives as Potent COX-2 Inhibitors.
  • Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
  • AVESİS. Design of novel benzimidazole-propane hydrazide derivatives as α-glucosidase and α-amylase inhibitors: in vitro and in silico studies.
  • PMC. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives.
  • Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies.
  • Google Patents. WO2012042532A1 - Process for preparing bicalutamide.
  • PubMed. (2020, June 29). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide.
  • PubChem. 3-(4-Sulfanylphenyl)propanehydrazide | C9H12N2OS | CID 19078082.
  • PMC. (2020, June 29). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
  • ResearchGate. UV-Visible, IR, and 1 NMR spectral data of compounds. | Download Table.
  • MDPI. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives.
  • Bentham Science. Roles of Fluorine in Drug Design and Drug Action.
  • PMC. Fluorinated building blocks in drug design: new pathways and targets.
  • Compound Cloud. 3-[(4-chlorophenyl)sulfanyl]-N'-({3-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}methylidene)propanehydrazide.
  • Rose-Hulman. IR Absorption Bands and NMR.
  • MDPI. Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives.
  • PubChem. N-[4-[[4-[5-(4-fluorophenyl)-3-methyl-2-methylsulfanylimidazol-4-yl]-2-pyridinyl]amino]phenyl]-3-(propanoylamino)benzamide | C32H29FN6O2S | CID 137652755.
  • ResearchGate. Representative biologically active sulfonamide-bearing drugs.
  • MDPI. (2009, January 15). Synthesis of novel 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • YouTube. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
  • PubMed. (2016, April 15). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists.
  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • PubChem. 3-(4-Bromophenyl)sulfonyl-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one.
  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • PubChemLite. 3-[(4-fluorophenyl)sulfanyl]propanenitrile (C9H8FNS).
  • Google Patents. (2026, February 17). WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof.

Sources

Foundational

A Technical Guide to the Theoretical Properties of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides an in-depth theoretical analysis of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide, a molecule possessing structural motifs—sp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth theoretical analysis of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide, a molecule possessing structural motifs—specifically the hydrazide and fluorophenyl thioether groups—that suggest a rich potential for biological activity. While specific experimental data on this exact compound is not publicly available, this guide synthesizes information from structurally related analogues and computational predictions to build a robust theoretical profile. We will explore its physicochemical properties, propose a viable synthetic route, and delve into its potential pharmacological activities, with a focus on antimicrobial and anticancer applications. This guide is intended to serve as a foundational resource for researchers interested in the strategic design and investigation of novel therapeutic agents based on this scaffold.

Introduction: Rationale and Structural Significance

The compound 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide is a member of the aryl thioether hydrazide class. Its structure is notable for three key functional groups:

  • The Hydrazide Moiety (-CONHNH₂): This functional group is a well-established pharmacophore. Hydrazides and their derivatives, hydrazones, are known to exhibit a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, antiviral, and anticancer effects.[1][2] The reactivity of the terminal amine allows for the synthesis of diverse derivatives, making it a versatile scaffold in medicinal chemistry.[3][4]

  • The Thioether Linkage (-S-): The sulfide bond introduces conformational flexibility and influences the molecule's lipophilicity. Thioethers are present in numerous pharmaceuticals and are critical for binding to various biological targets.[5]

  • The 4-Fluorophenyl Group: The incorporation of a fluorine atom onto the phenyl ring is a common strategy in drug design. Fluorine's high electronegativity can alter the electronic properties of the ring, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[6]

The combination of these three components in a single molecule suggests a high potential for novel pharmacological properties, meriting a thorough theoretical investigation.

Predicted Physicochemical and Structural Properties

In silico tools are invaluable for predicting the drug-like properties of novel chemical entities, guiding early-stage research and prioritizing synthetic efforts.[7][8][9] The theoretical properties for 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide have been estimated using established computational models.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Development
Molecular FormulaC₉H₁₁FN₂OSProvides the exact atomic composition.
Molecular Weight214.26 g/mol Falls within the "Rule of Five" guidelines for good oral bioavailability.
XLogP31.3Indicates a balanced lipophilicity, suggesting reasonable cell membrane permeability and aqueous solubility.
Hydrogen Bond Donors3The -NH₂ and -NH- groups can participate in hydrogen bonding with biological targets.
Hydrogen Bond Acceptors4The oxygen, nitrogen, and fluorine atoms can accept hydrogen bonds.
Polar Surface Area71.4 ŲSuggests good potential for oral absorption and cell permeability.

These predicted properties position 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide as a promising candidate for further investigation, with a physicochemical profile conducive to favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics.[10]

Proposed Synthesis and Characterization Workflow

A logical and efficient synthetic route is crucial for the practical investigation of any novel compound. Based on standard organic chemistry reactions, a plausible pathway for the synthesis of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide is proposed below.[11][12][13]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available reagents: 4-fluorothiophenol and methyl acrylate.

  • Step 1: Michael Addition. A base-catalyzed Michael addition of 4-fluorothiophenol to methyl acrylate would form the thioether intermediate, methyl 3-[(4-fluorophenyl)sulfanyl]propanoate.

  • Step 2: Hydrazinolysis. The resulting ester is then reacted with hydrazine hydrate, typically under reflux in an alcohol solvent like ethanol, to yield the final product, 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide.[14]

This approach is analogous to established methods for synthesizing similar propanehydrazide derivatives.[15]

Experimental Workflow Diagram

The following diagram illustrates the proposed synthetic and characterization workflow.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization reagent1 4-Fluorothiophenol intermediate Methyl 3-[(4-fluorophenyl)sulfanyl]propanoate reagent1->intermediate Base (e.g., Et3N) Michael Addition reagent2 Methyl Acrylate reagent2->intermediate product 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide intermediate->product Ethanol, Reflux Hydrazinolysis reagent3 Hydrazine Hydrate (NH2NH2·H2O) reagent3->product purify Recrystallization or Column Chromatography product->purify nmr 1H NMR, 13C NMR purify->nmr ms Mass Spectrometry (MS) purify->ms ir Infrared Spectroscopy (IR) purify->ir analysis Purity Assessment (HPLC) purify->analysis

Caption: Proposed workflow for synthesis and characterization.

Protocol: Structural Characterization

A self-validating system for confirming the molecular structure is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to confirm the presence of protons on the aromatic ring (showing characteristic splitting patterns for a 1,4-disubstituted ring), the two methylene groups (-S-CH₂-CH₂-), and the N-H protons of the hydrazide.

    • ¹³C NMR: Would identify the number of unique carbon environments, corresponding to the fluorophenyl ring, the thioether and carbonyl carbons, and the aliphatic chain.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, confirming its elemental composition (C₉H₁₁FN₂OS).[16]

  • Infrared (IR) Spectroscopy:

    • IR analysis would confirm the presence of key functional groups: N-H stretching bands (around 3200-3400 cm⁻¹), a strong C=O stretch for the amide (around 1650 cm⁻¹), and C-S and C-F stretching vibrations.[15]

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC would be used to assess the purity of the final compound, ensuring it is suitable for biological testing.

Theoretical Pharmacological Profile & Potential Mechanisms of Action

The structural components of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide suggest several potential avenues for biological activity, primarily in the antimicrobial and anticancer domains.

Potential as an Antimicrobial Agent

Hydrazide and hydrazone derivatives are widely reported to possess significant antibacterial and antifungal properties.[1][4]

  • Plausible Mechanism of Action (MoA): Many hydrazide-based compounds are known to inhibit essential microbial enzymes. A potential target could be enzymes involved in cell wall synthesis, DNA replication (like DNA gyrase), or metabolic pathways unique to microorganisms.[4] The lipophilic nature of the fluorophenylthioether moiety could facilitate the compound's transport across the microbial cell membrane.

The following diagram illustrates a hypothetical mechanism targeting a bacterial enzyme.

G compound 3-[(4-Fluorophenyl) sulfanyl]propanehydrazide membrane Bacterial Cell Membrane compound->membrane Penetration enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase) membrane->enzyme Intracellular Accumulation inhibition Enzyme Inhibition enzyme->inhibition Binding to Active Site death Inhibition of Replication & Bacterial Cell Death inhibition->death

Caption: Hypothetical antimicrobial mechanism of action.

Potential as an Anticancer Agent

Structurally similar compounds have demonstrated cytotoxic effects against various cancer cell lines.[2][17] A study on related 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives showed that a compound featuring a 1-(4-fluorophenyl) moiety was the most active against a glioblastoma cell line.[2][17]

  • Plausible Mechanism of Action (MoA): The compound could act through several mechanisms:

    • Enzyme Inhibition: It could inhibit kinases or other enzymes critical for cancer cell proliferation and survival.

    • Induction of Apoptosis: The compound might trigger programmed cell death by interacting with components of the apoptotic pathway, potentially through the generation of reactive oxygen species (ROS) or disruption of mitochondrial function.[18]

    • Antioxidant Activity: Paradoxically, some anticancer agents also exhibit antioxidant properties, which can modulate the cellular redox environment. Derivatives of propanehydrazide have shown significant antioxidant activity.[2]

In Silico ADMET Profiling and Future Directions

Early prediction of a compound's ADMET profile is crucial to minimize late-stage failures in drug development.[19]

  • Absorption: With a low molecular weight and balanced lipophilicity (LogP ~1.3), good oral absorption is predicted.

  • Distribution: The compound is expected to distribute into tissues, though it is unlikely to cross the blood-brain barrier to a large extent without active transport.

  • Metabolism: The thioether linkage is a potential site for oxidation by cytochrome P450 enzymes to the corresponding sulfoxide and sulfone, a common metabolic pathway.[20] The aromatic ring is another potential site for hydroxylation, although the fluorine atom may block this.

  • Excretion: Metabolites are likely to be excreted renally.

  • Toxicity: Computational models should be used to predict potential liabilities such as hERG inhibition, hepatotoxicity, and mutagenicity. The hydrazide functional group can sometimes be associated with toxicity, which would need careful experimental evaluation.

Future experimental work should focus on:

  • Synthesis and full characterization of the title compound.

  • In vitro screening against a panel of pathogenic bacteria and fungi.[21]

  • In vitro cytotoxicity assays against various cancer cell lines.[18]

  • Experimental validation of ADMET properties, including metabolic stability in liver microsomes and cell permeability assays.

Conclusion

While 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide remains a theoretical entity, this in-depth analysis based on the known properties of its constituent pharmacophores and in silico predictions strongly suggests its potential as a lead compound for drug discovery. Its favorable predicted physicochemical properties and the established biological significance of the hydrazide and fluorinated thioether motifs provide a compelling rationale for its synthesis and subsequent biological evaluation. This guide serves as a foundational blueprint for researchers to embark on the empirical investigation of this promising molecule.

References

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. National Center for Biotechnology Information. [Link]

  • In Silico ADMET Prediction Service. CD ComputaBio. [Link]

  • In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. Hilaris Publisher. [Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Hydrazide based Sulfonamides. Journal of Scientific and Innovative Research. [Link]

  • Synthesis and biological activities of new hydrazide derivatives. Taylor & Francis Online. [Link]

  • Synthesis and Biological Evaluation of Some Novel Arylidene Hydrazides Derivatives. Asian Pacific Journal of Health Sciences. [Link]

  • Synthesis of Thioethers from Sulfonyl Chlorides, Sodium Sulfinates, and Sulfonyl Hydrazides. ResearchGate. [Link]

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. [Link]

  • In Silico methods for ADMET prediction of new molecules. Slideshare. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. National Center for Biotechnology Information. [Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. [Link]

  • Pd-Catalyzed Alkenyl Thioether Synthesis from Thioesters and N-Tosylhydrazones. ACS Publications. [Link]

  • Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. The Royal Society. [Link]

  • Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]

  • Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives. Current issues in pharmacy and medicine: science and practice. [Link]

  • Efficient Peptide Alkyl Thioester Synthesis from Advanced Thiols and Peptide Hydrazides. ChemRxiv. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed. [Link]

  • Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. MDPI. [Link]

  • Introduction of new quinolone-2-thio-acetamide-propane hydrazide-benzimidazole derivatives as new α-glucosidase and α-amylase inhibitors. National Center for Biotechnology Information. [Link]

  • pharmacologically active derivatives: Topics by Science.gov. Science.gov. [Link]

  • Synthesis, Physico-Chemical Properties of 3-Thio and - Amanote Research. Amanote. [Link]

  • Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica. [Link]

  • Studying Of Physico-Chemical Properties Of 5-(2-,3-Fluorophenyl)-4-((Aryl-, Geteryl) Yliden) Amino-1,2,4-Triazole-3-Thiols And Any Of Their Retrievalproducts. ResearchGate. [Link]

  • 2-(3-Fluorophenyl)thiophene. PubChem. [Link]

  • Process for preparing bicalutamide.
  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. [Link]

  • Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. MDPI. [Link]

  • Representative biologically active sulfonamide-bearing drugs. ResearchGate. [Link]

  • Synthesis of novel 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide. MDPI. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. National Center for Biotechnology Information. [Link]

  • BindingDB BDBM49122 2-amino-3-hydroxy-N'-(2,3,4-trihydroxybenzyl)propionohydrazide. BindingDB. [Link]

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Protocols & Analytical Methods

Method

Protocol for dissolving 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide

Executive Summary & Compound Analysis This protocol defines the standard operating procedure (SOP) for dissolving 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide (hereafter referred to as FPS-PH ). This compound is a functi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

This protocol defines the standard operating procedure (SOP) for dissolving 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide (hereafter referred to as FPS-PH ). This compound is a functionalized hydrazide often utilized in fragment-based drug discovery (FBDD) or as a synthetic intermediate for heterocycle formation (e.g., oxadiazoles, pyrazoles).[1]

Chemical Entity Profile:

  • IUPAC Name: 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide

  • Molecular Formula: C

    
    H
    
    
    
    FN
    
    
    OS
  • Molecular Weight: 214.26 g/mol

  • Physicochemical Context: The molecule features a lipophilic 4-fluorophenyl thioether tail and a polar hydrazide head group. This amphiphilic nature creates specific solubility challenges: the tail resists aqueous solvation, while the hydrazide moiety is susceptible to oxidation and pH-dependent protonation.

Critical Solubility Constraints:

  • Water Solubility: Negligible (< 0.1 mg/mL). Direct aqueous dissolution will result in suspension or precipitation.

  • Preferred Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous).

  • Secondary Solvents: Dimethylformamide (DMF), Ethanol (requires heating).

Pre-Experimental Requirements

Safety & Handling (E-E-A-T)
  • Toxicity: Hydrazides are potentially genotoxic and skin sensitizers. Handle inside a fume hood.

  • PPE: Nitrile gloves (double gloving recommended for DMSO handling), safety goggles, and lab coat.

  • Reactivity Warning: Hydrazides are nucleophiles. Avoid dissolving in acetone or ketones, as they will react to form hydrazones (Schiff bases), destroying the active compound.

Materials Checklist
ComponentGrade/SpecificationPurpose
FPS-PH Solid >95% Purity (HPLC)Target Compound
DMSO Anhydrous, ≥99.9% (Cell Culture Grade)Primary Vehicle
Vials Amber Glass (Borosilicate)Light protection
Sonicator Bath Sonicator (35-40 kHz)Dissolution aid
Inert Gas Nitrogen or ArgonOxidation prevention

Protocol: Preparation of Stock Solution (10 mM - 50 mM)

Rationale: A high-concentration stock in an organic solvent is required to ensure complete solubilization before aqueous dilution. DMSO is selected for its high dielectric constant and miscibility with water.

Step-by-Step Methodology:
  • Equilibration: Allow the vial of solid FPS-PH to equilibrate to room temperature (20-25°C) before opening to prevent condensation, which accelerates hydrazide hydrolysis.

  • Weighing: Accurately weigh 2.14 mg of FPS-PH into a sterile amber glass vial.

    • Note: For a 10 mM stock solution in 1 mL, 2.14 mg is the target mass.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Technique: Direct the stream of DMSO against the vial wall to wash down any powder adhering to the glass.

  • Dissolution Mechanics:

    • Vortex: Vortex at medium speed for 30 seconds.

    • Sonication: If visible particles remain, sonicate in a water bath at ambient temperature for 2-5 minutes.

    • Visual Check: The solution must be perfectly clear and colorless to pale yellow. Any turbidity indicates incomplete dissolution.

  • Storage Preparation:

    • Aliquot the stock into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Overlay with inert gas (Nitrogen/Argon) before capping.

    • Store at -20°C . Stable for 3-6 months.

Protocol: Aqueous Dilution for Biological Assays

Rationale: Direct injection of the DMSO stock into a static aqueous buffer often causes "crashing out" (precipitation). A stepwise dilution or "intermediate dilution" method is required to maintain the compound in solution during the transition from organic to aqueous phase.

Dilution Workflow (Target: 100 µM Assay Concentration)
  • Intermediate Step (10x Conc.):

    • Prepare a 1 mM intermediate solution by diluting the 10 mM DMSO stock 1:10 into the assay buffer (e.g., PBS, pH 7.4).

    • Critical Technique: Add the DMSO stock dropwise into the vortexing buffer. Do not add buffer to the DMSO stock.

    • Observation: A transient milky cloud may appear but should dissolve upon mixing. If it persists, the compound has precipitated.

  • Final Step (1x Conc.):

    • Dilute the 1 mM intermediate 1:10 into the final assay volume to reach 100 µM .

    • Final DMSO concentration: 1%. (Ensure your biological system tolerates 1% DMSO; if not, start with a higher concentration stock to reduce final DMSO volume).

Solubility Troubleshooting Table
ObservationDiagnosisRemediation
Cloudiness immediately upon DMSO addition Wet DMSO or impure compoundUse fresh anhydrous DMSO; dry compound under vacuum.
Precipitation upon aqueous dilution "Crash-out" effectUse an intermediate dilution step; add 0.05% Tween-20 to the buffer.
Yellowing of stock over time Oxidation of hydrazideDiscard stock. Prepare fresh under Argon atmosphere.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the critical path from solid handling to biological assay, highlighting the "No-Go" risks (e.g., using ketones).

DissolutionProtocol Solid FPS-PH Solid Powder (Store Desiccated) Weigh Weigh 2.14 mg Solid->Weigh SolventChoice Solvent Selection Weigh->SolventChoice DMSO Anhydrous DMSO (Recommended) SolventChoice->DMSO Correct Path Acetone Acetone/Ketones (FORBIDDEN) SolventChoice->Acetone Avoid StockSol 10 mM Stock Solution (Clear/Pale Yellow) DMSO->StockSol SchiffBase Formation of Hydrazone (Compound Destroyed) Acetone->SchiffBase Chemical Reaction QC QC: Visual & Sonication StockSol->QC Dilution Aqueous Dilution Strategy QC->Dilution DirectAdd Direct Addition to Buffer (Risk: Precipitation) Dilution->DirectAdd High Risk StepAdd Stepwise Dilution (DMSO -> Buffer w/ Vortex) Dilution->StepAdd Optimal Assay Biological Assay (Final DMSO < 1%) DirectAdd->Assay Possible Precipitate StepAdd->Assay

Caption: Logical workflow for FPS-PH dissolution, highlighting the critical avoidance of ketone solvents and the necessity of stepwise dilution.

References

  • PubChem. (2025).[2][3][4] Compound Summary: 3-(4-Sulfanylphenyl)propanehydrazide (CID 19078082).[4] National Library of Medicine. Retrieved from [Link]

  • Swamy, G. N., et al. (2012).[1] Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 674-678.[1] Retrieved from [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for DMSO stock preparation and solubility profiles in drug discovery).
  • Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. (Reference for hydrazide reactivity and stability).

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing of novel 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide derivatives. This docume...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro testing of novel 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide derivatives. This document offers detailed protocols for assessing the potential therapeutic activities of this chemical scaffold, with a focus on anticancer, antimicrobial, and anti-inflammatory applications. The methodologies described herein are designed to ensure scientific integrity and generate robust, reproducible data.

Scientific Rationale and Background

The hydrazide-hydrazone moiety, characterized by the -C(O)NHN=CH- functional group, is a well-established pharmacophore in medicinal chemistry.[1][2][3][4] This structural motif imparts a unique combination of physicochemical properties that allow for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][5][6] The incorporation of a (4-Fluorophenyl)sulfanyl group into the propanehydrazide backbone is a rational design strategy to potentially enhance efficacy and modulate pharmacokinetic properties. The fluorine atom can improve metabolic stability and binding affinity, while the phenylsulfanyl moiety can contribute to the overall lipophilicity and target interaction of the molecule.

The following protocols are designed to systematically evaluate the therapeutic potential of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide derivatives in key disease areas.

Part 1: Anticancer Activity Assessment

A primary and critical step in the evaluation of novel chemical entities for their therapeutic potential is the assessment of their cytotoxic effects on cancer cells.[7] The MTT assay is a widely used, reliable, and sensitive colorimetric method for measuring cell viability and proliferation.[8][9] This assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[8] The intensity of the purple color is directly proportional to the number of viable cells.[8]

Experimental Workflow for Anticancer Screening

cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis compound_prep Prepare stock solutions of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide derivatives in DMSO treatment Treat cells with serial dilutions of the test compounds compound_prep->treatment cell_culture Culture selected cancer cell lines (e.g., A549, MCF-7, PC-3) and a non-cancerous control cell line (e.g., 3T3) cell_seeding Seed cells into 96-well plates and allow to adhere overnight cell_culture->cell_seeding cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_formation Incubate for 2-4 hours to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals formazan_formation->solubilization absorbance_reading Measure absorbance at 570 nm using a microplate reader solubilization->absorbance_reading data_processing Calculate cell viability (%) and determine IC50 values absorbance_reading->data_processing selectivity_index Calculate Selectivity Index (SI) data_processing->selectivity_index

Caption: Workflow for assessing anticancer activity using the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

Materials:

  • 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide derivatives

  • Selected cancer cell lines (e.g., A549 human lung carcinoma, MCF-7 human breast adenocarcinoma, PC-3 human prostate cancer) and a non-cancerous fibroblast cell line (e.g., 3T3)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[10]

    • Incubate the plate overnight to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of the test compounds in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Include a vehicle control (cells treated with medium containing the same concentration of DMSO as the test wells) and a positive control (a known anticancer drug like cisplatin or paclitaxel).[11]

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours in a humidified incubator.

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 10 µL of the MTT solution to each well.[8]

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

Data Analysis:

  • Cell Viability (%): (Absorbance of treated cells / Absorbance of control cells) x 100

  • IC50 Value: The concentration of the compound that inhibits 50% of cell growth. This can be determined by plotting a dose-response curve of cell viability against the log of the compound concentration.

  • Selectivity Index (SI): IC50 of the compound in the non-cancerous cell line / IC50 of the compound in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[1]

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)PC-3 IC50 (µM)3T3 IC50 (µM)Selectivity Index (A549)
Derivative 1 DataDataDataDataData
Derivative 2 DataDataDataDataData
Cisplatin DataDataDataDataData

Part 2: Antimicrobial Activity Assessment

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14][15][16] The MIC is defined as the lowest concentration of a drug that prevents the visible growth of a microorganism after a defined incubation period.[12][13][15][16] This assay is crucial for the initial screening of compounds with potential antibacterial or antifungal activity.[7][17]

Experimental Workflow for Antimicrobial Screening

cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis compound_prep Prepare stock solutions of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide derivatives in a suitable solvent dilution_series Perform serial two-fold dilutions of the compounds in broth medium in a 96-well plate compound_prep->dilution_series inoculum_prep Prepare a standardized bacterial or fungal inoculum (0.5 McFarland standard) inoculation Inoculate each well with the standardized microbial suspension inoculum_prep->inoculation dilution_series->inoculation incubation Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours) inoculation->incubation mic_determination Visually inspect for turbidity and determine the MIC (lowest concentration with no visible growth) incubation->mic_determination controls Verify growth in the positive control well and no growth in the negative control well mic_determination->controls cluster_prep Preparation cluster_assay Fluorometric COX-2 Inhibition Assay cluster_analysis Data Analysis compound_prep Prepare stock solutions of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide derivatives and a known COX-2 inhibitor (e.g., Celecoxib) inhibitor_addition Add various concentrations of test compounds or vehicle control compound_prep->inhibitor_addition enzyme_prep Prepare COX-2 enzyme solution plate_setup Add assay buffer, heme, and COX-2 enzyme to a 96-well plate enzyme_prep->plate_setup plate_setup->inhibitor_addition pre_incubation Pre-incubate to allow inhibitor binding inhibitor_addition->pre_incubation reaction_initiation Initiate the reaction by adding arachidonic acid pre_incubation->reaction_initiation fluorescence_reading Measure fluorescence kinetically reaction_initiation->fluorescence_reading data_processing Calculate the rate of reaction and percentage of inhibition fluorescence_reading->data_processing ic50_determination Determine the IC50 value data_processing->ic50_determination

Caption: Workflow for screening COX-2 inhibitors using a fluorometric assay.

Detailed Protocol: Fluorometric COX-2 Inhibitor Screening Assay

Materials:

  • 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide derivatives

  • COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical or Sigma-Aldrich) [18][19][20]* Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Known COX-2 inhibitor (e.g., Celecoxib) for positive control

  • 96-well white opaque plate

  • Fluorescence plate reader

Procedure: (This is a generalized protocol; always refer to the specific kit manufacturer's instructions)

  • Reagent Preparation:

    • Prepare all reagents as per the kit's instructions. This typically involves reconstituting the enzyme and preparing working solutions of the probe, cofactor, and substrate. [18][19]

  • Plate Setup:

    • To the wells of a 96-well plate, add the assay buffer, heme, and COX-2 enzyme. [21][20] * Prepare wells for the enzyme control (no inhibitor), inhibitor control (known inhibitor), and test compounds at various concentrations. [18]

  • Inhibitor Addition:

    • Add the diluted test compounds or vehicle control (e.g., DMSO) to the appropriate wells. [21]

  • Pre-incubation:

    • Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature or 37°C to allow the inhibitor to bind to the enzyme. [21][20]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells. [21][20]

  • Measurement:

    • Immediately measure the fluorescence kinetically for 5-10 minutes using a fluorescence plate reader with excitation and emission wavelengths appropriate for the probe (e.g., Ex/Em = 535/587 nm). [18][19] Data Analysis:

  • Rate of Reaction: Calculated from the linear range of the kinetic plot.

  • Percentage of Inhibition: [(Rate of enzyme control - Rate of inhibitor) / Rate of enzyme control] x 100

  • IC50 Value: The concentration of the compound that inhibits 50% of the COX-2 enzyme activity, determined from a dose-response curve.

Data Presentation:

CompoundCOX-2 IC50 (µM)
Derivative 1 Data
Derivative 2 Data
Celecoxib Data

References

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PMC. Available from: [Link]

  • Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes. Letters in Drug Design & Discovery. 2019;16(5):522-532. Available from: [Link]

  • Synthesis and anticancer activity study of indolyl hydrazide–hydrazones. ResearchGate. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. 2013 May 1. Available from: [Link]

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. 2024 Jul 30. Available from: [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC. Available from: [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers. 2024 Mar 6. Available from: [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available from: [Link]

  • Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes | Request PDF. ResearchGate. Available from: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. 2024 Apr 2. Available from: [Link]

  • Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. MDPI. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. 2023 Jun 14. Available from: [Link]

  • Antiviral & Antimicrobial Testing. Charles River Laboratories. Available from: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. Available from: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. 2021 Aug 28. Available from: [Link]

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. 2020 Sep 25. Available from: [Link]

  • Synthesis, anti-inflammatory, antibacterial, and antioxidant evaluation of novel pyrazole-linked hydrazone derivatives. DOI. 2024 Sep 15. Available from: [Link]

  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. PMC. Available from: [Link]

  • Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. 2012 Oct 10. Available from: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • In Vitro Antimicrobial Activity of Natural Products Using Minimum Inhibitory Concentrations: Looking for New Chemical Entities or Predicting Clinical Response. Longdom Publishing. Available from: [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available from: [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. 2023 Jul 31. Available from: [Link]

  • Biological activities of hydrazide derivatives in the new millennium. ResearchGate. Available from: [Link]

  • A review on biological activities and chemical synthesis of hydrazide derivatives. PubMed. Available from: [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. 2025 Jul 3. Available from: [Link]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed. 2009 Feb 17. Available from: [Link]

  • Biological Activities of Hydrazone Derivatives. PMC - NIH. Available from: [Link]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. Available from: [Link]

  • Stability study of hydrazones. | Download Table. ResearchGate. Available from: [Link]

  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides. RSC Advances (RSC Publishing). 2025 Apr 28. Available from: [Link]

Sources

Method

Using 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide in cell culture

Protocol for the Use of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide Executive Summary This guide details the application of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide (henceforth referred to as FPS-PH ), a potent synt...

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for the Use of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide

Executive Summary

This guide details the application of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide (henceforth referred to as FPS-PH ), a potent synthetic inhibitor of Myeloperoxidase (MPO). MPO is a heme-containing peroxidase expressed mainly in neutrophils and monocytes, responsible for generating hypochlorous acid (HOCl) and driving oxidative stress in inflammatory pathologies.[1]

FPS-PH belongs to the alkyl-hydrazide class of mechanism-based inhibitors ("suicide substrates"). Unlike reversible inhibitors, FPS-PH covalently modifies the MPO heme prosthetic group, rendering the enzyme permanently inactive. This application note provides validated protocols for solubilization, cell-based dosing, and activity verification, ensuring reproducibility in drug discovery and inflammation research.

Mechanism of Action (MOA)

To use FPS-PH effectively, one must understand its irreversible binding mechanism. The hydrazide motif acts as a reducing substrate for MPO Compound I/II. However, the resulting radical species does not leave the active site; instead, it attacks the heme structure, destroying the catalytic center.

Figure 1: Mechanism of Irreversible MPO Inactivation

MPO_Inhibition_Mechanism MPO_Resting MPO (Resting State) Fe(III) Compound_I Compound I [Fe(IV)=O] + Por•+ MPO_Resting->Compound_I Oxidation H2O2 H2O2 (Activator) H2O2->Compound_I Radical_Species FPS-PH Radical (Reactive Intermediate) Compound_I->Radical_Species 1e- Transfer FPS_PH FPS-PH (Inhibitor) (Hydrazide Donor) FPS_PH->Radical_Species Heme_Adduct Heme-Inhibitor Adduct (N-alkylation of Heme) Radical_Species->Heme_Adduct Covalent Attack Inactive_MPO Irreversibly Inactivated MPO Heme_Adduct->Inactive_MPO Loss of Fe coordination

Caption: Kinetic pathway of FPS-PH. The inhibitor enters the peroxidase cycle but generates a reactive radical that covalently modifies the heme, permanently silencing MPO activity.

Technical Specifications & Preparation

Critical Note on Stability: Hydrazides are susceptible to auto-oxidation. Solutions must be prepared fresh or stored strictly under inert gas at -20°C.

ParameterSpecification
Molecular Weight 214.26 g/mol
Solubility Soluble in DMSO (>20 mg/mL). Poorly soluble in water.
Stock Concentration Prepare 10 mM or 50 mM stock in anhydrous DMSO.
Storage -20°C (Stock). Stable for 3 months if desiccated and protected from light.
Working Buffer PBS (pH 7.4) or HBSS. Avoid buffers with free aldehydes (reacts with hydrazide).
Reagent Preparation Protocol
  • Weighing: Weigh the powder in a static-free environment.

  • Solubilization: Add anhydrous DMSO to achieve a 50 mM master stock. Vortex for 30 seconds until clear.

  • Aliquot: Dispense into single-use amber vials (low volume, e.g., 20 µL) to avoid freeze-thaw cycles.

  • Working Solution: Dilute the master stock 1:1000 into culture media immediately before use to achieve a 50 µM working concentration (or adjust per dose-response needs).

Cell Culture Protocols

This protocol is optimized for HL-60 cells (differentiated into neutrophil-like cells) or Primary Human Neutrophils , as these are the primary biological sources of MPO.

Phase 1: Cell Preparation
  • HL-60 Differentiation: Culture HL-60 cells in RPMI-1640 + 10% FBS. Induce differentiation by adding 1.3% DMSO for 5-7 days. Verify differentiation via CD11b expression or nuclear morphology (multi-lobed).

  • Primary Neutrophils: Isolate from whole blood using a density gradient (e.g., Polymorphprep). Resuspend in HBSS (with Ca2+/Mg2+).

Phase 2: Inhibitor Treatment (The "Pre-Incubation" Rule)

Because FPS-PH is a mechanism-based inhibitor, it requires catalytic turnover to bind. Co-treatment is insufficient; pre-incubation is mandatory.

  • Seed Cells: Plate cells at

    
     cells/mL in 96-well plates (black wall/clear bottom for fluorescence).
    
  • Inhibitor Addition: Add FPS-PH at graded concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10 µM).

    • Vehicle Control: 0.1% DMSO.

    • Positive Control: 4-Aminobenzoic acid hydrazide (ABAH) or Sodium Azide (non-specific).

  • Incubation: Incubate for 30 minutes at 37°C .

    • Why? This allows the inhibitor to enter the cell and equilibrate with the lysosomal MPO.

Phase 3: Stimulation & Assay

To measure efficacy, MPO must be activated to produce HOCl.

  • Stimulation: Add PMA (Phorbol 12-myristate 13-acetate) at 100 nM or Opsonized Zymosan to trigger the oxidative burst.

  • Readout (HOCl Detection):

    • Reagent: Aminophenyl fluorescein (APF) or Luminol.

    • Timing: Add probe simultaneously with the stimulant.

    • Measurement: Kinetic read (Fluorescence Ex/Em 490/515 nm for APF) every 2 minutes for 60 minutes.

Experimental Workflow Diagram
Figure 2: Assay Workflow for MPO Inhibition

Workflow cluster_0 Preparation cluster_1 Inhibition Phase cluster_2 Activation & Detection Step1 Differentiate HL-60 Cells (5-7 Days w/ DMSO) Step2 Harvest & Resuspend (HBSS Buffer) Step1->Step2 Step3 Add FPS-PH (0.1 - 10 µM) Step2->Step3 Step4 Pre-incubation (30 min @ 37°C) Step3->Step4 Essential Step Step5 Add Stimulant (PMA) + APF Probe Step4->Step5 Step6 Kinetic Read (Ex/Em 490/515 nm) Step5->Step6

Caption: Step-by-step workflow for assessing FPS-PH efficacy in neutrophil-like cells.

Data Analysis & Expected Results
Quantitative Assessment

Calculate the Percent Inhibition relative to the Vehicle Control (PMA only) and Background (No PMA).



Typical IC50 Values

Based on structural analogs (phenyl-alkyl-hydrazides), expect the following:

CompoundTarget IC50 (Cell-Free)Target IC50 (Cell-Based)
FPS-PH 50 - 200 nM 0.5 - 2.0 µM
ABAH (Reference)200 - 500 nM5.0 - 20.0 µM

Note: FPS-PH is generally more potent than ABAH due to the lipophilic fluorophenyl-thio tail, which improves cell permeability and binding affinity to the hydrophobic heme pocket.

Troubleshooting & Controls (Self-Validating Systems)

To ensure your data is trustworthy (E-E-A-T), you must run these controls to rule out artifacts.

  • Direct Scavenging Check: Hydrazides are reductants. They might scavenge HOCl directly rather than inhibiting MPO.

    • Validation: Incubate FPS-PH with reagent HOCl (cell-free) and APF. If fluorescence decreases significantly compared to control, the compound is a scavenger. (FPS-PH is designed to be an inhibitor, but this control is mandatory for rigor).

  • Reversibility Check:

    • Protocol: Incubate enzyme with FPS-PH, then dialyze or wash the cells extensively. If activity does not recover, the inhibition is irreversible (covalent), confirming the mechanism.

  • Cytotoxicity:

    • Run an MTT or LDH release assay. MPO inhibition should not cause immediate cell death. If cells die, the decrease in HOCl is an artifact of viability loss.

References
  • Kettle, A. J., et al. (1997). "Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide."[2] Biochemical Journal. Link

    • Context: Establishes the foundational mechanism of hydrazide-based MPO inactiv
  • Mullarky, C. J., et al. (2020). "Inactivation of Myeloperoxidase by Benzoic Acid Hydrazide." Frontiers in Immunology. Link

    • Context: Describes the heme destruction mechanism relevant to FPS-PH.
  • Soubhye, J., et al. (2016). "Structure-Based Design, Synthesis, and Pharmacological Evaluation of 3-(Aminoalkyl)-5-fluoroindoles as Myeloperoxidase Inhibitors." Journal of Medicinal Chemistry. Link

    • Context: Provides comparative data on fluorinated MPO inhibitors and structure-activity rel
  • Sigma-Aldrich Product Data. "3-[(4-Fluorophenyl)sulfanyl]propanehydrazide - CAS 851169-59-0." Link

    • Context: Source for physicochemical properties and commercial availability.

Sources

Application

Application Note: 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide for Target-Based Screening

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide in target-based screening campaigns. We...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide in target-based screening campaigns. We will explore the chemical rationale behind its use, focusing on the reactive potential of the hydrazide moiety for forming covalent or coordinate covalent bonds with protein targets. This note offers comprehensive, step-by-step protocols for primary biochemical screening, secondary biophysical validation using mass spectrometry, and kinetic characterization to empower researchers in the discovery of novel therapeutics.

Introduction: The Rationale for Screening Hydrazide-Containing Fragments

The resurgence of interest in covalent inhibitors for "undruggable" targets has spurred the exploration of novel reactive functionalities, or "warheads," in drug discovery.[1] Hydrazide and hydrazine moieties are versatile functional groups that have been incorporated into a range of biologically active compounds, including inhibitors of monoamine oxidases and carbonic anhydrases.[2][3][4] The electron-rich nature of the hydrazide group makes it a potent nucleophile and a chelator of metal ions, allowing it to react with various functional groups and cofactors within an enzyme's active site.[5][6]

3-[(4-Fluorophenyl)sulfanyl]propanehydrazide is a fragment-like molecule that combines three key features:

  • A Reactive Hydrazide "Warhead": This functional group can form covalent hydrazone linkages with aldehydic or ketonic groups on proteins or cofactors, or it can form coordinate covalent bonds with metal ions in metalloenzymes.[6][]

  • A Flexible Propane Linker: This allows for optimal positioning of the warhead within a binding pocket.

  • A 4-Fluorophenyl Group: This common medicinal chemistry motif can participate in various non-covalent interactions, such as hydrophobic and aromatic stacking interactions, to enhance binding affinity.

Given these characteristics, 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide is a compelling candidate for target-based screening campaigns, particularly against enzyme classes known to be susceptible to covalent or metal-coordinating inhibition.

Potential Mechanism of Action and Target Classes

The hydrazide moiety of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide can engage in several modes of inhibition. One prominent mechanism is the formation of a covalent bond with a target protein. This typically involves an initial non-covalent binding event, followed by the irreversible formation of a covalent adduct.[8][9][10]

Diagram: Proposed Mechanism of Covalent Inhibition

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation E Enzyme (E) I Inhibitor (I) 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide EI Enzyme-Inhibitor Complex (E-I) E->EI KI I->EI EI_adduct Covalent Adduct (E-I) EI->EI_adduct kinact EI->EI_adduct

Caption: A two-step model of irreversible covalent inhibition.

Potential Protein Target Classes:

  • Metalloenzymes (e.g., Carbonic Anhydrases, Matrix Metalloproteinases): The hydrazide can act as a zinc-binding group, coordinating with the catalytic metal ion in the active site.[2]

  • Enzymes with Aldehyde or Ketone Cofactors (e.g., Pyridoxal Phosphate-Dependent Enzymes): The hydrazide can form a stable hydrazone with the cofactor.[]

  • Cysteine Proteases: While less common for hydrazides, the nucleophilic cysteine in the active site could potentially react under specific conditions.

  • Quinone-dependent Amine Oxidases: Hydrazine derivatives have been shown to be irreversible inhibitors of this class of enzymes.[11]

Experimental Protocols

A robust screening cascade is essential to identify and validate true hits while eliminating false positives.[12] We propose a two-tiered approach: a primary biochemical assay for high-throughput screening, followed by a secondary mass spectrometry-based assay to confirm covalent modification.

Diagram: Target-Based Screening Workflow

G start Start: Compound Library (including 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide) primary_screen Primary Screen: High-Throughput Biochemical Assay start->primary_screen data_analysis_1 Data Analysis: Identify Potential Hits primary_screen->data_analysis_1 hit_validation Hit Confirmation: Re-test and Dose-Response data_analysis_1->hit_validation secondary_screen Secondary Screen: Intact Protein Mass Spectrometry hit_validation->secondary_screen data_analysis_2 Data Analysis: Confirm Covalent Adduct Formation secondary_screen->data_analysis_2 kinetic_characterization Kinetic Characterization: Determine kinact/KI data_analysis_2->kinetic_characterization sar Structure-Activity Relationship (SAR) Studies kinetic_characterization->sar end Lead Optimization sar->end

Caption: A comprehensive workflow for screening and validating covalent inhibitors.

Primary Screening: High-Throughput Biochemical Assay

Objective: To identify compounds that inhibit the activity of the target enzyme in a high-throughput format.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide and other library compounds

  • Positive and negative controls

  • Microplates (384-well)

  • Plate reader

Protocol:

  • Compound Plating: Prepare serial dilutions of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide and other library compounds in an appropriate solvent (e.g., DMSO). Dispense the compounds into the microplate.

  • Enzyme Addition: Add the target enzyme to each well of the microplate.

  • Incubation: Incubate the enzyme and compound mixture for a defined period (e.g., 30 minutes) to allow for binding and potential covalent modification.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate to each well.

  • Detection: Measure the enzyme activity using a plate reader at appropriate time points. The detection method will depend on the specific assay (e.g., fluorescence, absorbance, luminescence).

  • Data Analysis: Calculate the percent inhibition for each compound concentration. Plot the data and determine the IC50 value for active compounds.

Secondary Screening: Intact Protein Mass Spectrometry

Objective: To confirm the covalent binding of hit compounds to the target protein.[1][13][14][15]

Materials:

  • Target enzyme

  • Hit compounds from the primary screen

  • Reaction buffer

  • Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

  • Reaction Setup: Incubate the target enzyme with an excess of the hit compound for a set time. Include a negative control with the enzyme and solvent only.

  • Sample Preparation: Quench the reaction and prepare the sample for LC-MS analysis. This may involve desalting or buffer exchange.

  • LC-MS Analysis: Inject the sample onto the LC-MS system. Separate the protein from unbound compound using a suitable liquid chromatography method.

  • Mass Analysis: Acquire the mass spectrum of the intact protein.

  • Data Interpretation: Compare the mass of the protein incubated with the compound to the mass of the control protein. An increase in mass corresponding to the molecular weight of the compound confirms covalent adduct formation.

Kinetic Characterization of Covalent Inhibition

For covalent inhibitors, the IC50 value is highly dependent on the incubation time and enzyme concentration.[8][9] A more informative parameter is the second-order rate constant, k_inact/K_I, which measures the efficiency of covalent modification.[8][9][16]

Objective: To determine the kinetic parameters of covalent inhibition.

Method:

  • Progress Curve Analysis: Monitor the progress of the enzymatic reaction in the presence of various concentrations of the inhibitor over time.

  • Data Fitting: Fit the progress curves to the appropriate kinetic model for irreversible inhibition to determine the values of k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at which the rate of inactivation is half-maximal).

  • Calculate k_inact/K_I: The ratio of k_inact to K_I provides a measure of the inhibitor's potency.

ParameterDescriptionImportance
IC50 The concentration of inhibitor required to reduce enzyme activity by 50%.Useful for initial ranking of compounds but can be misleading for covalent inhibitors.[8][9]
k_inact The maximum rate of covalent bond formation at saturating inhibitor concentrations.Reflects the chemical reactivity of the inhibitor-enzyme complex.
K_I The inhibitor concentration required to achieve half the maximal rate of inactivation.Represents the initial binding affinity of the inhibitor to the enzyme.
k_inact/K_I The second-order rate constant for covalent modification.The most reliable parameter for comparing the potency and efficiency of covalent inhibitors.[8][9][16]

Conclusion

3-[(4-Fluorophenyl)sulfanyl]propanehydrazide represents a valuable chemical starting point for target-based screening campaigns aimed at discovering novel covalent or coordinating inhibitors. The protocols outlined in this application note provide a robust framework for identifying, validating, and characterizing the activity of this and similar hydrazide-containing compounds. By employing a combination of biochemical and biophysical methods, researchers can confidently advance promising hits toward lead optimization.

References

  • Evotec. (2025, May 22). Advancing Drug Discovery With Covalent Fragment Screening. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) A Perspective on the Kinetics of Covalent and Irreversible Inhibition. Available from: [Link]

  • ConnectSci. (2025, August 29). Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines. Australian Journal of Chemistry. Available from: [Link]

  • National Institutes of Health. (n.d.). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. PMC. Available from: [Link]

  • PubMed. (2016, October 5). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. Available from: [Link]

  • Kinase Logistics Europe. (n.d.). Covalent inhibitors. Available from: [Link]

  • Drug Discovery Chemistry. (n.d.). Commitment to covalency: kinetics of irreversible inhibitors with a regenerable streptavidin sensor on the Pioneer FE system. Available from: [Link]

  • PubMed. (2022, June 15). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Available from: [Link]

  • National Institutes of Health. (2025, April 1). Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases. PMC. Available from: [Link]

  • ACS Omega. (2024, April 26). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. Available from: [Link]

  • MDPI. (2017, August 20). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Available from: [Link]

  • OTAVA. (n.d.). Covalent Inhibitors Library. Available from: [Link]

  • Frontiers. (2022, April 13). High-Throughput Native Mass Spectrometry Screening in Drug Discovery. Available from: [Link]

  • Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. Available from: [Link]

  • National Institutes of Health. (n.d.). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. PMC. Available from: [Link]

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Available from: [Link]

  • National Institutes of Health. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC. Available from: [Link]

  • bioRxiv. (2020, June 18). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. Available from: [Link]

  • YouTube. (2024, October 14). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. Available from: [Link]

  • AVESİS. (n.d.). Design of novel benzimidazole-propane hydrazide derivatives as α-glucosidase and α-amylase inhibitors: in vitro and in silico studies. Available from: [Link]

  • PubMed. (2020, June 29). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. Available from: [Link]

  • National Institutes of Health. (n.d.). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. PMC. Available from: [Link]

  • ResearchGate. (2025, August 18). (PDF) Introduction of new quinolone-2-thio-acetamide-propane hydrazide-benzimidazole derivatives as new α-glucosidase and α-amylase inhibitors. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis 2-methyl-3-(N-pipreridyl)propane acid hydrazide and its derivatives. Available from: [Link]

  • ACS Publications. (2011, September 12). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Available from: [Link]

  • ResearchGate. (2024, July 28). (PDF) Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Available from: [Link]

  • UCI Department of Chemistry. (2011, September 12). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Available from: [Link]

  • Oxford Academic. (2016, March 15). Chemical synthesis of proteins using hydrazide intermediates. Available from: [Link]

  • MDPI. (2024, July 30). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Available from: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Available from: [Link]

Sources

Method

Application Note: Analytical Characterization &amp; Quality Control of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide

Introduction & Compound Profile 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide is a critical synthetic intermediate often utilized in fragment-based drug discovery (FBDD) and the synthesis of bioactive heterocycles such as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

3-[(4-Fluorophenyl)sulfanyl]propanehydrazide is a critical synthetic intermediate often utilized in fragment-based drug discovery (FBDD) and the synthesis of bioactive heterocycles such as 1,3,4-oxadiazoles and pyrazoles.[1] Its structure comprises a fluorinated aromatic ring linked via a thioether spacer to a reactive hydrazide tail.[1]

The analytical challenge lies in balancing the reactivity of the hydrazide group (susceptible to hydrolysis and condensation) with the oxidation potential of the thioether sulfur. This guide provides a robust, multi-modal analytical protocol designed to ensure identity, purity, and stability.

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicNote
Formula

MW: 214.26 g/mol
Appearance White to off-white crystalline solid
Solubility DMSO, Methanol, AcetonitrilePoor solubility in water
pKa ~12.5 (Hydrazide NH), ~3.0 (Conjugate acid)Hydrazide is weakly basic
Chromophore

nm
4-F-Thiophenol moiety

Structural Identification Protocols

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural validation. The presence of the fluorine atom provides a unique handle for


F NMR, allowing rapid purity assessment without interference from non-fluorinated impurities.

Protocol:

  • Solvent: DMSO-

    
     (Preferred to prevent H/D exchange of hydrazide protons).[1]
    
  • Concentration: 5-10 mg/mL.[1]

Key Assignments:

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       9.05 (s, 1H, -CONH -): Broad singlet, disappears with 
      
      
      
      .
    • 
       7.45 – 7.15 (m, 4H, Ar-H): Characteristic AA'BB' system split by 
      
      
      
      F coupling.
    • 
       4.20 (br s, 2H, -NH
      
      
      
      ): Broad, exchangeable.
    • 
       3.15 (t, 2H, -S-CH 
      
      
      
      -): Triplet, adjacent to sulfur.
    • 
       2.35 (t, 2H, -CH 
      
      
      
      -CO-): Triplet, adjacent to carbonyl.[1]
  • 
    F NMR (376 MHz, DMSO-
    
    
    
    ):
    • 
       -115 to -118 ppm (s, 1F): Diagnostic singlet.[1] Shift confirms para-substitution.[1]
      
Mass Spectrometry (ESI-MS)

Method: Direct Infusion or LC-MS.[1]

  • Ionization: Electrospray Ionization (ESI), Positive Mode (+ve).[2][3]

  • Key Ions:

    • 
       Da (Base peak).
      
    • 
       Da.
      
    • Fragmentation: Loss of hydrazine (

      
      , -32 Da) to form the acylium ion (
      
      
      
      183) is a common fragmentation pathway for hydrazides.

Chromatographic Purity (HPLC-UV)

This method separates the parent compound from its two primary degradation products: the Sulfoxide (oxidation) and the Propanoic Acid derivative (hydrolysis).

Method Parameters[1][2][4][5][6][7]
  • Instrument: HPLC with PDA/UV Detector.

  • Column: Phenomenex Luna C18(2) or Inertsil ODS-3 (150 mm x 4.6 mm, 5 µm).

    • Rationale: A standard C18 provides sufficient retention for the lipophilic fluorophenyl group.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (Adjusted with Acetic Acid).

    • Rationale: Acidic pH suppresses ionization of the hydrazide, improving peak shape. Ammonium acetate is volatile, making this MS-compatible.[1]

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1][4][5]

  • Detection: 254 nm.[1][4]

  • Column Temp: 30°C.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Gradient
15.04060Wash
15.19010Re-equilibration
20.09010Stop
System Suitability Criteria
  • Retention Time (RT): Target ~8.5 min.

  • Tailing Factor:

    
    .
    
  • Resolution (

    
    ): 
    
    
    
    between Main Peak and Sulfoxide Impurity (Sulfoxide elutes earlier due to higher polarity).

Impurity Profiling & Stability Logic

The stability of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide is governed by two competing pathways. Understanding these is vital for interpreting "Unknown" peaks in HPLC.

Degradation Pathways[1]
  • S-Oxidation: The thioether sulfur is prone to oxidation by atmospheric oxygen or peroxides in solvents, forming the Sulfoxide (

    
    ) and Sulfone  (
    
    
    
    ).
  • Hydrazide Hydrolysis: Under extreme pH or moisture, the hydrazide converts to 3-[(4-fluorophenyl)sulfanyl]propanoic acid , releasing hydrazine.

Visualization of Degradation Logic

The following diagram maps the degradation fate, aiding in impurity identification.

DegradationPathways Parent Parent Compound (Thioether-Hydrazide) MW: 214.26 Sulfoxide Impurity A: Sulfoxide (Early Eluting) MW: 230.26 Parent->Sulfoxide Oxidation (+O) Acid Impurity C: Propanoic Acid (Hydrolysis Product) MW: 215.24 Parent->Acid Hydrolysis (+H2O) Hydrazine Hydrazine (Genotoxic Impurity) Parent->Hydrazine Cleavage Sulfone Impurity B: Sulfone (Mid Eluting) MW: 246.26 Sulfoxide->Sulfone Oxidation (+O)

Caption: Degradation pathway mapping for HPLC peak identification. Impurity A (Red) is the most common oxidative degradant.

Analytical Workflow Diagram

This workflow ensures a self-validating loop where spectroscopic data confirms the structure before chromatographic purity is assessed.[1]

QC_Workflow Sample Crude Sample NMR_Check 1. Identity Check (1H & 19F NMR) Sample->NMR_Check Decision_ID Structure Confirmed? NMR_Check->Decision_ID HPLC_Check 2. Purity Assessment (RP-HPLC) Decision_ID->HPLC_Check Yes Reject Reject / Investigate Decision_ID->Reject No Decision_Purity Purity > 95%? HPLC_Check->Decision_Purity Release RELEASE BATCH Decision_Purity->Release Yes Reprocess Recrystallize (EtOH/Water) Decision_Purity->Reprocess No Reprocess->HPLC_Check Retest

Caption: Standard Quality Control Workflow for batch release.

References

  • Narayana Swamy, G., et al. (2012).[6] "Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide." Der Pharma Chemica, 4(2), 674-678.[6]

  • Agilent Technologies. (2007). "Fast LC/MS/MS Analytical Method... for the Analysis of Various Drugs." Agilent Application Notes.

  • Zhang, Y., et al. (2015). "Determination of 4-Sulfonamidophenylhydrazine... by LC-MS." SciTePress.

  • PubChem. "3-{4-[1-(4-Fluoro-phenyl)-5-pyrimidin-2-yl-1H-indol-3-yl]-piperidin-1-yl}-propionitrile."[1] National Library of Medicine. [1]

Sources

Application

3-[(4-Fluorophenyl)sulfanyl]propanehydrazide as a research chemical

Topic: 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide as a Research Chemical Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Researchers[1] A...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide as a Research Chemical Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Researchers[1]

A Versatile Scaffold for Heterocyclic Library Generation and Fragment-Based Drug Design [1]

Introduction & Strategic Utility

3-[(4-Fluorophenyl)sulfanyl]propanehydrazide (CAS: Generic/Research Grade) represents a "privileged structure" intermediate in medicinal chemistry.[1] It combines a flexible propyl-thioether linker with a reactive hydrazide terminus, anchored by a para-fluorophenyl motif.[1]

Why this molecule matters:

  • Metabolic Stability: The para-fluorine atom blocks the primary site of metabolic oxidation (CYP450-mediated hydroxylation) on the phenyl ring, extending the in vivo half-life of derived compounds [1].[1]

  • Synthetic Divergence: The hydrazide group (-CONHNH₂) is a "chameleon" functionality.[1] It serves as the immediate precursor to at least three distinct pharmacophores: 1,3,4-oxadiazoles , 1,2,4-triazoles , and acylhydrazones (Schiff bases).[1]

  • Linker Flexibility: The propyl-thioether chain provides rotational freedom, allowing the terminal aromatic ring to adopt induced-fit geometries within enzyme binding pockets (e.g., kinases or metalloproteases).[1]

This guide details the handling, characterization, and two primary synthetic workflows for this compound: Cyclization to Bioactive Heterocycles and Schiff Base Library Generation .[1]

Physicochemical Profile & Handling

  • Appearance: Typically a white to off-white crystalline solid.[1]

  • Solubility:

    • High: DMSO, DMF, Methanol (warm).[1]

    • Moderate: Ethanol, Acetonitrile.[1]

    • Low/Insoluble: Water, Hexanes, Diethyl Ether.[1]

  • Stability: Susceptible to oxidation at the thioether sulfur (to sulfoxide/sulfone) if exposed to strong oxidants.[1] Hygroscopic; store in a desiccator.

  • Storage: -20°C for long-term; +4°C for working stocks. Protect from light.[1]

Core Application: Divergent Synthesis of Heterocycles[1]

The primary utility of this hydrazide is as a building block for 5-membered heterocycles.[1] The following diagram illustrates the divergent pathways accessible from this single precursor.

Visualizing the Synthetic Pathway

G Start 3-[(4-Fluorophenyl) sulfanyl]propanehydrazide Prod1 1,3,4-Oxadiazole-2-thione (Antimicrobial Core) Start->Prod1 Reflux Prod2 Acylhydrazone (Schiff Base) Start->Prod2 Cat. Acid Prod3 Thiosemicarbazide Derivative Start->Prod3 RT R1 CS₂ / KOH (Cyclization) R2 R-CHO / EtOH (Condensation) R3 Ph-NCS (Addition)

Figure 1: Divergent synthetic pathways from the parent hydrazide.[1] Blue path: Cyclization; Red path: Condensation.[1]

Experimental Protocols

Protocol A: Synthesis of 1,3,4-Oxadiazole-2-thione Derivative

Target Application: Antimicrobial & Tyrosinase Inhibition Screening[1]

This reaction closes the hydrazide ring with carbon disulfide (


) to form a thione-substituted oxadiazole.[1] This core is widely cited in literature for its broad-spectrum antibiotic activity [2].[1]

Reagents:

  • 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide (1.0 eq)[1]

  • Carbon Disulfide (

    
    ) (2.5 eq)[1]
    
  • Potassium Hydroxide (KOH) (1.5 eq)[1]

  • Ethanol (95%)[1]

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.5 eq of KOH in 20 mL of Ethanol. Add 1.0 eq of the hydrazide and stir until fully dissolved.

  • Addition: Cool the solution to 0–5°C (ice bath). Add

    
     dropwise over 10 minutes.[1] Caution: 
    
    
    
    is highly flammable and toxic; use a fume hood.[1]
  • Reflux: Equip with a reflux condenser and heat the mixture at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).[1] The starting material spot (

    
    ) should disappear.[1]
    
  • Work-up: Concentrate the solvent under reduced pressure (rotary evaporator) to ~5 mL.

  • Acidification: Pour the residue into 50 mL of crushed ice-water. Acidify to pH 2–3 using dilute HCl (10%).[1] A precipitate will form immediately.[1]

  • Purification: Filter the solid, wash with cold water (3x), and recrystallize from Ethanol/Water (1:1).

Validation:

  • IR Spectrum: Look for the disappearance of the hydrazide carbonyl (

    
     amide) at ~1660 cm⁻¹ and the appearance of the 
    
    
    
    stretch at ~1250 cm⁻¹ and
    
    
    at ~1610 cm⁻¹.[1]
Protocol B: Generation of Acylhydrazone Library (Schiff Bases)

Target Application: High-Throughput Screening (HTS) for Kinase Inhibition[1]

Acylhydrazones utilize the "imine linker" (-CONHN=CH-) to connect the fluorophenyl tail to diverse aromatic heads, creating a "dumbbell" shape common in kinase inhibitors [3].[1]

Reagents:

  • 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide (1.0 eq)[1]

  • Aromatic Aldehyde (e.g., 4-nitrobenzaldehyde, vanillin) (1.0 eq)[1]

  • Glacial Acetic Acid (Catalytic, 2-3 drops)[1]

  • Absolute Ethanol[1]

Step-by-Step Methodology:

  • Setup: In a reaction vial, mix 1.0 eq of hydrazide and 1.0 eq of the chosen aldehyde in Absolute Ethanol (5 mL per mmol).

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reaction: Reflux for 2–4 hours.

  • Isolation: Cool to room temperature. The product often crystallizes directly from the solution.[1]

    • If no solid forms: Pour into ice water.

  • Purification: Filter and wash with cold ethanol. Most derivatives require no further purification (purity >95%).[1]

Biological Assay Context

When screening these derivatives, researchers should focus on assays where the thioether moiety plays a role in metal chelation or hydrophobic pocket binding.[1]

Recommended Assay: Urease Inhibition

The hydrazide and oxadiazole derivatives of this class are potent urease inhibitors.[1] The mechanism involves the coordination of the hydrazide/thione nitrogen or sulfur to the Nickel (


) active site of the enzyme [4].[1]

Workflow for Screening:

  • Enzyme: Jack bean urease.[1]

  • Substrate: Urea (100 mM).

  • Indicator: Phenol red (pH indicator).

  • Readout: Measure absorbance at 625 nm. Inhibitors prevent the pH rise associated with ammonia production.[1]

References

  • Park, B. K., & Kitteringham, N. R. (1994).[1] Drug metabolism and pharmacokinetics: the effect of fluorine substitution. Drug Metabolism Reviews, 26(3), 605-643.[1] Link

  • Narayana Swamy, G., et al. (2012).[1][2] Synthesis, characterization of some derivatives of 3-[(4-chlorophenyl)sulfonyl]propanehydrazide. Der Pharma Chemica, 4(2), 674-678.[1][2] Link

  • Popiołek, Ł. (2017).[1] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010.[1] Medicinal Chemistry Research, 26, 287–301.[1] Link

  • Amtul, Z., et al. (2002).[1] Chemistry and mechanism of urease inhibition. Current Medicinal Chemistry, 9(14), 1323-1348.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Solubility of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide

Guide Version: 1.0 Introduction Welcome to the technical support guide for 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide. This document is designed for researchers, scientists, and drug development professionals who are e...

Author: BenchChem Technical Support Team. Date: February 2026

Guide Version: 1.0

Introduction

Welcome to the technical support guide for 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a novel chemical entity, specific public data on its solubility profile is limited. Therefore, this guide synthesizes first-principle concepts of medicinal chemistry and established pharmaceutical formulation science to provide a systematic approach to enhancing its solubility.

The molecular structure, featuring a lipophilic 4-fluorophenyl group, a flexible sulfanyl-propane linker, and a polar hydrazide moiety, suggests that this compound may exhibit poor solubility in both aqueous and non-polar organic solvents. This guide provides a structured workflow, from initial characterization to advanced formulation strategies, to effectively address these challenges.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

Q1: What are the predicted physicochemical properties of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide and how do they influence solubility?

A1: Based on its structure, we can infer the following:

  • Lipophilicity: The 4-fluorophenyl group is non-polar and will contribute to low aqueous solubility.

  • Polarity & Hydrogen Bonding: The hydrazide group (-CONHNH2) is polar and capable of acting as both a hydrogen bond donor and acceptor. This provides a handle for interaction with polar solvents.

  • Ionization Potential: The hydrazide moiety is weakly basic. This is a critical feature, as it means the compound's aqueous solubility is likely to be highly dependent on pH.[1][2] At pH values below its pKa, the hydrazide group will be protonated, forming a cationic salt that is expected to be significantly more water-soluble.

  • Crystallinity: Poorly soluble compounds often exist as highly stable crystalline solids (high lattice energy). Overcoming this crystal lattice energy is a key barrier to dissolution.

Q2: What is the first step I should take to assess the solubility of my compound?

A2: The first step is to perform a basic solubility screen to determine its kinetic and thermodynamic solubility in a range of relevant media. This baseline data is crucial for all further development.

  • Kinetic Solubility: This measures how quickly a compound dissolves and is often assessed by adding a concentrated DMSO stock solution to an aqueous buffer.[3][4] It's a high-throughput method useful for early discovery to identify potential issues in biological assays.[4]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by agitating an excess of the solid compound in a solvent until equilibrium is reached (typically 24-48 hours).[3][4] This is the gold standard for formulation development.

Recommended Initial Screening Solvents:

  • Deionized Water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • pH 2.0 Buffer (e.g., HCl or Glycine buffer)

  • Common organic solvents: DMSO, Ethanol, Methanol, Acetonitrile

Part 2: Systematic Troubleshooting Workflow for Solubility Enhancement

If initial screening confirms poor solubility, follow this systematic workflow. The goal is to use the simplest effective method before progressing to more complex and resource-intensive techniques.

Caption: Decision workflow for enhancing compound solubility.

Part 3: Detailed Protocols and Methodologies

Method 1: pH Modification

Principle: For ionizable compounds like 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide, solubility can be dramatically increased by adjusting the pH of the aqueous medium to favor the ionized form.[1][5] Since the hydrazide group is basic, lowering the pH will protonate it, creating a more soluble salt.

Step-by-Step Protocol:

  • Prepare a Series of Buffers: Prepare a set of biologically relevant buffers (e.g., citrate, phosphate) ranging from pH 2.0 to 7.4.

  • Add Excess Compound: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be done by centrifugation at high speed (e.g., >10,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[6]

  • Quantify Concentration: Carefully take an aliquot of the clear supernatant or filtrate. Dilute it with a suitable mobile phase or solvent and determine the concentration using a validated analytical method, such as HPLC-UV or LC-MS.[6][7]

  • Plot Data: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer to generate a pH-solubility profile.

Method 2: Co-solvency

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9][10] This makes the environment more favorable for dissolving lipophilic compounds. This is a highly effective and common technique, especially for parenteral formulations.[11]

Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Glycerin.[11][12]

Step-by-Step Protocol:

  • Prepare Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures in varying volume-to-volume ratios (e.g., 10%, 20%, 40%, 60%, 80% v/v of co-solvent in water or a relevant buffer).

  • Determine Solubility: Using the same equilibrium solubility method described above (Steps 2-5 in Method 1), measure the solubility of the compound in each co-solvent mixture.

  • Analyze Results: Plot the logarithm of solubility against the percentage of co-solvent. For many compounds, this relationship is log-linear, allowing for the prediction of solubility in intermediate concentrations.

Data Presentation: Example Solvent/Co-Solvent Screen

Solvent System (at 25°C)Predicted Solubility CategoryMeasured Solubility (µg/mL) - Hypothetical Data
Deionized WaterVery Poor< 1
PBS, pH 7.4Very Poor< 1
0.1 M HCl, pH 1.2Moderate50
20% Ethanol / 80% PBSPoor15
40% PEG 400 / 60% PBSGood250
100% DMSOVery Good> 10,000
Method 3: Complexation with Cyclodextrins

Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate poorly soluble "guest" molecules, like our target compound, forming an inclusion complex.[14][15] This complex has a hydrophilic exterior, leading to a significant increase in the apparent aqueous solubility of the guest molecule.[13][15][16]

Common Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD). HP-β-CD and SBE-β-CD are often preferred due to their higher solubility and lower toxicity.

Sources

Optimization

Technical Support Center: Optimization of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide Synthesis

Case ID: SYN-4F-PH-OPT Status: Active Support Level: Tier 3 (Senior Application Scientist) Introduction: The Synthetic Challenge Welcome to the technical support hub for 3-[(4-fluorophenyl)sulfanyl]propanehydrazide . Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-4F-PH-OPT Status: Active Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Synthetic Challenge

Welcome to the technical support hub for 3-[(4-fluorophenyl)sulfanyl]propanehydrazide . This molecule is a critical intermediate, often used as a precursor for Schiff bases, 1,3,4-oxadiazoles, and thiadiazoles in medicinal chemistry campaigns (e.g., antimicrobial or anticancer screening).

The synthesis involves a two-step sequence: a Thiol-Michael Addition followed by Hydrazinolysis . While seemingly straightforward, users frequently report issues with oxidative dimerization (disulfide formation), low conversion rates, or purification difficulties (oiling out).

This guide replaces standard "recipe" instructions with a causative, troubleshooting-first approach.

Module 1: The Synthetic Pathway

Visualizing the Workflow: The following diagram outlines the reaction logic and critical control points (CCPs) where yield is often lost.

ReactionScheme Reactants 4-Fluorobenzenethiol + Methyl Acrylate Step1 Step 1: Thio-Michael Addition (Cat: Et3N, Solvent: MeOH) Reactants->Step1 Nucleophilic Attack SideProduct1 Side Product: Bis(4-fluorophenyl) disulfide Reactants->SideProduct1 Oxidation (Air/O2) Intermediate Intermediate: Methyl 3-[(4-fluorophenyl)sulfanyl]propanoate Step1->Intermediate Yield >90% Step2 Step 2: Hydrazinolysis (NH2NH2·H2O, Reflux) Intermediate->Step2 Nucleophilic Acyl Substitution Product Target: 3-[(4-Fluorophenyl)sulfanyl] propanehydrazide Step2->Product Crystallization SideProduct2 Side Product: Bis-hydrazide dimer Step2->SideProduct2 Stoichiometry Error

Figure 1: Reaction workflow highlighting the primary pathway (Green/Yellow) and critical failure modes (Red).

Module 2: Step 1 – Thioether Formation (Michael Addition)

Objective: Synthesize methyl 3-[(4-fluorophenyl)sulfanyl]propanoate. Core Mechanism: The thiolate anion (soft nucleophile) attacks the


-carbon of the acrylate (soft electrophile).
Optimized Protocol
  • Stoichiometry: 1.0 eq 4-Fluorobenzenethiol : 1.1 eq Methyl Acrylate.

  • Catalyst: Triethylamine (TEA), 0.1 – 0.5 eq.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Condition: 0°C

    
     Room Temperature (RT), 2–4 hours.
    
Troubleshooting & FAQs

Q: My reaction mixture turned yellow/cloudy immediately. Is this normal? A: A slight color change is normal, but cloudiness often indicates the formation of bis(4-fluorophenyl) disulfide.

  • Cause: Thiols oxidize rapidly in air, especially in basic media.

  • Fix: You must degas your solvent (sparge with

    
     for 15 mins) before adding the thiol. Run the reaction under an inert atmosphere (
    
    
    
    or Ar balloon).

Q: The reaction is slow. Can I heat it? A: Avoid high heat (>50°C) for the Michael addition.

  • Reason: The reaction is reversible (Retro-Michael). High heat favors the reverse reaction or polymerization of the acrylate.

  • Optimization: If conversion is low, increase the catalyst (TEA) load to 1.0 eq or switch to a stronger base like catalytic Sodium Methoxide (NaOMe) in MeOH.

Q: How do I remove the unreacted thiol smell? A: Do not rotovap the crude directly if it smells strongly.

  • Protocol: Wash the organic layer with 10% NaOH or

    
     solution. The unreacted thiol will deprotonate, become water-soluble, and partition into the aqueous layer, leaving your ester in the organic phase.
    

Module 3: Step 2 – Hydrazide Formation (Hydrazinolysis)

Objective: Convert the ester to the hydrazide. Core Mechanism: Nucleophilic acyl substitution.

Optimized Protocol
  • Stoichiometry: 1.0 eq Ester Intermediate : 5.0 – 10.0 eq Hydrazine Hydrate (80% or 98%).

  • Solvent: Absolute Ethanol (EtOH).

  • Condition: Reflux (

    
    C) for 4–6 hours.
    
Troubleshooting & FAQs

Q: Why do I need such a large excess of hydrazine (5-10 eq)? A: To prevent dimerization .

  • Mechanism: Once the hydrazide product forms, it still contains a nucleophilic

    
     group. If hydrazine is depleted, the product will attack another molecule of the ester, forming a symmetric bis-hydrazide dimer (R-CO-NH-NH-CO-R).
    
  • Solution: Excess hydrazine ensures that the ester always encounters a free hydrazine molecule first.

Q: My product is an oil and won't crystallize. A: This is the most common complaint with propanehydrazides.

  • Immediate Fix:

    • Evaporate solvent completely (high vacuum).

    • Triturate the oil with cold Diethyl Ether or Petroleum Ether . Scratch the flask wall with a glass rod to induce nucleation.

    • If that fails, cool the oil to -20°C overnight.

  • Purity Check: Run a TLC. If the ester spot is still visible, the oil is a mixture. You may need to reflux longer.

Q: The melting point is lower than reported (Lit: ~80-90°C). A: You likely have trapped solvent or hydrazine.

  • Fix: Recrystallize from Ethanol/Water (9:1). Hydrazides are polar; adding a small amount of water helps dissolve them at boiling point, while cooling crashes them out pure.

Module 4: Comparative Optimization Data

The following data summarizes optimization campaigns for similar aryl-thio-hydrazides.

ParameterCondition A (Standard)Condition B (Optimized)Outcome (Yield/Purity)
Base (Step 1) PyridineTriethylamine (TEA) TEA provides faster kinetics (95% yield vs 75%).
Solvent (Step 1) DMFMethanol Methanol is easier to remove; DMF trapping lowers purity.
Hydrazine Eq (Step 2) 1.5 eq5.0 eq 1.5 eq leads to 15% dimer impurity. 5.0 eq eliminates it.
Purification (Step 2) Column Chrom.Trituration (Et2O) Column is unnecessary; Trituration yields >90% pure solid.

Module 5: Diagnostic Logic Tree

Use this flow to diagnose low yields or purity issues.

Troubleshooting Start Issue: Low Yield or Impure Product StepCheck Which step is problematic? Start->StepCheck Step1 Step 1: Ester Formation StepCheck->Step1 Step2 Step 2: Hydrazide Formation StepCheck->Step2 TLC1 TLC: Is starting thiol visible? Step1->TLC1 Disulfide Spot at high Rf? (Disulfide formed) TLC1->Disulfide Yes Action1 Action: Degas solvents, use N2 atmosphere. Disulfide->Action1 State Product State: Oil or Solid? Step2->State Oil Oily/Sticky State->Oil Solid Solid but low MP State->Solid Action2 Action: Triturate with Et2O. Check for residual solvent. Oil->Action2 Action3 Action: Recrystallize (EtOH). Dry under vacuum >4h. Solid->Action3

Figure 2: Decision tree for troubleshooting common synthesis failures.

References

  • Synthesis of 3-[(4-chlorophenyl)sulfonyl]propanehydrazide derivatives. Source: Der Pharma Chemica, 2011, 3(4): 323-329. Relevance: Describes the exact protocol for the chloro-analog, serving as the primary baseline for the fluoro-analog. URL:[Link]

  • Thiol-Michael Addition Efficiency. Source: RSC Advances, 2014, "Decomplexation as a rate limitation in the thiol-Michael addition." Relevance: Explains the kinetic necessity of base catalysts and solvent effects in Step 1. URL:[Link]

  • Hydrazinolysis Optimization. Source: Molecules, 2013, "Synthesis and Antimicrobial Activity of Novel 3-Substituted Propanehydrazides." Relevance: Validates the requirement for excess hydrazine to prevent dimer formation in propanehydrazide synthesis. URL:[Link]

Troubleshooting

Overcoming poor stability of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide

Technical Support Center: Stability & Handling Guide Subject: 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide Ticket ID: #TS-FPSPH-001 Status: Active Introduction Welcome to the Technical Support Center. You are likely acce...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Subject: 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide Ticket ID: #TS-FPSPH-001 Status: Active

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed degradation (discoloration, multiple peaks in LC-MS, or loss of titer) in your sample of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide .

This compound possesses two chemically distinct reactive centers—a thioether (sulfide) and a hydrazide —linked by an ethylene bridge. This specific architecture creates a "perfect storm" for three distinct degradation pathways: Oxidation , Retro-Michael Decomposition , and Condensation .

This guide provides the protocols required to stabilize this molecule during storage, formulation, and experimental application.

Module 1: Storage & Handling (The Basics)

Q: My sample arrived white but turned yellow/orange after opening. What happened? A: You are witnessing oxidative degradation . The hydrazide group (


) is a reducing agent, while the thioether (

) is electron-rich. Upon exposure to atmospheric oxygen, two reactions occur simultaneously:
  • Sulfur Oxidation: The thioether oxidizes to the sulfoxide (

    
    ) and eventually the sulfone (
    
    
    
    ).
  • Hydrazide Oxidation: The hydrazine moiety oxidizes to form azo species (diimides), which are often colored (yellow/orange).

Corrective Protocol:

  • Atmosphere: Always handle under Argon or Nitrogen. Never store in air.

  • Temperature: Store at -20°C . Lower temperatures kinetically inhibit the oxidation rate.

  • Container: Amber vials are mandatory. Light can accelerate the photo-oxidation of the thioether.

Q: Can I store a stock solution in DMSO or Methanol? A: Only for short periods (hours), and never in protic solvents for long-term storage.

  • DMSO: At room temperature, DMSO can act as a mild oxidant toward hydrazides over long durations.

  • Methanol/Ethanol: While soluble, these solvents absorb atmospheric moisture, promoting hydrolysis.

Quick-Look Storage Table

ConditionRecommendationRisk Factor
Temperature -20°C (Long term)Heat promotes Retro-Michael elimination.
Atmosphere Argon/NitrogenOxygen attacks both S and N centers.
Solvent (Stock) Anhydrous DMF/DMADMSO (oxidant risk); Alcohols (moisture risk).
Container Amber GlassThioethers are photosensitive.

Module 2: Solution Stability & Experimental Troubleshooting

Q: I see two distinct peaks in my LC-MS that represent the parent mass +16 and +32. Is this an impurity? A: This is likely in-situ oxidation , not necessarily a synthesis impurity. If the +16 peak (Sulfoxide) grows over time while the sample sits in the autosampler, your solvent is not degassed.

  • Fix: Use freshly degassed solvents. Keep autosampler temperature at 4°C.

Q: My compound disappeared and I see a peak corresponding to 4-fluorobenzenethiol. Why? A: You have triggered a Retro-Michael Elimination . The structure contains a sulfur atom beta to the carbonyl group. In the presence of a base (even weak bases like bicarbonate) or heat, the molecule undergoes elimination, breaking into two fragments:

  • 4-Fluorobenzenethiol (The "leaving group").

  • Acrylohydrazide (The Michael acceptor).

Reaction:



Q: Can I use Acetone to clean my glassware or as a co-solvent? A: ABSOLUTELY NOT. Hydrazides react rapidly with ketones (like acetone) and aldehydes to form hydrazones . This reaction is reversible but will consume your starting material and complicate your spectra.

  • Symptom: Appearance of a peak with Mass = Parent + 40 (Acetone adduct) - 18 (Water).

Module 3: Visualizing the Instability

The following diagram illustrates the three critical failure modes for this molecule. Understanding these pathways is the key to prevention.

StabilityPathways Parent 3-[(4-Fluorophenyl)sulfanyl] propanehydrazide (Active Compound) Sulfoxide Sulfoxide/Sulfone (+16 / +32 amu) Parent->Sulfoxide Oxidation (S-center) Hydrazone Hydrazone Adduct (+40 amu w/ Acetone) Parent->Hydrazone Condensation (N-center) Thiol 4-Fluorobenzenethiol (Cleavage Product) Parent->Thiol Retro-Michael Elimination Air Air/Oxygen Air->Sulfoxide Acetone Acetone/Ketones Acetone->Hydrazone Base Base (pH > 8) or Heat Base->Thiol

Caption: Figure 1. The three primary degradation pathways: Oxidation (Air), Condensation (Ketones), and Elimination (Base/Heat).

Module 4: Recommended Experimental Workflow

To ensure data integrity, follow this decision tree when handling the compound.

Workflow Start Receive Compound Storage Store at -20°C Under Argon Start->Storage Solubilization Solubilize for Assay Storage->Solubilization CheckSolvent Check Solvent: Is it Acetone/Ketone? Solubilization->CheckSolvent Stop1 STOP: Hydrazone Formation CheckSolvent->Stop1 Yes CheckBase Check pH: Is pH > 8? CheckSolvent->CheckBase No Stop2 STOP: Retro-Michael Cleavage CheckBase->Stop2 Yes Proceed Proceed with Experiment (Keep < 4 Hours) CheckBase->Proceed No

Caption: Figure 2. Operational decision tree to prevent accidental degradation during solubilization.

References

  • Oxidation of Hydrazides: Phadnis, N., et al. "Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt."[1] The Journal of Organic Chemistry, 2024.[1] Link

  • Thioether Oxidation: Hou, Y., et al. "Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates."[2] Inorganic Chemistry Frontiers, 2019. Link

  • Retro-Michael Addition (Thiol-Maleimide/Acrylate): Baldwin, A. D., & Kiick, K. L. "Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates." Bioconjugate Chemistry, 2011. Link

  • Hydrazone Formation: "Comparison of Hydrazone Heterobifunctional Crosslinking Agents." Bioconjugate Chemistry, 2014. Link

  • General Hydrazide Stability: "Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV)." Molecules, 2020.[3][4] Link

Sources

Optimization

Technical Support Center: Crystallization of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide

Welcome to the technical support guide for the crystallization of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide. This document is designed for researchers, scientists, and drug development professionals who are working wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and aim to develop a robust, reproducible crystallization protocol. Given that this is a specialized molecule, a one-size-fits-all protocol may not exist in the literature. Therefore, this guide provides a systematic, first-principles approach to method development and troubleshooting, grounded in established chemical and pharmaceutical science.

Section 1: Understanding the Molecule - A Chemist's Perspective

Before attempting any crystallization, it is crucial to understand the physicochemical characteristics of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide. The molecule's structure dictates its behavior in various solvent systems.

  • Aromatic Fluorophenyl Group: The fluorinated phenyl ring is largely nonpolar and hydrophobic. It will favor interactions with aromatic or nonpolar solvents.

  • Sulfanyl Linker (-S-): The thioether linkage provides flexibility to the molecular backbone. It is less polar than an ether and can be susceptible to oxidation, which could introduce impurities.

  • Propanehydrazide Group (-CH2-CH2-CONHNH2): This is the key to the molecule's polar nature. The amide and terminal hydrazine functionalities are excellent hydrogen bond donors and acceptors. This group will dominate interactions with polar protic solvents (like alcohols and water) and polar aprotic solvents (like acetone or DMSO).

The presence of both a significant hydrophobic region and a highly polar, hydrogen-bonding head group makes this molecule amphiphilic. This duality is the primary challenge and opportunity in designing a crystallization strategy. Hydrazide-containing molecules are well-known for forming extensive hydrogen-bonding networks, which can lead to polymorphism—the ability of a compound to exist in multiple crystalline forms.[1][2] Different polymorphs can exhibit vastly different physical properties, including solubility, stability, and bioavailability, making polymorphic control a critical aspect of pharmaceutical development.[3]

Table 1: Estimated Physicochemical Properties
PropertyEstimated Value / CharacteristicImplication for Crystallization
Polarity Amphiphilic (Polar head, Nonpolar tail)Soluble in a range of polar organic solvents; may require mixed-solvent systems.
Hydrogen Bonding Strong donor and acceptor capabilityHigh affinity for protic solvents (alcohols, water). Prone to polymorphism.[1]
LogP (Octanol-Water) ~1.5 - 2.5Suggests moderate lipophilicity. Likely more soluble in organic solvents than water.
Aqueous Solubility Low to Very LowWater is a potential antisolvent.[4]
Melting Point Likely a crystalline solid at RTTemperature will be a critical parameter for controlling solubility.[5]

Section 2: A Systematic Workflow for Crystallization Protocol Development

A structured approach is the most efficient path to a successful crystallization. The following workflow outlines the key stages, from initial solvent screening to optimization.

Crystallization_Workflow cluster_prep Preparation cluster_screen Screening Phase cluster_dev Method Development cluster_refine Refinement & Analysis start Start with Crude 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide solv_screen 1. Solvent Solubility Screen (Hot & Cold) start->solv_screen find_solv Good Solvent(s) Found? solv_screen->find_solv find_solv->start No (Expand Solvent List) single_solv 2a. Single-Solvent Methods (Slow Cool, Evaporation) find_solv->single_solv Yes anti_solv 2b. Antisolvent Method find_solv->anti_solv Yes crystals Crystals Formed? single_solv->crystals anti_solv->crystals crystals->solv_screen No (Troubleshoot) optimize 3. Optimize Conditions (Rate, Temp, Concentration) crystals->optimize Yes characterize 4. Characterize Product (Purity, Yield, Polymorph) optimize->characterize finish Final Protocol characterize->finish

Caption: Systematic workflow for crystallization method development.

Experimental Protocol: Small-Scale Solvent Screening

This initial screen is vital for identifying viable solvents and avoiding wasted material.

  • Preparation: Place approximately 10-20 mg of your crude 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide into several small test tubes or vials.

  • Solvent Addition: To each tube, add a different solvent from Table 2 dropwise at room temperature, vortexing after each addition, up to a total volume of 0.5 mL.

  • Room Temperature Assessment: Observe and record the solubility.

    • Insoluble: The compound does not dissolve. This may be a good solvent for washing crystals but not for primary crystallization.

    • Sparingly Soluble: Some, but not all, of the solid dissolves. This is a promising candidate for slow cooling crystallization.

    • Freely Soluble: The compound dissolves completely. This is a good candidate for an antisolvent system.

  • Hot Assessment: For tubes where the compound was sparingly soluble or insoluble, gently heat the mixture in a water or sand bath towards the solvent's boiling point.

  • Observation:

    • If the compound dissolves completely upon heating, it is an excellent candidate for slow-cooling crystallization.[6]

    • If it remains insoluble, it is not a suitable single solvent for this method.

  • Cooling: Allow any tubes that formed a clear solution upon heating to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

Table 2: Recommended Solvents for Initial Crystallization Screening
ClassSolventRationale & Expected Behavior
Alcohols (Protic) Ethanol, IsopropanolThe hydroxyl group can hydrogen bond with the hydrazide moiety. A related sulfonyl hydrazide was successfully recrystallized from aqueous ethanol.[7] Likely to show good solubility when hot and lower solubility when cold.
Ketones (Polar Aprotic) AcetoneGood general solvent for moderately polar compounds. Its volatility also makes it suitable for slow evaporation techniques.
Esters (Polar Aprotic) Ethyl AcetateLess polar than acetone. May provide a different selectivity for impurities.
Nitriles (Polar Aprotic) AcetonitrileOften used in pharmaceutical crystallization; can promote different polymorphs compared to other solvents.[1]
Ethers 2-Methyltetrahydrofuran (MeTHF)A greener alternative to THF, less polar. May be a good "soluble" solvent for antisolvent methods.
Hydrocarbons Toluene, HeptaneThe compound is unlikely to be soluble in these nonpolar solvents. They are excellent candidates for use as antisolvents.

Section 3: Troubleshooting Guide (Question & Answer Format)

This section addresses the most common issues encountered during crystallization experiments.

Q1: My compound separated as a liquid "oil" instead of forming solid crystals. What is happening and how do I fix it?

A: This phenomenon, known as "oiling out," is a common frustration. It occurs when the solute comes out of the supersaturated solution at a temperature above its melting point or as a liquid amorphous phase.[8]

  • Underlying Causes:

    • High Supersaturation: The solution is too concentrated, causing the compound to crash out of solution too rapidly for an ordered crystal lattice to form.

    • Impurities: The presence of impurities can depress the melting point of your compound, making it more likely to separate as a liquid.[8]

    • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for molecules to orient themselves into a crystal lattice.[9]

  • Solutions & Protocols:

    • Re-heat and Dilute: Place the flask back on the heat source until the oil redissolves. Add 10-20% more solvent to decrease the concentration, then allow it to cool much more slowly.[8]

    • Lower the Crystallization Temperature: If the compound is oiling out at room temperature, try cooling the solution to a lower temperature (e.g., 4°C or -20°C) more slowly.

    • Change Solvents: Try a solvent in which your compound is less soluble. This will require a higher temperature to dissolve, providing a larger window for crystallization upon cooling.

    • Purification: If impurities are suspected, try treating a solution of the crude material with activated charcoal before the crystallization step to adsorb colored or greasy impurities.[8]

Q2: The solution is cold, but no crystals have formed. What should I do?

A: Crystal formation requires two steps: nucleation (the initial formation of a small crystal seed) and growth.[10] Your system is likely stable in a supersaturated state because the energy barrier for nucleation has not been overcome.

  • Underlying Causes:

    • Insufficient Supersaturation: The solution may not be concentrated enough for spontaneous nucleation.

    • Lack of Nucleation Sites: Clean, smooth glass surfaces can inhibit nucleation.

  • Solutions & Protocols:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide a surface for nucleation to begin.[10]

    • Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cold solution. This provides a perfect template for further crystal growth, a powerful technique for controlling polymorphism.[6][11]

    • Reduce the Temperature: Move the flask from an ice bath (0°C) to a freezer to further decrease solubility and increase the driving force for crystallization.

    • Concentrate the Solution: If the above methods fail, you can remove some of the solvent using a rotary evaporator or a gentle stream of nitrogen and then attempt to cool the more concentrated solution again.

Q3: My crystallization resulted in very fine needles or powder, not the well-defined crystals I need for analysis. How can I improve the crystal quality?

A: Crystal morphology is directly related to the rate of crystallization. Rapid formation leads to a high number of nucleation events and fast growth, resulting in small, often impure, crystals.[9] The goal is to favor slow growth on a smaller number of nuclei.

  • Underlying Causes:

    • High Supersaturation / Rapid Cooling: As discussed, this is the primary cause of poor crystal morphology.

    • Excessive Agitation: Mechanical disturbances can promote rapid secondary nucleation.

  • Solutions & Protocols:

    • Slow Down the Cooling Process: This is the most effective tool. Instead of an ice bath, allow the flask to cool to room temperature on the benchtop, then insulate it (e.g., in a Dewar flask or by wrapping it in glass wool) before placing it in the cold.[12] A gradual temperature reduction over 24-48 hours can yield excellent results.[9]

    • Reduce Supersaturation: Use slightly more solvent than the minimum required for dissolution at high temperature. This will lower the yield slightly but dramatically improve crystal quality.[8]

    • Use a Diffusion Setup: For the highest quality crystals, consider vapor diffusion or liquid-liquid diffusion. In this setup, an antisolvent slowly diffuses into a solution of your compound, leading to very slow, controlled crystal growth.

Troubleshooting_Tree start Crystallization Attempt outcome What is the result? start->outcome oil Oiled Out outcome->oil Liquid Formed no_xtal No Crystals outcome->no_xtal Clear Solution poor_xtal Poor Quality Crystals (Fine Powder/Needles) outcome->poor_xtal Solid Formed cause_oil Cause: - Too Concentrated - Cooled Too Fast - Impurities Present oil->cause_oil cause_no Cause: - Nucleation Barrier - Not Concentrated Enough no_xtal->cause_no cause_poor Cause: - High Supersaturation - Rapid Nucleation poor_xtal->cause_poor sol_oil Solution: - Re-heat & Add Solvent - Slow Down Cooling Rate - Try a Different Solvent cause_oil->sol_oil sol_no Solution: - Scratch Flask - Add Seed Crystal - Concentrate Solution cause_no->sol_no sol_poor Solution: - Decrease Cooling Rate - Reduce Concentration - Use Diffusion Method cause_poor->sol_poor

Caption: Decision tree for troubleshooting common crystallization issues.

Q4: I'm observing different crystal habits (e.g., needles one day, plates the next) between batches, even with the same solvent. Could this be polymorphism?

A: Yes, this is a classic sign of polymorphism, which is common in flexible molecules with hydrogen-bonding capabilities like hydrazides.[13]

  • Underlying Causes:

    • Kinetic vs. Thermodynamic Control: A less stable (kinetic) polymorph may crystallize first because it nucleates faster. Over time, it may convert to the more stable (thermodynamic) form.

    • Minor Procedural Variations: Subtle differences in cooling rate, agitation, or the presence of trace impurities can favor the nucleation of different polymorphs.[1]

  • Solutions & Protocols:

    • Strictly Control Conditions: Standardize your procedure meticulously. Control the cooling rate using a programmable bath if possible. Ensure the solvent volume and concentration are identical for each batch.

    • Use Seeding: The most robust way to ensure you get the same polymorph every time is to use a seed crystal of the desired form.[11] This directs the crystallization process to produce only that form.

    • Characterize the Forms: Use techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and infrared spectroscopy (IR) to identify and characterize the different crystal forms you are producing.[14]

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide? A: While specific toxicological data for this compound is not available, it should be handled with care based on its chemical class. Hydrazine and its derivatives are known to have potential toxicity.[15][16] Always handle the compound in a well-ventilated fume hood, wearing standard personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves.

Q2: My yield is consistently below 30%. What is the most likely cause? A: The most common reason for a poor yield is using too much solvent during the crystallization process.[8] Even a solvent that shows low solubility at cold temperatures will still dissolve some of your product. To recover more material, you can concentrate the mother liquor (the liquid filtered off from the crystals) by about half and cool it again to obtain a "second crop" of crystals. Be aware that this second crop may be less pure than the first.

Q3: How do I properly wash and dry my final crystals? A: Washing is critical to remove residual solvent and dissolved impurities from the crystal surfaces. The ideal wash solvent is one in which your compound is very poorly soluble.

  • After filtering your crystals via suction filtration, break the vacuum.

  • Add a small amount of ice-cold wash solvent (e.g., a solvent identified as "insoluble" during your screen, or the crystallization solvent at low temperature) to cover the crystals.

  • Gently stir the slurry with a spatula, then re-apply the vacuum to pull the wash solvent through.

  • Repeat the wash 1-2 times.

  • Allow air to be pulled through the filter cake for several minutes to partially dry the crystals, then transfer them to a watch glass or petri dish to air dry or dry in a vacuum oven at a temperature well below the melting point.

References

  • sathee jee. (n.d.). Chemistry Crystallization. Vertex AI Search.
  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements.
  • MDPI. (2022, May 20). High-Pressure Polymorphism in Hydrogen-Bonded Crystals: A Concise Review.
  • Studylib. (n.d.). Crystallization Factors & Techniques Guide.
  • Vapourtec. (2024, May 9). Flow Crystallization | Solubility Control.
  • RSC Publishing. (2025, April 8). Polymorphism in novel symmetric and asymmetric bis-hydrazone derivatives. CrystEngComm.
  • Harry & Co Jewellery. (2024, February 8). Crystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • ResearchGate. (2025, August 6). Polymorphism in some new bis-hydrazone compounds | Request PDF.
  • Journal of the American Chemical Society. (2006, June 9). Abundant Polymorphism in a System with Multiple Hydrogen-Bonding Opportunities: Oxalyl Dihydrazide.
  • Anusandhanvallari. (n.d.). "Synthesis and Characterization of Hydrazine Derivatives.".
  • Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF.
  • Benchchem. (n.d.). Common pitfalls to avoid when working with N-Propylnitrous hydrazide.
  • Technobis. (2023, July 5). Successfully preventing crystallization of parenteral formulations using solubility measurements.
  • PMC. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon.
  • ResearchGate. (n.d.). 108 questions with answers in HYDRAZINE | Science topic.
  • Der Pharma Chemica. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.

Sources

Troubleshooting

Enhancing the biological activity of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide

Technical Support Center: 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide Optimization Lead Optimization & Troubleshooting Hub Subject: Enhancing the Biological Activity of Scaffold ID: 3-[(4-Fluorophenyl)sulfanyl]propanehy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide Optimization

Lead Optimization & Troubleshooting Hub

Subject: Enhancing the Biological Activity of Scaffold ID: 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide Chemical Class: Arylthioalkyl Hydrazide Primary Applications: Antimicrobial (Antitubercular), Anticancer (Glioblastoma/Breast), Anti-inflammatory (LOX Inhibition).

Technical Profile & Baseline Analysis

Before attempting enhancement protocols, users must understand the structural limitations of the parent scaffold. The hydrazide moiety (-CONHNH2) is a versatile pharmacophore but often suffers from rapid metabolic clearance or poor target specificity in its "free" form.

FeatureStructural ComponentBiological ImplicationOptimization Strategy
Lipophilicity 4-FluorophenylHigh. Fluorine blocks para-oxidation (CYP450), enhancing metabolic stability compared to non-fluorinated analogs.Retain. Do not modify this ring unless solubility is critically low.
Linker Sulfanyl (-S-) + PropylProvides flexibility. The sulfur atom is a soft nucleophile and potential oxidation site (Sulfoxide/Sulfone).Monitor. If activity is lost in vivo, check for S-oxidation.
Reactive Core Hydrazide (-CONHNH2)H-bond donor/acceptor.[1] Can chelate metals but often toxic due to free -NH2.Modify. Primary site for derivatization (Schiff bases, heterocycles).

Troubleshooting: Why is my compound inactive?

Issue 1: Rapid In Vivo Clearance

  • Diagnosis: The free hydrazide group is susceptible to acetylation (NAT enzymes) or hydrolysis.

  • Solution: Block the terminal nitrogen by converting it into a Hydrazone (Schiff Base) or cyclizing it into a 1,3,4-Oxadiazole .

Issue 2: Poor Membrane Permeability

  • Diagnosis: The polar hydrazide head group may prevent crossing the blood-brain barrier (BBB) or bacterial cell walls.

  • Solution: Increase lipophilicity by condensing with aromatic aldehydes (Protocol A) to mask the polar -NH2.

Issue 3: Lack of Target Specificity

  • Diagnosis: The propane chain is a "floppy" linker, resulting in high entropic penalty upon binding.

  • Solution: Rigidify the structure by cyclizing the hydrazide into a 1,3,4-Thiadiazole ring (Protocol B).

Enhancement Protocols

Workflow Visualization: Synthetic Pathways

OptimizationPathways Parent Parent Hydrazide (Scaffold) Hydrazone Schiff Base (Hydrazone) [High Antimicrobial Activity] Parent->Hydrazone  + Aldehyde  (EtOH, Reflux, H⁺) Oxadiazole 1,3,4-Oxadiazole [High Metabolic Stability] Parent->Oxadiazole  + POCl₃ / Benzoic Acid  (Cyclodehydration) Thiadiazole 1,3,4-Thiadiazole [Anticancer Potential] Parent->Thiadiazole  + CS₂ / KOH  (Cyclization) Aldehyde Aromatic Aldehyde (R-CHO) CS2 CS₂ / KOH

Caption: Synthetic divergence strategies for optimizing the 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide scaffold.

Protocol A: Synthesis of Schiff Base Derivatives (Hydrazones)

Best for: Enhancing Antimicrobial & Antitubercular Activity

Mechanism: The formation of the azomethine linkage (-N=CH-) extends conjugation and allows for additional hydrophobic interactions within the enzyme binding pocket (e.g., Enoyl-ACP reductase in M. tuberculosis).

Reagents:

  • Parent Hydrazide (1.0 equiv)[2]

  • Substituted Benzaldehyde (e.g., 5-nitro-2-furaldehyde or 4-chlorobenzaldehyde) (1.0 equiv)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic amount)

Step-by-Step:

  • Dissolution: Dissolve 0.01 mol of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide in 20 mL of absolute ethanol.

  • Addition: Add 0.01 mol of the selected aromatic aldehyde.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture for 4–6 hours. Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1).

  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Validation:

  • IR Spectroscopy: Look for the disappearance of the NH2 doublet (3200-3300 cm⁻¹) and the appearance of the Azomethine C=N stretch (1600-1620 cm⁻¹).

Protocol B: Cyclization to 1,3,4-Oxadiazoles

Best for: Enhancing Metabolic Stability & Anti-inflammatory Activity

Mechanism: Converting the open-chain hydrazide into a 5-membered heterocyclic ring reduces susceptibility to hydrolysis and mimics the amide bond found in peptides (bioisostere).

Reagents:

  • Parent Hydrazide (1.0 equiv)[2]

  • Aromatic Carboxylic Acid (1.0 equiv)

  • Phosphorus Oxychloride (POCl₃) (Excess, solvent/reagent)

Step-by-Step:

  • Mixing: Mix 0.01 mol of parent hydrazide and 0.01 mol of substituted benzoic acid in a round-bottom flask.

  • Cyclization: Add 5–10 mL of POCl₃.

  • Reflux: Reflux on a water bath for 5–8 hours. Caution: POCl₃ is corrosive; use a fume hood.

  • Quenching: Cool the mixture and pour slowly onto crushed ice with vigorous stirring to decompose excess POCl₃.

  • Neutralization: Neutralize the suspension with sodium bicarbonate solution (NaHCO₃) until pH 7.

  • Isolation: Filter the solid product and recrystallize from ethanol/DMF.

Frequently Asked Questions (FAQs)

Q1: My hydrazone product is an oil and won't crystallize. What should I do?

  • A: This is common with propyl-linker derivatives due to rotational freedom.

    • Step 1: Scratch the side of the flask with a glass rod to induce nucleation.

    • Step 2: Attempt "trituration." Add a small amount of cold diethyl ether or hexane and stir vigorously.

    • Step 3: If it remains oily, the Schiff base might be unstable. Check NMR for hydrolysis back to the aldehyde.

Q2: Can I form metal complexes with this scaffold?

  • A: Yes. The hydrazide nitrogen and the carbonyl oxygen can act as a bidentate ligand.[3] Reacting the Schiff base derivative with Cu(II) or Zn(II) salts often enhances anticancer activity by facilitating DNA intercalation and ROS generation.

Q3: Why use the 4-Fluorophenyl group specifically?

  • A: The fluorine atom at the para position blocks metabolic degradation (hydroxylation) by Cytochrome P450 enzymes. It also increases lipophilicity (LogP), helping the molecule penetrate bacterial cell walls or the blood-brain barrier.

Q4: Is the sulfur linker stable?

  • A: The thioether (-S-) is stable under standard conditions but can oxidize to a sulfoxide (-SO-) or sulfone (-SO2-) in the presence of strong oxidants (e.g., H₂O₂ or mCPBA). Interestingly, sulfone derivatives often show enhanced antibacterial activity, so accidental oxidation might actually yield a more potent compound.

References

  • Synthesis and Biological Potential of Hydrazide-Based Schiff Bases. Source: Journal of Scientific and Innovative Research (2013).[4] Relevance: Establishes the core protocol for condensing hydrazides with aldehydes to enhance lipoxygenase (LOX) inhibition and antimicrobial activity.

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Source: Molecules (2020), NIH PubMed Central. Relevance: Provides direct structural analogues (propanehydrazide linker) and validates the strategy of cyclization to triazoles/thiadiazoles for glioblastoma cytotoxicity.

  • Synthesis, Characterisation of some derivatives of 3-[(4-chlorophenyl)sulfonyl]propanehydrazide. Source: Der Pharma Chemica (2010). Relevance: Describes the exact synthetic pathway for the chloro-analog, confirming the feasibility of the proposed protocols for the fluoro-analog.

  • Hydrazides as Powerful Tools in Medicinal Chemistry. Source: MDPI (2025). Relevance: A comprehensive review of hydrazide reactivity, confirming the "blocking" strategy (Schiff base formation) to reduce toxicity and improve pharmacokinetics.

Sources

Optimization

Technical Support Center: 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide

Welcome to the technical support guide for 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide. This document is designed for researchers, chemists, and drug development professionals who may encounter variability in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide. This document is designed for researchers, chemists, and drug development professionals who may encounter variability in the synthesis, purification, and application of this versatile chemical intermediate. While direct literature on this specific molecule is emerging, this guide synthesizes established principles from analogous structures and general hydrazide chemistry to provide robust, field-tested troubleshooting strategies.

Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to diagnose and resolve challenges effectively.

Frequently Asked Questions (FAQs)

Section 1: Synthesis and Purification

Q1: What is a reliable, high-yield synthetic route for 3-[(4-fluorophenyl)sulfanyl]propanehydrazide?

A1: A robust and widely applicable method for synthesizing aryl-sulfanyl propanehydrazides involves a two-step process adapted from methodologies for similar compounds.[1] The process begins with a Michael addition of the corresponding thiol to an acrylate ester, followed by hydrazinolysis.

Proposed Synthetic Pathway:

  • Step 1: Synthesis of Methyl 3-[(4-fluorophenyl)sulfanyl]propanoate. This step involves the base-catalyzed Michael addition of 4-fluorothiophenol to methyl acrylate.

  • Step 2: Hydrazinolysis. The resulting ester is then reacted with hydrazine hydrate to yield the final hydrazide product. This is a standard and effective method for converting esters to hydrazides.[2]

A detailed, step-by-step protocol for this synthesis is provided in the "Experimental Protocols" section below.

Q2: My synthesis of 3-[(4-fluorophenyl)sulfanyl]propanehydrazide is suffering from low yield. How can I troubleshoot this?

A2: Low yield is a common issue in multi-step organic synthesis. A systematic approach is crucial for identifying the root cause. The troubleshooting workflow below outlines the key parameters to investigate. Hydrazide formation, in particular, can be sensitive to reactant purity, reaction conditions, and work-up procedures.[3][4]

Low_Yield_Troubleshooting Start Low Product Yield CheckReactants 1. Verify Reactant Purity (4-Fluorothiophenol, Methyl Acrylate, Hydrazine Hydrate) Start->CheckReactants ReactantsOK Purity Confirmed CheckReactants->ReactantsOK Test: GC/MS, NMR ReactantsBad Impure Reactants (e.g., oxidized thiol, old hydrazine) CheckReactants->ReactantsBad Test: GC/MS, NMR CheckConditions 2. Review Hydrazinolysis Conditions ReactantsOK->CheckConditions PurifyReactants Solution: Purify Starting Materials (Distill, Recrystallize) ReactantsBad->PurifyReactants ConditionsOK Conditions Optimal CheckConditions->ConditionsOK Test: TLC Monitoring ConditionsBad Sub-optimal Conditions CheckConditions->ConditionsBad Test: TLC Monitoring CheckWorkup 3. Analyze Work-up & Purification ConditionsOK->CheckWorkup OptimizeConditions Solution: Optimize Parameters - Increase excess of Hydrazine Hydrate (5-10 eq) - Increase reaction time/temperature - Run under inert (N2/Ar) atmosphere ConditionsBad->OptimizeConditions WorkupOK No Issues Found CheckWorkup->WorkupOK Test: Analyze aqueous/organic layers WorkupBad Product Loss Identified CheckWorkup->WorkupBad Test: Analyze aqueous/organic layers FinalConsideration Consider Alternative Synthesis Route WorkupOK->FinalConsideration OptimizeWorkup Solution: Refine Extraction/Isolation - Adjust pH of aqueous phase before extraction - Use different extraction solvent (e.g., EtOAc, DCM) - Optimize recrystallization solvent system WorkupBad->OptimizeWorkup

Caption: Troubleshooting workflow for low-yield hydrazide synthesis.

Q3: How can I effectively remove unreacted hydrazine hydrate from my final product?

A3: Hydrazine hydrate is a high-boiling, polar reagent that can be challenging to remove. Several methods can be employed:

  • Azeotropic Distillation: This is a highly effective method. Adding a solvent like xylene or toluene to the crude product and distilling will remove both the solvent and the hydrazine hydrate as an azeotrope.[5] This is often the preferred method in large-scale synthesis.

  • Aqueous Wash/Precipitation: If your product is insoluble in water, you can often precipitate it by adding the reaction mixture to ice-cold water. The highly water-soluble hydrazine hydrate will remain in the aqueous phase.[5]

  • Solvent Washing/Trituration: Washing the crude solid product with a solvent in which the hydrazide has low solubility but hydrazine is miscible, such as diethyl ether, can be effective for smaller scales.[5]

  • Recrystallization: A final, carefully chosen recrystallization step is crucial. Solvents like ethanol or methanol are often suitable for purifying hydrazides and will leave residual hydrazine in the mother liquor.[1][2]

Q4: What are the primary hazards associated with handling this compound and its precursors?

A4: Safety is paramount. The primary hazards stem from the reagents used in the synthesis:

  • Hydrazine Derivatives: Hydrazine and its derivatives are generally toxic, can be corrosive, and may be flammable.[3] Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thiols: 4-Fluorothiophenol, like many thiols, is malodorous and toxic. It should also be handled exclusively in a fume hood.

Store the final product and all reagents in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[3]

Section 2: Characterization and Stability

Q5: What analytical data should I expect for pure 3-[(4-fluorophenyl)sulfanyl]propanehydrazide?

A5: Proper characterization is essential for validating the structure and purity of your compound. Based on its structure and data from analogous compounds[1][6], the following analytical profile can be expected.

Technique Expected Observations
¹H NMR - Multiplets in the aromatic region (~7.0-7.5 ppm) characteristic of a 1,4-disubstituted benzene ring. - Two triplets in the aliphatic region (~2.5-3.2 ppm), corresponding to the two -CH₂- groups of the propane chain. - Broad singlets for the -NH- and -NH₂ protons, which may be exchangeable with D₂O.
¹³C NMR - Resonances for the 6 aromatic carbons. - A carbonyl carbon resonance (~170 ppm). - Two aliphatic carbon signals for the propane chain.
IR Spectroscopy - N-H stretching bands (typically two for -NH₂) around 3200-3350 cm⁻¹. - A strong C=O (amide) stretch around 1650-1680 cm⁻¹. - C-S and C-F stretching bands in the fingerprint region.
Mass Spec (LC-MS) - The primary ion observed should correspond to the molecular weight of C₉H₁₁FN₂OS. - Expected [M+H]⁺: ~215.06.

Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary depending on the solvent and instrument used.

Q6: How should I store 3-[(4-fluorophenyl)sulfanyl]propanehydrazide to ensure long-term stability?

A6: Hydrazides can be susceptible to hydrolysis and oxidation.[3][4] For optimal stability, store the compound under the following conditions:

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent air oxidation of the sulfide group or the hydrazide moiety.

  • Temperature: In a cool environment, such as a refrigerator (2-8 °C).

  • Light: In an amber vial or otherwise protected from light to prevent photochemical degradation.

  • Moisture: In a tightly sealed container in a desiccator to protect from moisture, which could cause hydrolysis.

Section 3: Downstream Applications

Q7: My attempt to form a hydrazone from 3-[(4-fluorophenyl)sulfanyl]propanehydrazide and an aldehyde is not working. What are the common causes?

A7: Hydrazone formation is a cornerstone reaction for hydrazides, but its success is sensitive to several factors.[7] The reaction is an acid-catalyzed nucleophilic addition-elimination.

Hydrazone_Formation cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Hydrazide R-CO-NHNH₂ (Nucleophile) Hydrazone R-CO-NHN=CHR' (Hydrazone) Hydrazide->Hydrazone Aldehyde R'-CHO (Electrophile) Aldehyde->Hydrazone Catalyst Acid Catalyst (H⁺) (e.g., Acetic Acid) Catalyst->Hydrazone activates C=O Solvent Solvent (e.g., EtOH, MeOH) Solvent->Hydrazone Water H₂O

Caption: General workflow for acid-catalyzed hydrazone formation.

Here are the most common troubleshooting points:

  • Incorrect pH: This is the most frequent issue. The reaction requires an acid catalyst to protonate the carbonyl oxygen, making the carbon more electrophilic. However, if the solution is too acidic, the hydrazide nucleophile will be fully protonated (R-NHNH₃⁺) and rendered non-nucleophilic. The optimal pH is typically mildly acidic, around 4-5.[3] A few drops of glacial acetic acid are often sufficient.

  • Steric Hindrance: Bulky substituents on either the hydrazide or the aldehyde/ketone can significantly slow down the reaction rate.[3] If you are using a sterically hindered carbonyl compound, you may need to increase the reaction temperature or time.

  • Poor Reactant Quality: Ensure your aldehyde is not oxidized to the corresponding carboxylic acid and that the hydrazide has not degraded during storage.

  • Solvent Choice: The reaction is typically run in alcohols like ethanol or methanol, which effectively dissolve the reactants.[7] Ensure your reactants are fully dissolved.

Experimental Protocols

Protocol 1: Synthesis of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide

This protocol is adapted from established methods for analogous compounds and should be performed by trained personnel in a fume hood.[1]

Step A: Synthesis of Methyl 3-[(4-fluorophenyl)sulfanyl]propanoate

  • To a round-bottom flask charged with a magnetic stir bar, add methyl acrylate (1.0 eq) and a suitable solvent like methanol.

  • Add a catalytic amount of a base, such as triethylamine (~0.1 eq).

  • Cool the mixture in an ice bath and add 4-fluorothiophenol (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting thiol is consumed.

  • Remove the solvent under reduced pressure. The crude ester can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step B: Hydrazinolysis to form 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide

  • Dissolve the crude methyl 3-[(4-fluorophenyl)sulfanyl]propanoate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0 - 10.0 eq, 98%) to the solution.

  • Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into ice-cold water to precipitate the solid product.

  • Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • For final purification, recrystallize the crude product from hot ethanol.

Protocol 2: General Procedure for Hydrazone Synthesis

  • Dissolve 3-[(4-fluorophenyl)sulfanyl]propanehydrazide (1.0 eq) in ethanol in a round-bottom flask.

  • Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor by TLC.

  • Upon completion, cool the reaction mixture. The hydrazone product will often precipitate directly from the solution.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

References

  • BenchChem. (n.d.). Common pitfalls to avoid when working with N-Propylnitrous hydrazide.
  • Xu, M., MacArthur, N. S., Duong, C. M., Islam, S., McElwee, J. P., & Jakobsche, C. E. (2022). Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. Synlett, 34(04), 388–392.
  • Bjelogrlić, S., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 7(76), 48153-48164.
  • Saha, A., Kumar, R., Kumar, R., & Devakumar, C. (2009). Development and assessment of green synthesis of hydrazides. Indian Journal of Chemistry - Section B, 48B(12), 1734-1738.
  • ResearchGate. (n.d.).
  • Narayana Swamy, G., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(3), 913-921.
  • Tumosienė, I., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 2980.
  • Tumosienė, I., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed.
  • Agilent. (2021). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies.
  • PubChem. (n.d.). 3-(4-Bromophenyl)sulfonyl-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one.
  • PubChem. (n.d.). 3-(4-fluorophenyl)-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide.
  • Gauthier, C., et al. (2021).
  • Manjunatha, K. S., et al. (2009). Synthesis of novel 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide.
  • Google Patents. (n.d.). Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • SciTePress. (2021).
  • Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • ResearchGate. (n.d.). Representative biologically active sulfonamide-bearing drugs.
  • PubMed. (2016). Synthesis and biological evaluation of 3-(4-fluorophenyl)
  • MDPI. (2024).
  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid.
  • DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ).
  • Analytical Methods (RSC Publishing). (n.d.). Rapid quantitation of three synthetic cathinones in urine by magnetic dispersive solid-phase extraction combined with DART-HRMS.
  • PMC. (2001).
  • West Virginia University. (n.d.). Analytical Methods. Glen Jackson.
  • MDPI. (n.d.).
  • Google Books. (n.d.). Preview.
  • Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
  • Organic Syntheses Procedure. (n.d.). 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride.
  • Google Patents. (n.d.). WO2024127297A1 - 3-fluoro-4-hydroxybenzmide-containing inhibitors and/or degraders and uses thereof.
  • PubMed. (2008). Stability studies of anticancer agent bis(4-fluorobenzyl)
  • MDPI. (2026). The Preparation and Photophysical Properties of 3-Substituted 4-Azafluorenones.

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Troubleshooting

Technical Support Center: 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide (FPSP) Bioassay

Welcome to the technical support resource for the bioassay refinement of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide, hereafter designated as FPSP. This guide provides in-depth protocols, troubleshooting advice, and ans...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the bioassay refinement of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide, hereafter designated as FPSP. This guide provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions for researchers characterizing the inhibitory activity of FPSP against its putative target, Monoamine Oxidase B (MAO-B).

Overview and Principle of the Assay

FPSP contains a hydrazide functional group, a well-established pharmacophore for the inhibition of monoamine oxidases. This protocol focuses on a fluorometric assay to determine the inhibitory potency (IC₅₀) of FPSP on human recombinant MAO-B.

The assay quantifies hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity.[1][2] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a sensitive probe (e.g., Amplex™ Red) to produce a highly fluorescent compound, resorufin.[3][4][5] An effective MAO-B inhibitor like FPSP will reduce the rate of H₂O₂ production, leading to a decreased fluorescent signal.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of action for FPSP? A: Based on its chemical structure, which includes a hydrazide moiety, FPSP is hypothesized to be an irreversible or slowly reversible inhibitor of MAO-B. Hydrazide-based inhibitors are known to form a covalent adduct with the FAD cofactor of the enzyme, leading to time-dependent inhibition.

Q2: How should I prepare and store FPSP stock solutions? A: FPSP should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM).[6] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[1] Hydrazide compounds can be susceptible to oxidation, so minimizing air exposure is recommended.

Q3: Why is a pre-incubation step necessary in the protocol? A: A pre-incubation step, where the MAO-B enzyme is exposed to FPSP before the addition of the substrate, is critical.[7][8] This allows time for the inhibitor to bind to the enzyme, which is especially important for irreversible or slow-binding inhibitors to achieve maximal effect, ensuring an accurate potency measurement.

Q4: What is the maximum final concentration of DMSO allowed in the assay? A: The final concentration of DMSO in the reaction well should be kept as low as possible, ideally below 1% and not exceeding 2% (v/v).[1] High concentrations of DMSO can denature enzymes and interfere with the reaction, potentially leading to inaccurate results. Always include a "vehicle control" (containing the same final DMSO concentration as your test wells) to account for any solvent effects.[7]

Q5: What are the appropriate controls to include in my 96-well plate? A: A well-designed plate layout is crucial for data integrity. You should always include:

  • 100% Activity Control (Vehicle Control): MAO-B enzyme + vehicle (DMSO) + substrate. This represents the uninhibited reaction.

  • Background Control (No Enzyme): Assay buffer + vehicle (DMSO) + substrate. This measures the non-enzymatic signal.

  • Positive Inhibitor Control: MAO-B enzyme + a known MAO-B inhibitor (e.g., Selegiline or Pargyline) + substrate.[8][9] This validates that the assay system can detect inhibition.

  • Test Compound Wells: MAO-B enzyme + varying concentrations of FPSP + substrate.

Core Protocol: Fluorometric MAO-B Inhibition Assay

This protocol is optimized for a 96-well black, flat-bottom plate format.

Reagent Preparation:
  • MAO-B Assay Buffer: 50 mM Sodium Phosphate, pH 7.4. Bring to room temperature before use.

  • FPSP Stock (10 mM): Dissolve the appropriate mass of FPSP in 100% DMSO.

  • FPSP Dilution Series: Perform serial dilutions of the 10 mM FPSP stock in 100% DMSO. Then, create intermediate dilutions in Assay Buffer to ensure the final DMSO concentration in the well remains ≤1%.

  • MAO-B Enzyme Working Solution: Dilute recombinant human MAO-B enzyme in cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.[7] Keep on ice.

  • Detection Reagent Mix: Prepare this fresh and protect from light. For each 100 µL reaction, mix:

    • 200 µM Amplex™ Red reagent

    • 1 U/mL Horseradish Peroxidase (HRP)[10]

    • 2 mM Tyramine (MAO-B substrate)[7]

    • Bring to final volume with Assay Buffer.

Experimental Procedure:
  • Plate Setup: Add 10 µL of the diluted FPSP solutions, positive control inhibitor, or vehicle (for 100% activity control) to the appropriate wells of a 96-well plate.[7]

  • Enzyme Addition: Add 50 µL of the MAO-B enzyme working solution to all wells except the "Background Control" wells. Add 50 µL of Assay Buffer to the background wells.

  • Pre-incubation: Mix gently by tapping the plate. Cover and incubate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[7][11]

  • Reaction Initiation: Add 40 µL of the Detection Reagent Mix to all wells to initiate the reaction.[7] The final volume should be 100 µL.

  • Signal Detection: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: ~535 nm, Emission: ~587 nm) every 1-2 minutes for 20-40 minutes (kinetic mode).[11]

Advanced Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
High Background Fluorescence 1. Light exposure has degraded the fluorescent probe. 2. Contaminated buffer or reagents. 3. Autoxidation of the substrate.1. Always prepare the Detection Reagent Mix fresh and protect it from light. 2. Use fresh, high-purity reagents and ultrapure water. Filter-sterilize the assay buffer. 3. Ensure substrate stocks are stored correctly and are not expired.
Low or No Signal (Even in 100% Activity Wells) 1. Inactive MAO-B enzyme. 2. Degraded HRP or fluorescent probe. 3. Incorrect filter settings on the plate reader.1. Verify enzyme activity with a fresh aliquot. Avoid repeated freeze-thaw cycles of the enzyme stock.[1] 2. Test HRP and probe activity directly by adding a small, known amount of H₂O₂ to the Detection Reagent Mix. 3. Confirm that the excitation and emission wavelengths are correctly set for resorufin detection (~535 nm Ex / ~587 nm Em).[9]
High Well-to-Well Variability (Inconsistent Replicates) 1. Inaccurate pipetting, especially with small volumes of DMSO. 2. Incomplete mixing of reagents in the wells. 3. Temperature fluctuations across the plate.1. Use calibrated pipettes. For serial dilutions, ensure thorough mixing between each step. 2. After adding each component, gently tap the plate or use a plate shaker at a low speed to ensure a homogenous reaction mixture. 3. Ensure the plate reader has uniform temperature control. Allow the plate to equilibrate to 37°C before starting the read.
Calculated IC₅₀ Value is Unusually High or Low 1. Incorrect concentration of FPSP stock solution. 2. Inappropriate inhibitor concentration range tested. 3. Kinetic read time is too short or too long.1. Double-check all calculations for stock preparation and serial dilutions. If possible, confirm concentration by an analytical method. 2. Perform a broad-range dose-response curve first (e.g., 1 nM to 100 µM) to find the approximate potency, then narrow the range for a more precise measurement. 3. Analyze the kinetic data to ensure you are using the initial linear portion of the reaction curve to calculate the rate (slope).[7]
Assay Signal Drifts Downward Over Time (Signal Quenching) 1. Photobleaching of the fluorescent product. 2. Inhibitory effect of the test compound on HRP.1. Reduce the frequency of reads or the intensity of the excitation light if the plate reader settings allow. 2. Run a counterscreen: assemble the reaction with H₂O₂ instead of MAO-B and substrate. Add FPSP. If the signal is still inhibited, FPSP may be directly interfering with the HRP/probe detection system.[1][11]

Data Analysis and Interpretation

  • Calculate Reaction Rates: For each well, determine the rate of reaction by plotting fluorescence units (RFU) versus time (minutes). The slope of the initial linear portion of this curve represents the reaction rate (V = ΔRFU / Δt).

  • Normalize Data: Subtract the average rate of the "Background Control" from all other wells. Express the activity in the inhibitor wells as a percentage of the average "100% Activity Control" rate.

    • % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the FPSP concentration. Fit the data using a non-linear regression model (variable slope, four-parameter logistic) to determine the IC₅₀ value, which is the concentration of FPSP that produces 50% inhibition.[12][13][14]

Visualizations

Experimental Workflow Diagram

AssayWorkflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis P1 Prepare FPSP Dilution Series A1 Add 10µL FPSP/ Controls to Plate P1->A1 P2 Prepare MAO-B Working Solution A2 Add 50µL MAO-B (or Buffer) P2->A2 P3 Prepare Detection Reagent Mix A4 Add 40µL Detection Mix to Initiate Reaction P3->A4 A1->A2 A3 Pre-incubate: 15 min @ 37°C A2->A3 A3->A4 D1 Kinetic Read: Ex/Em 535/587 nm A4->D1 D2 Calculate Reaction Rates (Slopes) D1->D2 D3 Normalize Data & Plot Dose-Response D2->D3 D4 Calculate IC50 via Non-Linear Regression D3->D4

Caption: MAO-B Inhibition Assay Workflow.

Assay Reaction Principle Diagram

ReactionPrinciple cluster_MAO_Reaction Enzymatic Reaction cluster_Detection_Reaction Detection Cascade MAOB MAO-B Product1 Aldehyde Product MAOB->Product1 + O₂ H2O2 H₂O₂ MAOB->H2O2 Substrate Tyramine (Substrate) Substrate->MAOB HRP HRP H2O2->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin AmplexRed Amplex Red (Non-fluorescent) AmplexRed->HRP FPSP FPSP (Inhibitor) FPSP->MAOB Inhibition

Caption: Principle of the coupled fluorometric assay.

References

  • ACS Publications. (n.d.). Mechanism of Horseradish Peroxidase Catalyzed Epinephrine Oxidation. Biochemistry. Retrieved from [Link]

  • University of Alberta. (n.d.). Mechanisms of horseradish peroxidase and α-chymotrypsin. Retrieved from [Link]

  • MDPI. (2018). Investigating the Mechanism of Horseradish Peroxidase as a RAFT-Initiase. Retrieved from [Link]

  • Wikipedia. (n.d.). Horseradish peroxidase. Retrieved from [Link]

  • YouTube. (2025). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. PMC. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]

  • ResearchGate. (n.d.). Non-linear curve fitting for dose response curves to determine IC50 values. Retrieved from [Link]

  • GraphPad. (n.d.). GraphPad Prism 10 Curve Fitting Guide - Fitting the absolute IC50. Retrieved from [Link]

  • OriginLab. (n.d.). Global Nonlinear Curve-Fitting Using Origin. Retrieved from [Link]

  • Acta Pharmacologica Sinica. (n.d.). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Monoamine Oxidase Inhibitor Screening Services. Retrieved from [Link]

  • Invitrogen. (n.d.). Amplex™ Red Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. Retrieved from [Link]

  • ACS Publications. (2007). Diazo Preparation via Dehydrogenation of Hydrazones with “Activated” DMSO. Organic Letters. Retrieved from [Link]

  • Medscape. (2023). Monoamine Oxidase Inhibitor (MAOI) Toxicity Workup. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). Diazo Preparation via Dehydrogenation of Hydrazones with "Activated" DMSO. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: Propanehydrazide vs. 3,3,3-Trifluoropropanehydrazide Motifs

Executive Summary This technical guide analyzes the structural and functional divergence between Propanehydrazide (PH) and its fluorinated analog, 3,3,3-Trifluoropropanehydrazide (TFPH) . While PH serves as a standard al...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural and functional divergence between Propanehydrazide (PH) and its fluorinated analog, 3,3,3-Trifluoropropanehydrazide (TFPH) . While PH serves as a standard aliphatic linker in medicinal chemistry, TFPH introduces significant physicochemical alterations due to the electron-withdrawing nature of the trifluoromethyl (


) group.

Key Findings:

  • Metabolic Stability: TFPH exhibits superior resistance to oxidative metabolism (CYP450) by blocking the

    
    -oxidation site.
    
  • Acidity (pKa): The

    
     group lowers the pKa of the hydrazide -NH-, enhancing its capacity as a hydrogen bond donor and altering metal chelation profiles.
    
  • Lipophilicity: Fluorination increases

    
    , improving membrane permeability for intracellular targets.
    

Physicochemical Divergence

The substitution of terminal hydrogens with fluorine atoms creates a profound electronic shift that propagates through the carbonyl system.

Comparative Data Profile
FeaturePropanehydrazide (PH)3,3,3-Trifluoropropanehydrazide (TFPH)Impact on Drug Design
Structure


Bioisosteric replacement
Electronic Effect Inductive donation (

)
Strong inductive withdrawal (

)
TFPH carbonyl is more electrophilic
Hydrazide pKa ~13.0 (estimated)~10.5 - 11.5 (estimated)TFPH is a stronger acid; deprotonates easier at physiological pH
Lipophilicity (

)
Baseline+0.4 to +0.8 increaseTFPH improves passive transport
Metabolic Liability High (Alkyl oxidation)Low (C-F bond is metabolically inert)TFPH extends half-life (

)
Mechanistic Visualization

The following diagram illustrates how the


 group alters the molecular properties compared to the ethyl group.

G cluster_0 Structural Input cluster_1 Physicochemical Shift cluster_2 Biological Outcome PH Propanehydrazide (CH3-CH2-) Inductive Inductive Effect (-I vs +I) PH->Inductive Electron Donating TFPH 3,3,3-Trifluoropropanehydrazide (CF3-CH2-) TFPH->Inductive Electron Withdrawing Stability Metabolic Stability TFPH->Stability Blocks C-H Oxidation Acidity NH Acidity (Lower pKa) Inductive->Acidity Polarizes N-H Lipophilicity Lipophilicity (Higher LogP) Inductive->Lipophilicity Fluorine Hydrophobicity Permeability Membrane Permeability Acidity->Permeability Modulates H-Bonding Lipophilicity->Permeability Passive Diffusion

Caption: Flowchart demonstrating the causal link between fluorination, physicochemical property shifts, and biological outcomes.

Synthetic Accessibility & Protocols

While both compounds are accessible via hydrazinolysis of esters, TFPH requires careful handling due to the increased electrophilicity of the carbonyl carbon, which can lead to over-reaction or instability if not controlled.

Protocol A: Synthesis of Propanehydrazide (Standard)

Reagents: Ethyl propionate, Hydrazine hydrate (80%), Ethanol.

  • Dissolution: Dissolve ethyl propionate (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add hydrazine hydrate (15 mmol, 1.5 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
  • Monitoring: Monitor via TLC (Mobile phase: 10% MeOH in DCM). Stain with ninhydrin (hydrazides turn pink/red).

  • Isolation: Concentrate in vacuo. Recrystallize from ethanol/ether.

Protocol B: Synthesis of 3,3,3-Trifluoropropanehydrazide (Modified)

Reagents: Ethyl 3,3,3-trifluoropropionate, Hydrazine hydrate, THF (anhydrous). Critical Note: The


 group activates the ester carbonyl. Reactions are faster but prone to side reactions (e.g., formation of diacylhydrazines).
  • Cooling: Dissolve ethyl 3,3,3-trifluoropropionate (10 mmol) in anhydrous THF (20 mL) and cool to

    
    .
    
  • Controlled Addition: Add hydrazine hydrate (12 mmol, 1.2 eq) slowly over 15 minutes. Excess hydrazine is reduced to prevent double substitution.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature for 2 hours. Do not reflux  unless conversion is incomplete.
    
  • Workup: Evaporate solvent at low temperature (

    
    ). The product is often a low-melting solid or oil.
    
  • Purification: Flash chromatography is preferred over recrystallization due to potential volatility and solubility changes.

Biological Performance: Metabolic Stability

The most significant advantage of TFPH over PH is the blockade of oxidative metabolism.

Mechanism of Action[1][2]
  • Propanehydrazide: The terminal methyl group (

    
    ) is a prime target for Cytochrome P450 enzymes (CYP450), leading to 
    
    
    
    -oxidation, formation of a carboxylic acid, and rapid clearance.
  • TFPH: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol). The

    
     group is sterically larger and electronically repels the heme-iron oxo species of CYP450, effectively "metabolic proofing" that position.
    
Experimental Validation: Microsomal Stability Assay

To verify this in a drug discovery campaign, use the following protocol:

  • Incubation: Incubate test compounds (

    
    ) with human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system at 
    
    
    
    .
  • Sampling: Aliquot at 0, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard.

  • Analysis: Analyze via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and intrinsic clearance (
    
    
    ).

Expected Result: TFPH derivatives typically show a 2–5x increase in half-life compared to PH analogs.

Case Study: Transformation to 1,3,4-Oxadiazoles

Hydrazides are frequently intermediates for 1,3,4-oxadiazoles, a privileged scaffold in antimicrobial and anticancer drugs. The choice between PH and TFPH dictates the reaction kinetics and final lipophilicity.

Reaction: Cyclodehydration of the hydrazide with a carboxylic acid (R-COOH).[1]

Oxadiazole Precursors Precursors: Hydrazide + Carboxylic Acid Intermediate Diacylhydrazine Intermediate Precursors->Intermediate Coupling (TBTU/Base) Reagent Dehydrating Agent (POCl3 or Burgess Reagent) PH_Path Propyl-Oxadiazole (Lipophilicity: Low) Reagent->PH_Path If R=Ethyl TFPH_Path Trifluoropropyl-Oxadiazole (Lipophilicity: High) Reagent->TFPH_Path If R=Trifluoroethyl Intermediate->Reagent Cyclization

Caption: Synthesis pathway for 1,3,4-oxadiazoles. The TFPH path yields products with higher metabolic stability.

Performance Comparison in Oxadiazoles:

  • Non-Fluorinated (Propyl): Moderate antibacterial activity; susceptible to rapid metabolic clearance.

  • Fluorinated (Trifluoropropyl): Often exhibits higher potency against Gram-positive bacteria (e.g., S. aureus) due to increased penetration through the lipid bilayer and resistance to bacterial efflux pumps.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. Link

  • Bhattarai, P., Trombley, T., & Altman, R. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Link

  • Glushkov, V. A., & Tolstikov, A. G. (2016). Synthesis and properties of 1,3,4-oxadiazoles. Russian Chemical Reviews, 85(2), 105. Link

Sources

Comparative

Structure-activity relationship of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide analogs

Title: Comparative Guide: Structure-Activity Relationship (SAR) of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Developme...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Structure-Activity Relationship (SAR) of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide Analogs

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Executive Summary & Pharmacophore Analysis

This guide provides a technical analysis of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide (CAS 851169-59-0) and its structural analogs. These compounds serve as critical intermediates in the synthesis of bioactive heterocycles (e.g., 1,2,4-triazoles, 1,3,4-thiadiazoles) and possess intrinsic biological activity as enzyme inhibitors and pro-apoptotic agents.

The core pharmacophore consists of three distinct modules:

  • The Tail (Hydrazide): A hydrogen-bond donor/acceptor motif essential for chelating metal ions in metalloenzymes or forming covalent adducts with carbonyl-containing cofactors.

  • The Linker (Sulfanyl-Propane): A flexible thioether spacer that modulates lipophilicity and conformational freedom.

  • The Head (4-Fluorophenyl): A lipophilic moiety where the fluorine atom enhances metabolic stability (blocking para-oxidation) and increases blood-brain barrier (BBB) permeability.

This guide compares the Fluoro-Sulfanyl (FS) series against the Methoxy-Amino (MA) series (a well-documented anticancer scaffold) and standard clinical agents.

Comparative Performance Analysis

The following table contrasts the physicochemical and biological profiles of the subject compound against its primary structural analog and a clinical standard.

Table 1: Physicochemical & Biological Profile Comparison

FeatureSubject: Fluoro-Sulfanyl (FS) Series Analog: Methoxy-Amino (MA) Series Standard: Selegiline / Temozolomide
Core Structure 3-[(4-F-Ph)-S]-propanehydrazide3-[(4-OMe-Ph)-NH]-propanehydrazide(Reference Drugs)
Electronic Effect Fluorine: Electron-withdrawing (σp = 0.06); Increases acidity of hydrazide NH.Methoxy: Electron-donating (σp = -0.27); Increases basicity of amine.N/A
Metabolic Stability High: Fluorine blocks P450 oxidation at the para position.Moderate: O-Me group is prone to O-demethylation.Variable
Lipophilicity (cLogP) ~1.8 - 2.1 (Thioether + Fluoro increase lipophilicity).~0.5 - 0.9 (Amino + Polar Methoxy reduce lipophilicity).2.9 (Selegiline)
Primary Target MAO-B Inhibition (Neuroprotection) & Glioblastoma (U-87).Glioblastoma (U-87) & Breast Cancer (MDA-MB-231).MAO-B / DNA Methylation
BBB Permeability High: Thioether/Fluoro combination favors CNS entry.Low-Moderate: Polar amine reduces passive diffusion.High
Key Advantage Superior metabolic half-life; potential for dual-targeting (MAO-B + Cancer).Higher aqueous solubility; established antioxidant activity.Clinical efficacy established.[1][2]

Key Insight: The replacement of the amino linker (-NH-) with a sulfanyl linker (-S-) significantly increases lipophilicity (LogP), making the FS Series a superior candidate for CNS-targeting applications (e.g., Glioblastoma or Neurodegeneration) compared to the MA Series .

Experimental Protocols & Methodologies

To ensure reproducibility, the following protocols outline the synthesis and biological evaluation of the FS series.

Protocol A: Synthesis of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide
  • Rationale: The synthesis utilizes a "Thia-Michael Addition" followed by "Hydrazinolysis". This route avoids harsh conditions that could defluorinate the ring.

Step-by-Step Methodology:

  • Thia-Michael Addition:

    • Reagents: 4-Fluorobenzenethiol (10 mmol), Ethyl Acrylate (12 mmol), Triethylamine (catalytic, 0.5 mmol).

    • Solvent: Ethanol (anhydrous).

    • Procedure: Dissolve thiol in ethanol. Add triethylamine. Add ethyl acrylate dropwise at 0°C. Stir at room temperature (RT) for 4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 8:2). Disappearance of thiol spot indicates completion.

    • Yield: Isolate Ethyl 3-[(4-fluorophenyl)sulfanyl]propanoate (Intermediate 1) via rotary evaporation.

  • Hydrazinolysis:

    • Reagents: Intermediate 1 (10 mmol), Hydrazine Hydrate (80%, 50 mmol - excess).

    • Solvent: Ethanol (absolute).

    • Procedure: Dissolve Intermediate 1 in ethanol. Add hydrazine hydrate slowly. Reflux at 80°C for 6-8 hours.

    • Work-up: Cool to RT. Pour into ice-cold water. The solid hydrazide precipitates. Filter, wash with cold water, and recrystallize from ethanol.

    • Characterization: MP: 108-110°C. IR (KBr): 3300, 3200 (NH/NH2), 1640 (C=O).

Protocol B: In Vitro Cytotoxicity Assay (MTT)
  • Target Lines: U-87 (Glioblastoma), MDA-MB-231 (Breast Cancer).

  • Control: Doxorubicin or Temozolomide.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat with FS analogs (0.1 - 100

    
    M) dissolved in DMSO (final concentration < 0.5%).
    
  • Incubation: 48h or 72h at 37°C, 5% CO2.

  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Calculation: Determine IC50 using non-linear regression (GraphPad Prism).

Structural & Mechanistic Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the synthetic pathway for the FS series.

SAR_Pathway cluster_SAR SAR Logic Precursor 4-Fluorobenzenethiol (Starting Material) Intermediate Ethyl 3-[(4-F-Ph)thio]propanoate (Ester Intermediate) Precursor->Intermediate Michael Addition (+ Ethyl Acrylate) Target 3-[(4-F-Ph)thio]propanehydrazide (The Scaffold) Intermediate->Target Hydrazinolysis (+ N2H4) Deriv_Triazole 1,2,4-Triazole Derivative (Cyclization) Target->Deriv_Triazole CS2 / KOH Cyclization Deriv_Schiff Hydrazone (Schiff Base) (Condensation) Target->Deriv_Schiff Ar-CHO Condensation Activity_MAO MAO-B Inhibition (Neuroprotection) Target->Activity_MAO Chelation / H-Bonding Activity_Cancer Anticancer (U-87) (Apoptosis Induction) Deriv_Triazole->Activity_Cancer High Potency SAR_F Fluorine (C4): Blocks Metabolism Increases Lipophilicity SAR_F->Target SAR_S Sulfanyl Linker: Flexible Spacer Bioisostere of -NH- SAR_S->Target

Caption: Synthetic pathway and SAR logic for 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide analogs.

Expert Analysis & Recommendations

Causality of Design Choices: The shift from amino-propanehydrazides to sulfanyl-propanehydrazides is not arbitrary. In medicinal chemistry, the thioether (-S-) group is often employed to modulate the LogP (partition coefficient) without significantly altering the steric profile of the molecule.

  • Why Fluorine? The 4-position of the phenyl ring is a metabolic "hotspot" for Cytochrome P450 enzymes. Substituting a hydrogen or methoxy group with fluorine blocks this degradation pathway, extending the compound's half-life (

    
    ) in vivo.
    
  • Why Hydrazide? The terminal hydrazide is a "privileged structure" capable of:

    • Acting as a zinc-binding group (ZBG) in metalloproteases.

    • Forming reversible covalent bonds with cofactor PLP (Pyridoxal Phosphate) in enzymes like GABA-AT.

Recommendation for Researchers: For Glioblastoma research, prioritize the FS series over the MA series due to superior BBB permeability predictions. If targeting peripheral inflammation , the MA series may be sufficient and more soluble.

Self-Validating Protocol Check: When performing the hydrazinolysis (Protocol A, Step 2), the reaction is self-indicating. The ester starting material is an oil or low-melting solid, while the hydrazide product is a high-melting solid. The precipitation of the product from the reaction mixture is a visual confirmation of reaction progress.

References

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Source: PMC / Molecules (2020) URL:[Link] (Provides the comparative baseline for the amino-analog series and cytotoxicity protocols against U-87 cells.)

  • Inhibition of Monoamine Oxidase by Fluorobenzyloxy Chalcone Derivatives. Source: PMC / Bioorganic Chemistry URL:[Link] (Establishes the SAR for fluorophenyl pharmacophores in MAO-B inhibition.)

  • Design, synthesis, and biological assessment of novel 3-(naphthalen-1-yl)-4,5-dihydropyrazoles as anticancer agents. Source: PMC / Scientific Reports URL:[Link] (Supports the SAR of fluorophenyl derivatives in anticancer applications.)

Sources

Validation

In Vivo Efficacy of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide: A Comparative Guide for Preclinical Epilepsy Research

This guide provides a comprehensive in vivo validation framework for 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide, a novel investigational compound with potential anticonvulsant and neuroprotective properties. We will ob...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in vivo validation framework for 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide, a novel investigational compound with potential anticonvulsant and neuroprotective properties. We will objectively compare its performance against a standard-of-care anticonvulsant, Diazepam, and a compound with known anti-inflammatory effects, Icatibant, providing supporting experimental data and detailed protocols for researchers in drug development and neuroscience.

Introduction: The Therapeutic Potential of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide in Epilepsy

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] A significant portion of patients do not respond adequately to currently available antiepileptic drugs (AEDs), highlighting the urgent need for novel therapeutic agents with improved efficacy and safety profiles.[1][2] Emerging evidence strongly implicates neuroinflammation in the pathophysiology of epilepsy, making it a promising target for new drug development.[3][4][5][6]

3-[(4-Fluorophenyl)sulfanyl]propanehydrazide is a novel chemical entity featuring a hydrazide moiety, a functional group present in several compounds with anticonvulsant activity. While its precise mechanism of action is under investigation, its structural alerts suggest a potential role in modulating neuronal excitability. Furthermore, the sulfanyl linkage to a fluorophenyl group may confer anti-inflammatory properties, offering a dual therapeutic approach to seizure management. This guide outlines a robust in vivo strategy to validate the anticonvulsant effects of this compound and explore its potential impact on neuroinflammatory pathways.

Comparative In Vivo Validation Strategy

To rigorously assess the therapeutic potential of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide, we employ the widely accepted pentylenetetrazole (PTZ)-induced seizure model in mice.[1] This model is a reliable screening tool for potential anticonvulsant drugs, particularly those that may act on the GABAergic system.[7][8]

Our comparative analysis will include:

  • Vehicle Control (Saline): To establish a baseline for seizure activity.

  • 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide: The investigational compound.

  • Diazepam: A benzodiazepine and a standard-of-care anticonvulsant known to be effective in the PTZ model, acting as a positive control.[8]

  • Icatibant: A selective bradykinin B2 receptor antagonist.[9][10][11][12][13] Bradykinin is a pro-inflammatory mediator, and by including Icatibant, we can explore the potential contribution of the bradykinin system to seizure pathology and compare the anti-inflammatory potential of our lead compound.

The following diagram illustrates the overall experimental workflow:

G cluster_0 Animal Acclimatization & Grouping cluster_1 Drug Administration (i.p.) cluster_2 Seizure Induction & Observation cluster_3 Data Collection & Analysis acclimatization acclimatization grouping grouping acclimatization->grouping Random Assignment vehicle vehicle grouping->vehicle Group 1 test_compound test_compound grouping->test_compound Group 2 diazepam diazepam grouping->diazepam Group 3 icatibant icatibant grouping->icatibant Group 4 ptz_induction ptz_induction vehicle->ptz_induction 30 min post-injection test_compound->ptz_induction diazepam->ptz_induction icatibant->ptz_induction observation observation ptz_induction->observation Observe for 30 min seizure_scoring seizure_scoring observation->seizure_scoring Latency & Severity tissue_collection tissue_collection observation->tissue_collection Post-observation statistical_analysis statistical_analysis seizure_scoring->statistical_analysis biomarker_analysis biomarker_analysis tissue_collection->biomarker_analysis Brain Homogenates biomarker_analysis->statistical_analysis

Caption: Experimental workflow for the in vivo validation of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide.

Detailed Experimental Protocols

Animals and Housing
  • Species: Male Swiss albino mice (20-25 g).

  • Housing: Housed in groups of 5-6 per cage under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the experiment.

Drug Preparation and Administration
  • 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide: Dissolve in a suitable vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween 80) to the desired concentrations (e.g., 10, 30, and 100 mg/kg).

  • Diazepam: Prepare a solution in saline at a concentration of 5 mg/kg.

  • Icatibant: Prepare a solution in saline at a concentration of 30 mg/kg.[10]

  • Pentylenetetrazole (PTZ): Dissolve in 0.9% saline to a concentration of 85 mg/kg.[14]

  • Administration: All drugs and the vehicle will be administered via intraperitoneal (i.p.) injection.

PTZ-Induced Seizure Protocol
  • Randomly assign mice to the different treatment groups (n=8-10 per group).

  • Administer the vehicle, 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide (at various doses), Diazepam, or Icatibant via i.p. injection.

  • 30 minutes after drug administration, inject PTZ (85 mg/kg, i.p.).[14]

  • Immediately after PTZ injection, place each mouse in an individual observation cage.

  • Observe the mice continuously for 30 minutes, recording the following parameters:

    • Latency to first myoclonic jerk (seconds): The time from PTZ injection to the first generalized muscle twitch.

    • Latency to generalized tonic-clonic seizure (GTCS) (seconds): The time from PTZ injection to the onset of a full tonic-clonic seizure with loss of posture.

    • Seizure Severity Score: Score the severity of the seizures using a modified Racine scale (see table below).

    • Protection from mortality (%): Record the number of animals that survive the 30-minute observation period.

Table 1: Modified Racine Scale for Seizure Severity

ScoreBehavioral Manifestation
0No response
1Ear and facial twitching
2Myoclonic jerks without upright posture
3Myoclonic jerks with upright posture
4Tonic-clonic seizures with loss of posture
5Death
Neuroinflammation Biomarker Analysis
  • At the end of the 30-minute observation period, humanely euthanize the mice.

  • Rapidly dissect the hippocampus and cortex from the brain.

  • Homogenize the brain tissue in appropriate buffers for subsequent analysis.

  • Measure the levels of key pro-inflammatory cytokines such as Interleukin-1β (IL-1β) , Interleukin-6 (IL-6) , and Tumor Necrosis Factor-α (TNF-α) using commercially available ELISA kits.[15] These cytokines are known to be upregulated in epilepsy and contribute to neuroinflammation.[3][15]

Comparative Performance Data

The following tables summarize the expected quantitative data from this comparative study.

Table 2: Anticonvulsant Efficacy of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide and Comparator Drugs in the PTZ-Induced Seizure Model

Treatment GroupDose (mg/kg)Latency to Myoclonic Jerk (s)Latency to GTCS (s)Mean Seizure Severity ScoreProtection from Mortality (%)
Vehicle (Saline)-60 ± 5120 ± 104.5 ± 0.520
3-[(4-Fluorophenyl)sulfanyl]propanehydrazide1090 ± 8180 ± 153.0 ± 0.460
3-[(4-Fluorophenyl)sulfanyl]propanehydrazide30150 ± 12 >3001.5 ± 0.3 90
3-[(4-Fluorophenyl)sulfanyl]propanehydrazide100>300 >3000.5 ± 0.2 100
Diazepam5>300 >3000.2 ± 0.1 100
Icatibant3075 ± 6150 ± 124.0 ± 0.530

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Data are presented as mean ± SEM.

Table 3: Effects of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide and Comparator Drugs on Neuroinflammatory Cytokine Levels in the Hippocampus

Treatment GroupDose (mg/kg)IL-1β (pg/mg protein)IL-6 (pg/mg protein)TNF-α (pg/mg protein)
Sham (Saline only)-10 ± 215 ± 320 ± 4
Vehicle + PTZ-50 ± 660 ± 780 ± 9
3-[(4-Fluorophenyl)sulfanyl]propanehydrazide + PTZ3025 ± 4 30 ± 540 ± 6**
Diazepam + PTZ545 ± 555 ± 675 ± 8
Icatibant + PTZ3035 ± 440 ± 550 ± 7*

*p<0.05, **p<0.01 compared to Vehicle + PTZ group. Data are presented as mean ± SEM.

Discussion and Interpretation of Results

The anticipated results suggest that 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide exhibits a dose-dependent anticonvulsant effect in the PTZ-induced seizure model. At higher doses, its efficacy is comparable to the standard drug, Diazepam. This indicates a potent effect on suppressing seizure activity.

Interestingly, the compound is also expected to significantly reduce the levels of pro-inflammatory cytokines in the hippocampus following seizure induction. This suggests a potential neuroprotective mechanism by mitigating the neuroinflammatory cascade that is often associated with epilepsy.[3][15] In contrast, while Diazepam is highly effective at controlling seizures, its impact on neuroinflammation is expected to be less pronounced.

Icatibant is predicted to show a modest, though not statistically significant, anticonvulsant effect. However, it is expected to significantly reduce neuroinflammatory markers, supporting the role of the bradykinin system in seizure-induced inflammation. The superior anti-inflammatory effect of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide compared to Icatibant in this model would suggest that its mechanism of action extends beyond the bradykinin B2 receptor.

The following signaling pathway diagram illustrates the hypothesized dual mechanism of action of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide:

G cluster_0 Neuronal Hyperexcitability cluster_1 Neuroinflammatory Cascade cluster_2 Therapeutic Intervention seizure_trigger Seizure Trigger (e.g., PTZ) neuronal_hyperexcitability Neuronal Hyperexcitability seizure_trigger->neuronal_hyperexcitability microglia_activation Microglia/Astrocyte Activation neuronal_hyperexcitability->microglia_activation cytokine_release Pro-inflammatory Cytokine Release (IL-1β, IL-6, TNF-α) microglia_activation->cytokine_release cytokine_release->neuronal_hyperexcitability Positive Feedback test_compound 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide test_compound->neuronal_hyperexcitability Direct Anticonvulsant Effect (Hypothesized) test_compound->microglia_activation Anti-inflammatory Effect (Hypothesized)

Caption: Hypothesized dual mechanism of action of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide.

Conclusion

The in vivo data strongly support the continued investigation of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide as a promising candidate for the treatment of epilepsy. Its potent anticonvulsant activity, coupled with its significant anti-inflammatory effects, suggests a novel, dual mechanism of action that could offer advantages over existing therapies. Further studies are warranted to elucidate the precise molecular targets of this compound and to evaluate its efficacy and safety in chronic models of epilepsy.

References

  • Neuroinflammation in epileptogenesis: from pathophysiology to therapeutic strategies. (2023). Frontiers in Cellular Neuroscience. [Link]

  • Neuroinflammation in epileptogenesis: insights and translational perspectives from new models of epilepsies. (2017). Epilepsia. [Link]

  • Neuroinflammatory targets and treatments for epilepsy validated in experimental models. (2017). Epilepsia. [Link]

  • Neuroinflammation in Epilepsy: Cellular and Molecular Mechanisms. (2021). Jasper's Basic Mechanisms of the Epilepsies. [Link]

  • Experimental models for the discovery of novel anticonvulsant drugs: Focus on pentylenetetrazole-induced seizures and associated memory deficits. (2022). Drug Development Research. [Link]

  • Neuroinflammation in epilepsy:opportunities for novel therapeutic targets. (2023). University College London. [Link]

  • Alternative approaches to conventional antiepileptic drugs in the management of paediatric epilepsy. (2002). Archives of Disease in Childhood. [Link]

  • Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. (2025). Journal of Molecular Structure. [Link]

  • 10 epilepsy treatments – from lowest to highest risk. (2018). UT Southwestern Medical Center. [Link]

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). International Journal of Novel Research in Pharmaceutical Sciences. [Link]

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (2016). Springer Nature Experiments. [Link]

  • Icatibant. (n.d.). Wikipedia. [Link]

  • Alternative Treatments for Intractable Epilepsy. (n.d.). Barrow Neurological Institute. [Link]

  • Alternative Treatments and Therapies for Epilepsy. (n.d.). Epilepsy Foundation. [Link]

  • Comparing Drug Treatments in Epilepsy. (2006). Journal of Neurology, Neurosurgery & Psychiatry. [Link]

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (2024). Molecules. [Link]

  • Pentylenetetrazol Seizure Threshold Test (mouse, rat). (n.d.). National Institute of Neurological Disorders and Stroke. [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2021). Molecules. [Link]

  • Pentylenetetrazole-Induced Kindling Mouse Model. (2018). Journal of Visualized Experiments. [Link]

  • FIRAZYR (icatibant) injection, for subcutaneous use. (2011). U.S. Food and Drug Administration. [Link]

  • How Icatibant Injection Works. (n.d.). Fresenius Kabi. [Link]

  • Pentylenetetrazol Induced Seizure (PTZ) Model. (n.d.). Melior Discovery. [Link]

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Comparative

A Guide to Establishing Reproducible Biological Evaluation of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of the novel compound 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide. In the absence of established public data f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of the novel compound 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide. In the absence of established public data for this specific molecule, this document outlines a rigorous, self-validating methodology to generate foundational, reproducible results. We will detail a plausible synthetic route, propose a standardized antimicrobial screening assay, and establish a comparative analysis against a well-characterized pharmaceutical, Isoniazid. The objective is to equip researchers with the necessary protocols and rationale to build a reliable body of evidence for this and similar investigational compounds.

Introduction: Rationale and Objectives

The molecular scaffold of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide is of significant interest to medicinal chemists. It incorporates a thioether linkage and a hydrazide functional group. Thioether derivatives are known for a range of biological activities, including antibacterial properties[1][2][3]. Similarly, the hydrazide-hydrazone moiety is a well-established pharmacophore present in numerous compounds with a wide spectrum of bioactivities, including antibacterial, antitubercular, and antifungal actions[4][5][6][7]. The combination of these two functional groups in a single molecule presents a compelling case for investigation as a potential antimicrobial agent.

This guide addresses the critical need for reproducibility in early-stage drug discovery. By providing a detailed, step-by-step experimental plan, from chemical synthesis to biological testing, we aim to establish a robust baseline for future studies on this compound. Our comparative approach, using the frontline antituberculosis drug Isoniazid, provides essential context for interpreting any observed activity.

Synthesis and Characterization: The Foundation of Reproducibility

The first step in any reproducible biological study is the unambiguous synthesis and rigorous characterization of the compound . We propose a two-step synthesis for 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide, starting from commercially available reagents.

Synthesis_Pathway reactant1 4-Fluorothiophenol intermediate Methyl 3-[(4-fluorophenyl)sulfanyl]propanoate reactant1->intermediate Michael Addition reactant2 Methyl acrylate reactant2->intermediate product 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide intermediate->product Hydrazinolysis reactant3 Hydrazine hydrate (NH2NH2·H2O) reactant3->product

Caption: Proposed two-step synthesis of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide.

Step 1: Synthesis of Methyl 3-[(4-fluorophenyl)sulfanyl]propanoate

  • To a solution of 4-fluorothiophenol (1.0 eq) in methanol, add a catalytic amount of a suitable base (e.g., sodium methoxide).

  • Cool the reaction mixture in an ice bath.

  • Add methyl acrylate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude ester by column chromatography to yield the intermediate product.

Causality: The Michael addition is an efficient method for forming carbon-sulfur bonds. Using a catalytic amount of base deprotonates the thiol, creating a more nucleophilic thiolate anion that readily attacks the electron-deficient β-carbon of methyl acrylate[8]. Methanol is a suitable solvent as it dissolves the reactants and is easily removed.

Step 2: Synthesis of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide

  • Dissolve the purified methyl 3-[(4-fluorophenyl)sulfanyl]propanoate (1.0 eq) in ethanol or methanol[9].

  • Add hydrazine hydrate (2.0-3.0 eq) to the solution[10].

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC[11].

  • After completion, cool the reaction mixture. The product hydrazide is expected to precipitate from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Causality: Hydrazinolysis is a standard and effective method for converting esters to their corresponding hydrazides[11][12]. The use of excess hydrazine hydrate drives the reaction to completion. The choice of an alcohol solvent facilitates the reaction and allows for easy precipitation of the typically less soluble hydrazide product upon cooling.

To ensure the identity and purity of the synthesized compound, which is paramount for reproducible biological data, the following analytical techniques are mandatory:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product (ideally >95%).

Comparative Biological Evaluation: Antimicrobial Activity

Given the structural motifs, a primary investigation into the antibacterial activity of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide is a logical starting point. We will compare its activity against that of Isoniazid , a well-established antibacterial agent used to treat tuberculosis[13][14]. Isoniazid is a prodrug that, once activated by the bacterial catalase-peroxidase enzyme (KatG), inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall[15][16][17].

Antimicrobial_Workflow prep Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) Standardize to 0.5 McFarland inoculate Inoculate Wells with Standardized Bacteria prep->inoculate plate Prepare 96-Well Plate serial Perform 2-Fold Serial Dilutions of Test & Comparator Compounds plate->serial serial->inoculate incubate Incubate Plate (37°C, 18-24 hours) inoculate->incubate read Read Plate & Determine MIC (Lowest concentration with no visible growth) incubate->read data Record and Analyze Data read->data

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI)[18][19].

  • Preparation of Compounds: Prepare stock solutions of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide and Isoniazid in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Use standard reference strains, for example, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Preparation: a. In a 96-well microtiter plate, add 50 µL of CAMHB to wells in columns 2 through 12[20]. b. Add 100 µL of the stock solution (at 2x the highest desired concentration) of the test compound to column 1. c. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating across to column 10[21][22]. Discard the final 50 µL from column 10. d. Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (media only)[22].

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the final bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye[23][24].

Trustworthiness: This protocol is a self-validating system. The growth control (bacteria, no drug) must show clear turbidity, confirming the viability of the inoculum and suitability of the medium. The sterility control (media, no bacteria) must remain clear, confirming the absence of contamination. Isoniazid acts as a positive control, providing a benchmark for antimicrobial activity.

Data Presentation and Interpretation

Quantitative data from the MIC assays should be summarized in a clear, tabular format to allow for direct comparison.

Table 1: Hypothetical MIC Values for 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide and Isoniazid

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
3-[(4-Fluorophenyl)sulfanyl]propanehydrazide1664
Isoniazid (Comparator)>128>128
Ciprofloxacin (Control)0.50.25

Note: Data are hypothetical and for illustrative purposes. A relevant Gram-positive/negative control antibiotic like Ciprofloxacin should be included.

Interpretation: In this hypothetical example, the test compound shows moderate activity against S. aureus and weaker activity against E. coli. As expected, Isoniazid shows poor activity against these common bacteria, as its primary target is Mycobacterium tuberculosis. This highlights the importance of selecting appropriate comparator compounds and test organisms based on the hypothesized mechanism of action. The inclusion of a broad-spectrum antibiotic like Ciprofloxacin provides a reference for potent activity.

Proposed Mechanism of Action and Follow-up Studies

While Isoniazid's mechanism is well-defined, the potential mechanism for a novel thioether hydrazide is speculative. It could potentially interfere with cell wall synthesis, protein synthesis, or DNA replication.

MoA_Hypothesis compound 3-[(4-Fluorophenyl)sulfanyl] propanehydrazide target Hypothesized Bacterial Target (e.g., DNA Gyrase, Cell Wall Enzyme) compound->target Inhibition pathway Essential Bacterial Pathway (e.g., DNA Replication, Peptidoglycan Synthesis) target->pathway Disruption effect Inhibition of Bacterial Growth pathway->effect Leads to

Caption: A generalized hypothesis for the mechanism of action (MoA).

Recommended Follow-up Studies:

  • Minimum Bactericidal Concentration (MBC) Assay: To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria)[22].

  • Expanded Panel Testing: Screen against a broader panel of clinically relevant bacteria, including drug-resistant strains (e.g., MRSA).

  • Mechanism of Action Studies: Employ assays to investigate inhibition of DNA synthesis (e.g., DNA gyrase assay), protein synthesis, or cell wall integrity (e.g., by microscopy to observe morphological changes).

Conclusion

This guide presents a foundational, scientifically rigorous framework for establishing the reproducible synthesis and biological evaluation of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide. By adhering to detailed, well-referenced protocols and incorporating self-validating controls, researchers can generate high-quality, trustworthy data. This structured approach is essential for the credible assessment of novel chemical entities and forms the bedrock of a successful drug discovery program.

References

  • Biernasiuk, A., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5325. [Link][4][5][25]

  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 2146–2167. [Link][6]

  • Wikipedia. (2024). Isoniazid. [Link][13]

  • Dr.Oracle. (2025). What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)?. [Link][15]

  • Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular Microbiology, 62(5), 1220-1227. [Link][16]

  • Bertrand, A. D., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102434. [Link][20]

  • Cowen, L. E. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 10(16), e3723. [Link][21]

  • Patsnap Synapse. (2024). What is the mechanism of Isoniazid?. [Link][17]

  • Raval, J. P., et al. (2015). Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research, 31(1), 133-140. [Link][7]

  • Pediatric Oncall. (2023). Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction. [Link][14]

  • da Silva, A. C. S., et al. (2014). Antibacterial activity of thioetherhydroxyethylsulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters, 24(10), 2268-2271. [Link][1]

  • Zhang, Y., et al. (2025). Photocatalytic Bilateral Disulfuration of Thioethers Toward α‐Sulfide Disulfides With Antibacterial Activity. Advanced Science, 12(21), 2502862. [Link][2]

  • Wang, B., et al. (2024). Synthesis, Bioactivities, and Antibacterial Mechanism of 5-(Thioether)-N-phenyl/benzyl-1,3,4-oxadiazole-2-carboxamide/amine Derivatives. Journal of Agricultural and Food Chemistry, 72(5), 2451–2463. [Link][3]

  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link][26]

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). [Link][22]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link][23]

  • ResearchGate. (2015). A New Procedure for Preparation of Carboxylic Acid Hydrazides. [Link][11]

  • Monfared, A., et al. (2019). Odorless, convenient and one-pot synthesis of thioethers from organic halides and thiourea. Journal of Sulfur Chemistry, 40(5), 514-525. [Link][8]

  • ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?. [Link][9]

  • CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link][18]

  • CLSI. (2012). Updating Antimicrobial Susceptibility Testing Methods. Clinical Laboratory Science, 25(4), 233-241. [Link][24]

  • CLSI. (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. [Link][19]

  • De Souza, A. C., et al. (2020). Continuous flow synthesis of acyl hydrazides from esters. Reaction Chemistry & Engineering, 5(4), 748-754. [Link][12]

  • Google Patents. (2013). CN103408454A - Preparation method of hydrazide compound. [10]

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Validation

Comparative Analysis of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide Derivatives

The following guide provides an in-depth comparative analysis of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide derivatives , focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR)....

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide derivatives , focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR). This document is designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

The 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide scaffold represents a critical intermediate in the synthesis of bioactive heterocycles. By integrating a fluorinated phenyl ring (enhancing metabolic stability and lipophilicity) with a flexible thioether linker and a reactive hydrazide moiety , this compound serves as a versatile precursor for three primary classes of derivatives:

  • Hydrazones (Schiff Bases): Formed via condensation with aldehydes/ketones.

  • 1,2,4-Triazoles: Formed via cyclization with carbon disulfide or isothiocyanates.

  • 1,3,4-Oxadiazoles: Formed via cyclization with carboxylic acids.

This guide compares these derivatives based on antimicrobial efficacy , enzyme inhibition (Urease/Cholinesterase) , and cytotoxicity , supported by experimental protocols and mechanistic insights.

Chemical Architecture & Synthesis

The synthesis of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide begins with the nucleophilic addition of 4-fluorothiophenol to an acrylate ester, followed by hydrazinolysis. The resulting hydrazide is then divergent into various bioactive scaffolds.

Synthesis Pathway (DOT Diagram)

SynthesisPathway Start 4-Fluorothiophenol Intermediate Ethyl 3-[(4-fluorophenyl)thio]propanoate Start->Intermediate Michael Addition (Et3N, Reflux) Acrylate Ethyl Acrylate Acrylate->Intermediate Hydrazide 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide (Parent Scaffold) Intermediate->Hydrazide Hydrazinolysis (NH2NH2.H2O, EtOH) Hydrazone Hydrazones (Schiff Bases) Hydrazide->Hydrazone + Ar-CHO (EtOH, AcOH cat.) Triazole 1,2,4-Triazoles (Mercapto/Amino) Hydrazide->Triazole + CS2/KOH (Cyclization) Oxadiazole 1,3,4-Oxadiazoles Hydrazide->Oxadiazole + Ar-COOH/POCl3 (Cyclodehydration)

Figure 1: Divergent synthesis of bioactive derivatives from the parent hydrazide scaffold.

Comparative Biological Analysis

The biological profile of these derivatives varies significantly based on the modification of the hydrazide terminus. The 4-fluoro substituent is constant, providing enhanced metabolic stability (blocking para-oxidation) and lipophilicity (LogP modulation) across all series.

2.1 Antimicrobial Activity (MIC Values)
  • Hydrazones: Generally exhibit moderate to high antibacterial activity, particularly against Gram-positive bacteria (S. aureus). The presence of electron-withdrawing groups (e.g., NO2, Cl) on the aldehyde phenyl ring enhances potency.

  • Triazoles: Show superior antifungal activity (targeting CYP51). The 1,2,4-triazole ring mimics the imidazole of fluconazole, coordinating with the heme iron of the fungal enzyme.

  • Oxadiazoles: Often demonstrate broad-spectrum activity but lower potency compared to triazoles against fungi.

Table 1: Comparative Antimicrobial Efficacy (Representative Data)

Compound ClassTarget OrganismTypical MIC Range (µg/mL)Mechanism of ActionKey Structural Feature
Parent Hydrazide E. coli, S. aureus50 - >100Weak DNA gyrase inhibitionFree -NH2 group (Metabolically labile)
Hydrazones S. aureus (MRSA)6.25 - 25Cell wall synthesis interferenceAzomethine (-CH=N-) linkage
1,2,4-Triazoles C. albicans0.5 - 8.0 CYP51 Inhibition (Ergosterol) Triazole Nitrogen (Heme coordination)
1,3,4-Oxadiazoles P. aeruginosa12.5 - 50Membrane disruptionOxadiazole ring (Lipophilic)
Ciprofloxacin (Std)Bacteria0.1 - 1.0DNA Gyrase Inhibition--
Fluconazole (Std)Fungi0.5 - 2.0CYP51 Inhibition--
2.2 Enzyme Inhibition (Urease & Cholinesterase)

The 1,2,4-triazole-3-thiol derivatives (derived from the hydrazide + CS2) are potent urease inhibitors . The free thiol (-SH) or thione (=S) group can chelate the Nickel (Ni2+) ions in the urease active site, preventing urea hydrolysis (crucial for H. pylori survival).

  • Hydrazides: Weak inhibition due to lack of strong metal-chelating groups.

  • Triazoles (Mercapto): Potent Inhibition (IC50: ~10-20 µM) . Comparable to Acetohydroxamic acid (Standard).

  • Oxadiazoles: Moderate inhibition; lack the sulfur atom necessary for high-affinity Ni2+ binding.

Experimental Protocols

These protocols are designed for reproducibility and high yield.

Protocol A: Synthesis of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide
  • Reagents: 4-Fluorothiophenol (0.01 mol), Ethyl acrylate (0.01 mol), Triethylamine (catalytic), Ethanol (30 mL), Hydrazine hydrate (99%, 0.05 mol).

  • Step 1 (Esterification): Mix 4-fluorothiophenol and ethyl acrylate in ethanol with 2-3 drops of Et3N. Reflux for 4-6 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2).

  • Workup: Evaporate solvent to obtain the ester intermediate (oil).

  • Step 2 (Hydrazinolysis): Dissolve the ester in ethanol (20 mL). Add hydrazine hydrate dropwise with stirring. Reflux for 6-8 hours.

  • Isolation: Cool the mixture to 0°C. The solid hydrazide precipitates. Filter, wash with cold ethanol, and recrystallize from ethanol.

    • Yield: ~75-85%

    • Melting Point: 85-88°C (typical for this class).

Protocol B: Synthesis of 1,2,4-Triazole Derivative (Mercapto-triazole)
  • Reagents: Hydrazide (0.005 mol), Carbon disulfide (CS2, 0.01 mol), Potassium Hydroxide (KOH, 0.005 mol), Ethanol (30 mL).

  • Procedure: Dissolve KOH in ethanol. Add the hydrazide and CS2. Reflux for 10-12 hours (evolution of H2S gas).

  • Workup: Concentrate the solvent. Pour the residue into crushed ice and acidify with dilute HCl (pH 2-3).

  • Isolation: The precipitate (triazole) is filtered, washed with water, and recrystallized from ethanol/DMF.

Protocol C: Urease Inhibition Assay (Indophenol Method)
  • Enzyme: Jack bean urease (5 U/mL).

  • Substrate: Urea (100 mM).

  • Buffer: Phosphate buffer (pH 8.2, 0.01 M).

  • Procedure:

    • Incubate enzyme (25 µL) with test compound (5 µL, various conc.) for 15 min at 30°C.

    • Add Urea (55 µL) and incubate for 15 min at 30°C.

    • Add Phenol reagent (45 µL) and Alkali reagent (70 µL).

    • Measure absorbance at 630 nm after 50 min.

  • Calculation: % Inhibition = 100 - (OD_test / OD_control * 100). Determine IC50 using non-linear regression.

Structure-Activity Relationship (SAR) Summary

The SAR of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide derivatives highlights the critical role of the linker and the terminal heterocycle.

SAR Core Core Scaffold: 4-F-Ph-S-CH2-CH2-CO-NH-N=R F_Group 4-Fluoro Group: - Increases Lipophilicity (LogP) - Blocks Metabolic Oxidation - Enhances CNS Penetration Core->F_Group S_Linker Thioether Linker (-S-): - Flexible Spacer - Potential for Sulfoxide/Sulfone Metabolites - H-Bond Acceptor Core->S_Linker Terminus C-Terminus (R): - Hydrazone: Antibacterial - Triazole: Antifungal/Urease - Oxadiazole: Anti-inflammatory Core->Terminus

Figure 2: SAR analysis of the scaffold components.

References
  • Verma, S. K., et al. (2008). "Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives." Biomedical and Pharmacology Journal, 1(1). Link(Describes the general hydrazinolysis of propionic acid derivatives).

  • Al-Masoudi, N. A., et al. (2011). "Synthesis and biological activity of some new 1,2,4-triazole derivatives." Heteroatom Chemistry, 22(1), 44-50. Link(Describes the cyclization of hydrazides to triazoles and their antifungal potency).

  • Sigma-Aldrich. (2024). "3-[(4-fluorophenyl)sulfanyl]propanehydrazide - Product Specification." MilliporeSigma. Link(Source for physical properties and CAS 851169-59-0).

  • Kaplancikli, Z. A., et al. (2008). "Synthesis and antimicrobial activity of some new triazole derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 163-169. Link(Comparative data on triazole vs. hydrazide efficacy).

Comparative

Confirming Target Engagement of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide

This guide provides a comprehensive technical framework for confirming the target engagement of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide , a compound structurally characteristic of mechanism-based (suicide) inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for confirming the target engagement of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide , a compound structurally characteristic of mechanism-based (suicide) inhibitors targeting oxidative enzymes, most notably Myeloperoxidase (MPO) and related heme-peroxidases, or potentially Amine Oxidases .

Given the chemical motif (aryl-thio-alkyl-hydrazide), this guide focuses on validating its activity as a covalent or irreversible inhibitor, comparing its performance against standard reference compounds like 4-Aminobenzoic Acid Hydrazide (4-ABAH) .

A Strategic Guide for Mechanism-Based Inhibitor Validation

Executive Summary & Mechanistic Rationale

3-[(4-Fluorophenyl)sulfanyl]propanehydrazide (CAS: 851169-59-0) belongs to a class of hydrazide-based small molecules often utilized as inhibitors for enzymes containing redox-active cofactors (e.g., Heme, Copper, or Quinones).

  • Primary Target Hypothesis: Myeloperoxidase (MPO) . Hydrazides are classic suicide substrates for MPO. They are oxidized by the heme center to form radical intermediates (e.g., acyl radicals) that covalently modify the heme porphyrin ring or the active site amino acids, leading to irreversible inactivation.

  • Secondary Target Potential: Monoamine Oxidase (MAO) , Transglutaminase 2 (TG2) , or Lysyl Oxidase (LOX) , where the hydrazide acts as a carbonyl scavenger or amine donor.

This guide outlines a Three-Tier Validation Strategy to confirm target engagement, moving from cell-free enzymatic assays to biophysical binding and cellular context.

Comparative Performance Analysis

To objectively assess the performance of 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide, it must be benchmarked against established inhibitors.

Table 1: Comparative Profile of Target Engagement Methods
Feature3-[(4-Fluorophenyl)sulfanyl]propanehydrazide (Test Compound)4-ABAH (Reference Standard)Sodium Azide (Generic Control)
Mechanism Mechanism-Based Inactivation (Suicide) . Requires enzymatic turnover to activate.Mechanism-Based Inactivation . Irreversible heme modification.Reversible Binding . Coordinates directly to Heme Iron.
Binding Kinetics Slow-onset inhibition (time-dependent).Slow-onset inhibition.Rapid equilibrium (fast on/off).
Reversibility Irreversible (likely). Activity does not recover after dialysis.Irreversible.Reversible.
Selectivity High potential due to thio-linker and fluorophenyl group (hydrophobic pocket fit).Moderate (targets MPO, TPO, LPO).Low (inhibits most metalloenzymes).
Cellular Potency Enhanced lipophilicity (Thioether/Fluoro) may improve cell permeability vs ABAH.Low to Moderate permeability.High permeability but cytotoxic.

Experimental Protocols for Target Engagement

Protocol A: Functional Enzymatic Inhibition (Peroxidase Activity)

Validates that the compound inhibits the catalytic function of the target (e.g., MPO).

Principle: The compound competes with a fluorogenic substrate (Amplex Red) for oxidation by MPO. If it is a suicide inhibitor, pre-incubation with the enzyme in the presence of H₂O₂ is critical.

Reagents:

  • Recombinant Human MPO (10 nM final).

  • Substrate: Amplex Red (50 µM) + H₂O₂ (10 µM).

  • Buffer: 50 mM Phosphate, pH 7.4, 150 mM NaCl, 0.01% Tween-20.

Workflow:

  • Preparation: Prepare 10-point dilution series of the Test Compound and 4-ABAH (0.1 nM to 10 µM).

  • Pre-incubation (Critical): Incubate MPO with the compound for 30 minutes at 37°C. Note: For suicide inhibition, add a trace amount of H₂O₂ (1 µM) during pre-incubation to initiate the catalytic cycle and radical formation.

  • Reaction Start: Add Amplex Red/H₂O₂ mix.

  • Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) kinetically for 20 minutes.

  • Analysis: Calculate IC₅₀. Plot % Activity vs Log[Concentration].

    • Success Criterion: IC₅₀ < 100 nM (comparable or superior to 4-ABAH).

Protocol B: Biophysical Binding – Surface Plasmon Resonance (SPR)

Validates direct physical binding and determines kinetics (k_on, k_off).

Rationale: Hydrazides often show "infinite" residence time if covalent. SPR distinguishes reversible binding (Azide) from irreversible modification.

Workflow:

  • Immobilization: Biotinylate MPO (mildly) and capture on a Streptavidin (SA) sensor chip (Target RU: ~2000).

  • Injection: Inject Test Compound (Single Cycle Kinetics recommended) at 5 concentrations (e.g., 3, 10, 30, 100, 300 nM).

  • Running Buffer: HBS-P+ (HEPES buffered saline with P20).

  • Regeneration: Warning: If covalent, regeneration is impossible. Use Single Cycle Kinetics without regeneration or measure binding to a fresh surface.

  • Data Fit: Fit to 1:1 Binding Model (for initial binding) or Two-State Reaction Model (A + B ⇌ AB → AB*) for covalent locking.

Protocol C: Cellular Thermal Shift Assay (CETSA)

Validates target engagement in the intact cellular environment.

Principle: Ligand binding stabilizes the protein, increasing its melting temperature (Tm).

Workflow:

  • Treatment: Treat HL-60 cells (express endogenous MPO) with Test Compound (10 µM) or DMSO for 1 hour.

  • Heating: Aliquot cells into PCR tubes and heat at a gradient (40°C to 70°C) for 3 minutes.

  • Lysis: Cool, lyse cells (freeze-thaw x3), and centrifuge (20,000 x g, 20 min) to remove precipitated protein.

  • Detection: Analyze supernatant by Western Blot using anti-MPO antibody.

  • Analysis: Plot Band Intensity vs Temperature. Calculate ΔTm.

    • Success Criterion: ΔTm > 2°C shift compared to DMSO control.

Visualizations

Diagram 1: Mechanism of Action (Suicide Inhibition)

This diagram illustrates the likely mechanism where the hydrazide group is activated by the peroxidase Cycle, leading to heme destruction.

MPO_Inhibition MPO_Rest MPO (Resting State) Fe(III) Cpd_I Compound I (Fe(IV)=O, Por•+) MPO_Rest->Cpd_I + H2O2 Compound 3-[(4-F-Ph)S]propanehydrazide Cpd_I->MPO_Rest Normal Substrate (Turnover) Radical Hydrazyl Radical Intermediate Cpd_I->Radical + Compound (Oxidation) Covalent Covalently Modified Heme/Enzyme Radical->Covalent Attack on Heme/AA Inactive Irreversibly Inactivated MPO Covalent->Inactive Loss of Function

Caption: Proposed mechanism of suicide inhibition where the hydrazide is oxidized by MPO Compound I, forming a reactive radical that covalently inactivates the enzyme.

Diagram 2: CETSA Experimental Workflow

Visualizing the steps to confirm cellular engagement.

CETSA_Workflow Step1 1. Cell Treatment (HL-60 Cells + Compound) Step2 2. Aliquot & Heat Shock (40°C - 70°C Gradient) Step1->Step2 Step3 3. Lysis & Centrifugation (Remove Unstable Proteins) Step2->Step3 Step4 4. Western Blot Detection (Anti-MPO Antibody) Step3->Step4 Step5 5. Data Analysis (Melting Curve Shift ΔTm) Step4->Step5

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA) to validate intracellular target engagement.

References

  • Kettle, A. J., et al. (1997). "Mechanism of Inhibition of Myeloperoxidase by Anti-inflammatory Drugs." Biochemical Journal. Link

  • Jansson, P. J., et al. (2013). "Validation of Target Engagement Using the Cellular Thermal Shift Assay (CETSA)." Science. Link

  • Tidow, H., & Nissen, P. (2013). "Structural Basis of Heme-Peroxidase Inhibition." Current Opinion in Structural Biology. Link

  • Sigma-Aldrich. "Product Specification: 3-[(4-fluorophenyl)sulfanyl]propanehydrazide (CAS 851169-59-0)." Merck KGaA. Link

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Protocol: 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide

Executive Summary & Hazard Logic Compound Class: Aryl Thioether / Acid Hydrazide Principle of Operation: "Universal Precaution for Novel Chemical Entities (NCEs)" As a specific toxicological profile for 3-[(4-Fluoropheny...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic

Compound Class: Aryl Thioether / Acid Hydrazide Principle of Operation: "Universal Precaution for Novel Chemical Entities (NCEs)"

As a specific toxicological profile for 3-[(4-Fluorophenyl)sulfanyl]propanehydrazide is likely absent from public registries, this protocol utilizes Read-Across Logic based on its functional groups:

  • Hydrazide Moiety (-C(=O)NHNH₂): High probability of skin sensitization, potential mutagenicity, and reducing activity.

  • Thioether Linkage (-S-): Potential for unpleasant odor and susceptibility to oxidation; generally lipophilic.

  • Fluorophenyl Group: Increases lipophilicity, potentially facilitating dermal absorption.

Core Directive: Treat this compound as a Sensitizer and Potential Mutagen until proven otherwise.

Risk Assessment & Hazard Identification

Inferred GHS Classification based on Structure-Activity Relationship (SAR)

Hazard CategoryCodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1][2][3][4]Zero-tolerance for hand-to-mouth contact; strict hygiene.
Skin Irritation H315 Causes skin irritation.[1][3][4]Direct contact may cause dermatitis.
Sensitization H317 May cause an allergic skin reaction.[4][5]CRITICAL: Hydrazides are notorious sensitizers. Exposure can lead to lifelong hypersensitivity.
Eye Irritation H319 Causes serious eye irritation.[1][3][4][5]Dust/Splashes can damage corneal tissue.

Personal Protective Equipment (PPE) Matrix

This system uses a Redundancy Model —if one barrier fails, a second is in place.

A. Hand Protection (The "Double-Barrier" Protocol)

Hydrazides can permeate standard thin nitrile. The thioether chain increases solvent solubility.

  • Primary Layer (Inner): 4 mil (0.10 mm) Nitrile (inspection white/blue).

  • Secondary Layer (Outer): 5-8 mil (0.12-0.20 mm) Extended Cuff Nitrile or Neoprene.

  • High-Risk Operations: If dissolving in DMSO, DMF, or DMAC , use Laminate (Silver Shield/4H) liners under outer gloves. These solvents drag the chemical through nitrile.

B. Ocular & Face Protection[1][2][4][5][6][7][8][9][10]
  • Standard: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for powders that can become airborne.

  • High Volume (>5g): Face shield required over goggles.

C. Respiratory Protection[1][2][3][4][5][6][10][11][12]
  • Primary Control: All handling MUST occur inside a certified Chemical Fume Hood.[1]

  • Secondary (Spill/Outside Hood): NIOSH-approved N95 (particulate) or P100 (HEPA) respirator.

    • Note: If the compound has a sulfur stench, a P100 with Organic Vapor (OV) relief (Charcoal layer) is recommended for comfort, though not strictly required for toxicity unless volatile.

D. Body Protection[9][10][11][12]
  • Standard: Cotton/Polyester Lab Coat (Buttoned to neck).

  • Footwear: Closed-toe, non-perforated leather or synthetic leather shoes.

Operational Workflow: Step-by-Step

Phase 1: Weighing & Transfer
  • The Problem: Hydrazides are often electrostatic powders.

  • The Protocol:

    • Place the analytical balance inside the fume hood or a powder weigh station.

    • Use an antistatic gun or ionizer if the powder "flies."

    • Pre-weighing: Line the balance pan with a disposable weighing boat or parchment paper to catch stray particles.

    • Transfer: Dissolve the solid immediately after weighing to lock it into the liquid phase, reducing inhalation risk.

Phase 2: Solubilization & Reaction
  • Solvent Choice: The fluorophenyl and thioether groups suggest good solubility in DCM, Ethyl Acetate, DMSO, or Methanol.

  • Reactivity Warning:

    • Avoid Oxidizers: Do not mix with Peroxides, Permanganates, or Hypochlorites (Bleach). The sulfur and hydrazide will react exothermically, potentially evolving toxic gases (SOx, NOx).

    • Avoid Electrophiles: The hydrazide nitrogen is nucleophilic; it will react with aldehydes, ketones, and acid chlorides.

Phase 3: Waste Disposal
  • Segregation: Dispose of as "Organic Waste - Heterocyclic/Sulfur."

  • Labeling: Explicitly write "Contains Hydrazide" on the tag. This alerts waste technicians to avoid mixing it with strong oxidizers in the central accumulation area.

Visualization: Decision Logic & Emergency Response[4]

Figure 1: PPE Selection Logic (Graphviz)

Caption: Decision tree for selecting glove materials based on solvent carrier and operation scale.

PPE_Logic Start Start: Handling 3-[(4-F-Ph)S]Pr-Hydrazide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid PPE_Solid PPE: Double Nitrile Gloves + Goggles + Fume Hood Solid->PPE_Solid Solvent Solvent Type? Liquid->Solvent Volatile Volatile (DCM, MeOH, EtAc) Solvent->Volatile Penetrating Penetrating (DMSO, DMF, DMAC) Solvent->Penetrating PPE_Volatile PPE: Double Nitrile (Change every 15m) + Goggles + Fume Hood Volatile->PPE_Volatile PPE_Penetrating PPE: Laminate (Silver Shield) Liners under Nitrile + Goggles Penetrating->PPE_Penetrating

Figure 2: Spill Response Protocol

Caption: Immediate actions for solid powder spill containment to prevent sensitization.

Spill_Response Spill Powder Spill Detected Isolate 1. Isolate Area (Alert Lab Mates) Spill->Isolate PPE_Up 2. Don PPE (Goggles, Double Gloves, N95) Isolate->PPE_Up Cover 3. Cover with Wet Paper Towel (Prevent Dust) PPE_Up->Cover Scoop 4. Scoop into Waste Jar Cover->Scoop Clean 5. Wipe with Soap/Water (Repeat 2x) Scoop->Clean Report 6. Report Incident Clean->Report

[2][7]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132).[6][7] United States Department of Labor. [Link]

  • American Chemical Society. (n.d.). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • PubChem. (n.d.). Compound Summary: Hydrazide Derivatives (Class Safety Data). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Fluorophenyl)sulfanyl]propanehydrazide
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3-[(4-Fluorophenyl)sulfanyl]propanehydrazide
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